molecular formula C21H24Cl2N4O2S B1662198 Ziprasidone hydrochloride monohydrate CAS No. 138982-67-9

Ziprasidone hydrochloride monohydrate

Katalognummer: B1662198
CAS-Nummer: 138982-67-9
Molekulargewicht: 467.4 g/mol
InChI-Schlüssel: ZCBZSCBNOOIHFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ZIPRASIDONE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and has 6 approved indications. This drug has a black box warning from the FDA.

Eigenschaften

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS.ClH.H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBZSCBNOOIHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

146939-27-7 (Parent)
Record name Ziprasidone hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138982679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00160855
Record name Ziprasidone hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138982-67-9
Record name 2H-Indol-2-one, 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-, hydrochloride, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138982-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ziprasidone hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138982679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ziprasidone hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name -{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one, hydrochloride, hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZIPRASIDONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/216X081ORU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ziprasidone Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ziprasidone (B1663615) hydrochloride monohydrate, an atypical antipsychotic medication. The information presented is intended to support research, development, and formulation activities by providing key data in a structured and accessible format.

Quantitative Physicochemical Data

The fundamental physicochemical properties of ziprasidone hydrochloride monohydrate are summarized in the tables below. These values are critical for understanding the behavior of the active pharmaceutical ingredient (API) in various environments and for the development of robust dosage forms.

Table 1: General Physicochemical Properties

PropertyValueReference
Chemical Formula C₂₁H₂₁ClN₄OS · HCl · H₂O[1][2]
Molecular Weight 467.41 g/mol [1][2]
Appearance White to slightly pink powder[3]
Melting Point >300 °C (with decomposition)[3]
pKa 6.68 (Determination in DMSO:H₂O, 4:1, v/v)[3]

Table 2: Solubility Data

SolventSolubilityReference
Water Very low (<0.1 mg/mL)[4]
DMSO ~1.2 mg/mL[5]
Dimethylformamide ~0.16 mg/mL[5]
1:2 DMSO:PBS (pH 7.2) ~0.33 mg/mL[5]
Methanol Soluble[1]

Table 3: Crystallographic Data (Form I - Monohydrate)

ParameterValueReference
Crystal System Triclinic[6]
Space Group P-1[6]
a 7.25010(3) Å[6]
b 10.98666(8) Å[6]
c 14.07187(14) Å[6]
α 83.4310(4)°[6]
β 80.5931(6)°[6]
γ 87.1437(6)°[6]
V 1098.00(1) ų[6]
Z 2[6]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of physicochemical data. The following sections outline the standard experimental protocols for determining key properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is determined using the capillary method as described in major pharmacopeias.

  • Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a means for observing the sample.

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[7]

  • Procedure:

    • The heating block is preheated to a temperature approximately 10°C below the expected melting point.

    • The capillary tube containing the sample is inserted into the apparatus.

    • The temperature is then increased at a rate of approximately 1°C per minute.[7]

    • The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded as the melting range.[8]

Solubility Determination (Shake-Flask Method)

The equilibrium solubility is determined using the shake-flask method, a reliable technique for assessing the solubility of a compound in a given solvent.

  • Apparatus: An orbital shaker with a temperature-controlled environment, flasks or vials, and a suitable analytical system (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a flask.

    • The flask is sealed and placed on the orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

    • The suspension is shaken for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

    • The concentration of ziprasidone in the filtrate is then determined using a validated analytical method, such as HPLC-UV.[9][10]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is determined by potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.

  • Apparatus: A calibrated potentiometer with a pH electrode, a burette for titrant delivery, and a magnetic stirrer.

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of an organic solvent like DMSO and water, due to its low aqueous solubility) to a known concentration.[11]

  • Procedure:

    • The sample solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

    • A standardized solution of a strong base (e.g., NaOH) is incrementally added to the sample solution from the burette.

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

    • The titration is continued past the equivalence point.

    • The pKa is determined from the resulting titration curve, typically as the pH at which half of the compound is in its ionized form.[11][12][13]

Crystal Structure Determination (X-ray Powder Diffraction)

The crystal structure of this compound is elucidated using X-ray Powder Diffraction (XRPD).

  • Apparatus: A high-resolution X-ray powder diffractometer, often utilizing a synchrotron source for enhanced intensity and resolution.

  • Sample Preparation: A fine powder of the crystalline material is carefully packed into a sample holder.

  • Procedure:

    • The sample is irradiated with a monochromatic X-ray beam.

    • The diffracted X-rays are detected at various angles (2θ).

    • The resulting diffraction pattern, a plot of intensity versus 2θ, provides a unique fingerprint of the crystalline solid.

    • The crystal structure, including unit cell dimensions and space group, is determined by analyzing the positions and intensities of the diffraction peaks, often using Rietveld refinement techniques.

Signaling Pathway Visualizations

Ziprasidone's therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. The following diagrams, generated using the DOT language, illustrate the simplified signaling pathways and the mechanism of ziprasidone's antagonism.

Dopamine_D2_Receptor_Antagonism cluster_membrane Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates Ziprasidone Ziprasidone (Antagonist) Ziprasidone->D2_Receptor Blocks G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Reduced Neuronal Excitability

Caption: Dopamine D2 Receptor Antagonism by Ziprasidone.

Serotonin_5HT2A_Receptor_Antagonism cluster_membrane Serotonin Serotonin HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Binds & Activates Ziprasidone Ziprasidone (Antagonist) Ziprasidone->HT2A_Receptor Blocks Gq_Protein Gq/11 Protein HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Altered Neuronal Function

Caption: Serotonin 5-HT2A Receptor Antagonism by Ziprasidone.

Conclusion

This technical guide provides a consolidated resource for the core physicochemical properties of this compound. The presented data and methodologies are fundamental for scientists and researchers engaged in the development, formulation, and analysis of this important atypical antipsychotic. A thorough understanding of these properties is paramount for ensuring the quality, safety, and efficacy of ziprasidone-containing pharmaceutical products.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Ziprasidone Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Ziprasidone (B1663615) hydrochloride monohydrate, an atypical antipsychotic agent. This document details the synthetic pathways, experimental protocols, and analytical characterization of this important active pharmaceutical ingredient (API). All quantitative data is summarized in structured tables for ease of comparison, and key processes are visualized using diagrams.

Introduction to Ziprasidone Hydrochloride Monohydrate

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder[1][2]. It functions as a potent antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors[3][4]. The commercially available form is the hydrochloride monohydrate salt, which exists as a white to slightly pink powder[5]. Its chemical name is 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, monohydrochloride, monohydrate[5]. The molecular formula is C21H21ClN4OS · HCl · H2O, with a molecular weight of 467.42 g/mol [5][6].

Synthesis of this compound

The synthesis of this compound typically involves the preparation of the Ziprasidone free base followed by its conversion to the hydrochloride monohydrate salt. Several synthetic routes have been reported in the literature, with variations in starting materials, reagents, and reaction conditions.

A common synthetic pathway involves the reaction of 5-(2-chloroethyl)-6-chloro-oxindole with 1-(1,2-benzisothiazol-3-yl)piperazine. The resulting Ziprasidone base is then converted to the hydrochloride monohydrate salt by treatment with hydrochloric acid in an aqueous medium[7].

Synthesis of Ziprasidone Base

One method for synthesizing Ziprasidone base involves the condensation of 6-chloroindolin-2-one with bromoacetic acid to form 5-(bromoacetyl)-6-chloroindolin-2-one. This intermediate is then reduced and subsequently condensed with 4-(3-benzisothiazolyl)piperazine to yield the final product[8].

Synthesis_of_Ziprasidone_Base A 6-chloroindolin-2-one C 5-(bromoacetyl)-6-chloroindolin-2-one A->C Polyphosphoric acid B Bromoacetic acid B->C D Reduction C->D E 5-(2-bromoethyl)-6-chloro-oxindole D->E G Ziprasidone Base E->G Na2CO3 F 4-(3-benzisothiazolyl)piperazine F->G

Figure 1: Synthetic Pathway to Ziprasidone Base.
Conversion to this compound

The conversion of Ziprasidone base to its hydrochloride monohydrate salt is a critical step that influences the final product's purity and polymorphic form. A widely used method involves treating the Ziprasidone base with aqueous hydrochloric acid[7][8].

Conversion_to_Monohydrate A Crystalline Ziprasidone Base D Reaction Mixture A->D B Water B->D C 3M Hydrochloric Acid C->D E Heating (60-65°C) D->E F Cooling & Stirring E->F G Filtration F->G H Washing (Isopropyl Alcohol) G->H I Drying (40-50°C) H->I J This compound I->J

Figure 2: Conversion of Ziprasidone Base to the Hydrochloride Monohydrate.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis and characterization of this compound.

Synthesis of this compound

The following protocol is adapted from a patented process[7]:

  • Reaction Setup: In a round bottom flask, suspend 100.0 g of crystalline Ziprasidone Base (Form B) in 1500 mL of water.

  • Acidification: Add 100 mL of 3M HCl solution to the reaction mass over a period of 30 minutes at an ambient temperature of 20-35°C.

  • Heating: Heat the reaction mixture to 60°C-65°C and maintain this temperature for 24 hours.

  • Crystallization: Cool the reaction mixture and stir for 1 hour to facilitate crystallization.

  • Isolation: Filter the solid this compound and wash it with isopropyl alcohol.

  • Drying: Dry the product at 40°C to 50°C until the water content is between 3.8% and 4.5%.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized this compound.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline form of a substance. The characteristic XRPD peaks for this compound are presented in the table below.

2θ (degrees) ± 0.2
10.8
14.7
18.0
19.0
19.5
21.7
24.3

Table 1: Characteristic XRPD peaks for this compound.[7]

Experimental Protocol for XRPD: X-Ray powder diffraction data can be obtained using a diffractometer with copper radiation (1.5418 Å). The sample is typically scanned over a range of 2θ angles.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the compound, such as melting point, dehydration, and decomposition.

Analysis Observation
DSC An endothermic peak is observed, corresponding to the dehydration and melting of the monohydrate.[7][9]
TGA A weight loss of approximately 3.8% to 4.5% is observed, corresponding to the loss of one water molecule.[7][10]

Table 2: Thermal Analysis Data for this compound.

Experimental Protocol for DSC: A sample of approximately 5 mg is heated in a standard aluminum crucible at a scanning rate of 10°C/min under a nitrogen purge.

Experimental Protocol for TGA: A sample of about 15.7 mg is heated from 30°C to 150°C at a heating rate of 5°C per minute under a nitrogen purge[10].

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound and for quantifying any impurities.

Parameter Condition
Column YMC C18 (150×4.6mm, 3µm) or equivalent[11]
Mobile Phase Phosphate buffer (pH 3) and methanol (B129727) (60:40 v/v)[11]
Flow Rate 1.0 mL/min[11]
Detection UV at 219 nm[11]
Retention Time Approximately 2.750 min[11]
Linearity (r²) 0.9999 over a concentration range of 10 to 50 µg/ml[11]
LOD 0.002 µg/ml[11]
LOQ 0.007 µg/ml[11]

Table 3: Typical HPLC Method Parameters for this compound Analysis.

Experimental Protocol for HPLC Sample Preparation: A standard stock solution is prepared by dissolving 100 mg of pure this compound in 100 mL of the mobile phase to achieve a concentration of 1000 µg/mL. Working standard solutions are then prepared by diluting the stock solution to the desired concentrations[11].

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Results Synthesis Synthesized Ziprasidone HCl Monohydrate XRPD XRPD Analysis Synthesis->XRPD DSC DSC Analysis Synthesis->DSC TGA TGA Analysis Synthesis->TGA HPLC HPLC Purity Analysis Synthesis->HPLC Polymorph Polymorphic Form Confirmation XRPD->Polymorph Thermal Thermal Stability & Water Content DSC->Thermal TGA->Thermal Purity Purity and Impurity Profile HPLC->Purity

Figure 3: Experimental Workflow for Characterization.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic routes, experimental protocols, and analytical data serve as a valuable resource for researchers and professionals in the field of drug development. The structured presentation of quantitative data and visual diagrams of key processes are intended to facilitate a deeper understanding and practical application of this knowledge. Adherence to these detailed methodologies is crucial for ensuring the synthesis of high-purity this compound with the desired physicochemical properties.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Ziprasidone Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of Ziprasidone (B1663615) hydrochloride monohydrate, an atypical antipsychotic medication. A thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount for drug development, influencing factors such as stability, solubility, and bioavailability. This document summarizes the key crystallographic data, details the experimental protocols for its determination, and visually represents the experimental workflow.

Crystallographic Data Summary

The crystal structure of Ziprasidone hydrochloride monohydrate has been determined and refined using synchrotron X-ray powder diffraction data.[1][2][3] The compound crystallizes in the triclinic space group P-1.[1][2][3] The crystallographic data is summarized in the table below for clear comparison.

Parameter Value
Chemical FormulaC₂₁H₂₂Cl₂N₄OS(H₂O)
Space GroupP-1 (#2)
a7.25010(3) Å
b10.98666(8) Å
c14.07187(14) Å
α83.4310(4)°
β80.5931(6)°
γ87.1437(6)°
Volume1098.00(1) ų
Z2

Table 1: Crystallographic Data for this compound.[1][2][3]

The asymmetric unit contains one molecule of Ziprasidone, one chloride anion, and one water molecule. The conformation of the Ziprasidone molecule in the solid state is reported to be very close to its minimum energy conformation.[1][2][3] The crystal structure is stabilized by a network of hydrogen bonds. A strong hydrogen bond exists between the positively charged nitrogen atom of the piperazine (B1678402) ring and the chloride anion.[1][2][3] The water molecule is involved in two weaker hydrogen bonds with the chloride anion and also acts as an acceptor in an N-H···O hydrogen bond.[1][2][3]

Experimental Protocols

The determination of the crystal structure of this compound involved a combination of experimental and computational techniques.

Sample Preparation and Crystallization

While the specific crystallization method for the analyzed sample is not detailed in the primary reference, the synthesis of this compound has been described in various patents. A general procedure involves reacting 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one with hydrochloric acid in a suitable solvent system. For instance, one method describes the combination of the free base with tetrahydrofuran (B95107) and water, followed by the addition of hydrochloric acid to induce crystallization.

Data Collection: Synchrotron X-ray Powder Diffraction (SXRPD)

High-resolution X-ray powder diffraction data was collected using a synchrotron source. The use of synchrotron radiation is crucial for obtaining high-quality data from a polycrystalline sample, which is essential for ab initio structure determination. The data is typically collected over a wide 2θ range with a small step size to ensure accurate peak positions and profiles.

Structure Solution and Refinement

The crystal structure was solved from the powder diffraction data using direct methods or other advanced structure solution algorithms. Following the initial structure solution, Rietveld refinement was performed. This is a powerful technique for refining the crystal structure and lattice parameters by minimizing the difference between the experimental diffraction pattern and a calculated pattern based on the structural model.

Structure Optimization: Density Functional Theory (DFT)

To further refine the positions of the atoms, particularly the hydrogen atoms which are difficult to locate accurately from X-ray diffraction data, density functional theory (DFT) calculations were employed. This computational method optimizes the molecular geometry and provides a more accurate representation of the crystal structure at a theoretical level.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for determining the crystal structure of this compound.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Analysis cluster_result Structure Determination Synthesis Synthesis of Ziprasidone HCl Crystallization Crystallization of Monohydrate Form Synthesis->Crystallization Purification SXRPD Synchrotron X-ray Powder Diffraction (SXRPD) Crystallization->SXRPD Sample Mounting Rietveld Rietveld Refinement SXRPD->Rietveld Raw Diffraction Data DFT Density Functional Theory (DFT) Optimization Rietveld->DFT Initial Structural Model CrystalData Crystallographic Data (Unit Cell, Space Group) DFT->CrystalData Refined Structure AtomicCoordinates Atomic Coordinates and Molecular Geometry DFT->AtomicCoordinates Optimized Geometry Crystal_Structure_Relationship Compound Ziprasidone HCl Monohydrate CrystalSystem Triclinic Compound->CrystalSystem SpaceGroup P-1 CrystalSystem->SpaceGroup UnitCell Unit Cell Parameters (a, b, c, α, β, γ) CrystalSystem->UnitCell ZValue Z = 2 SpaceGroup->ZValue AsymmetricUnit Asymmetric Unit (1 Ziprasidone, 1 Cl⁻, 1 H₂O) SpaceGroup->AsymmetricUnit HydrogenBonding Hydrogen Bonding Network AsymmetricUnit->HydrogenBonding

References

Polymorphism and Solid-State Characterization of Ziprasidone Hydrochloride Monohydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymorphic forms of Ziprasidone (B1663615) hydrochloride, with a primary focus on the monohydrate form. It delves into the solid-state characterization of these forms, presenting key data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and manufacturing of Ziprasidone-based pharmaceutical products.

Introduction to Polymorphism in Pharmaceuticals

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1] Consequently, the identification and characterization of polymorphic forms are essential for ensuring the quality, safety, and efficacy of a drug product.[1] Ziprasidone hydrochloride, an atypical antipsychotic agent, is known to exist in several polymorphic and pseudopolymorphic (hydrated) forms.[2][3] The monohydrate form is of particular interest as it is often the form utilized in oral dosage formulations.[2][4]

Polymorphic Forms of Ziprasidone Hydrochloride

Several crystalline forms of Ziprasidone hydrochloride have been identified and characterized in the scientific literature and patent documents. The following sections summarize the key characteristics of the most prominent forms.

Ziprasidone Hydrochloride Monohydrate (Form M)

Form M is a stable monohydrate form of Ziprasidone hydrochloride.[3][5] It is reported to have a water content ranging from 3.8% to 4.5% by weight.[2][5]

Other Crystalline Forms

In addition to the monohydrate Form M, several other crystalline forms of Ziprasidone hydrochloride have been described, including Form E, Form F, Form G, Form J, and Form A. These forms can be anhydrous, hydrated, or solvated, and they exhibit unique solid-state properties.

Quantitative Data Summary

The following tables provide a consolidated summary of the quantitative data for various polymorphic forms of Ziprasidone hydrochloride, facilitating easy comparison.

Table 1: Powder X-Ray Diffraction (PXRD) Data for Ziprasidone Hydrochloride Polymorphs

Polymorphic FormCharacteristic Peaks (2θ ± 0.2°)Reference
Form M 10.8, 14.7, 18.0, 19.0, 19.5, 21.7, 24.3[2]
Form E 7.4, 13.0, 20.7, 23.4, 25.9[4][5]
Form F 11.0, 18.1, 19.5, 21.9[4][5]
Form G 9.0, 20.6, 22.7, 25.0, 27.0[4][5]
Form J 9.1, 19.1, 25.7, 26.3, 26.9[4]
Form A 10.9, 17.4, 19.1[6]

Table 2: Thermal Analysis Data for Ziprasidone Hydrochloride Polymorphs

Polymorphic FormDifferential Scanning Calorimetry (DSC) EndothermsThermogravimetric Analysis (TGA) Weight LossWater Content (Karl Fischer)Reference
Form M Dehydration endotherm~3.8% - 4.2%3.8% - 4.5%[2][7]
Form E Endothermic peaks at approx. 54°C, 94°C, and 132°C~19%9.3% - 9.6%[4][5]
Form F Endothermic peak at approx. 85°C2.6% - 16%4.0% - 4.5% (at 20-60% RH)[5]
Form G --5% - 12%[4]
Form J --~24%[4]
Form A --0.5% - 6.6%[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Ziprasidone hydrochloride polymorphs are provided below.

Preparation of this compound (Form M)

A common method for the preparation of this compound involves the reaction of Ziprasidone free base with aqueous hydrochloric acid.

  • Procedure:

    • Suspend crystalline Ziprasidone base (Form B) in water in a reaction vessel.[7]

    • Add a 3M solution of hydrochloric acid to the suspension over a period of 30 minutes at ambient temperature (20-35°C).[7]

    • Heat the reaction mixture to 60-65°C and maintain this temperature for approximately 24 hours.[7]

    • Cool the mixture and continue stirring for 1 hour.[7]

    • Filter the solid product, wash it with isopropyl alcohol, and perform suction drying.[7]

    • Dry the product at 40-50°C until the water content is between 3.8% and 4.5%.[7]

Powder X-Ray Diffraction (PXRD)

PXRD is a primary technique for identifying crystalline phases.

  • Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

  • Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.

  • Data Collection: The diffraction pattern is recorded over a 2θ range of, for example, 2° to 40°, with a step size of 0.02° and a scan speed of 1°/min.

  • Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of a material.

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A few milligrams (typically 2-5 mg) of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Experimental Conditions: The sample is heated at a constant rate, commonly 10°C/min, under a nitrogen purge (e.g., 50 mL/min).[6]

  • Analysis: The DSC thermogram shows endothermic or exothermic events as a function of temperature, which can correspond to desolvation, melting, or polymorphic transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

  • Experimental Conditions: The sample is heated at a controlled rate, for instance, 10°C/min, in a nitrogen atmosphere.[8]

  • Analysis: The TGA curve plots the percentage of weight loss against temperature, which is particularly useful for quantifying the water or solvent content in hydrates and solvates.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of molecules.

  • Instrument: A Fourier-transform infrared spectrometer.

  • Sample Preparation: Samples are typically analyzed as a potassium bromide (KBr) dispersion or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is mixed with KBr powder and compressed into a pellet.

  • Data Collection: The spectrum is recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Analysis: Differences in the FTIR spectra of various polymorphs can be observed due to variations in their crystal lattice and molecular conformations.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR.

  • Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

  • Sample Preparation: Typically, no sample preparation is required. The sample can be analyzed directly in a vial or on a microscope slide.

  • Data Collection: The laser is focused on the sample, and the scattered light is collected and analyzed.

  • Analysis: Raman spectra are highly specific to the polymorphic form and can be used for both qualitative and quantitative analysis.

Visualizations

The following diagrams illustrate key workflows and relationships in the study of Ziprasidone hydrochloride polymorphism.

Experimental_Workflow_for_Polymorph_Screening cluster_preparation Preparation of Crystalline Forms cluster_characterization Solid-State Characterization cluster_analysis Data Analysis and Selection Start Ziprasidone Base Reaction Reaction with HCl in various solvents Start->Reaction Crystallization Crystallization under different conditions (e.g., temperature, solvent, cooling rate) Reaction->Crystallization Polymorphs Potential Polymorphic Forms (A, B, C...) Crystallization->Polymorphs PXRD Powder X-Ray Diffraction (PXRD) Polymorphs->PXRD Primary Identification DSC Differential Scanning Calorimetry (DSC) Polymorphs->DSC Thermal Behavior TGA Thermogravimetric Analysis (TGA) Polymorphs->TGA Hydrate/Solvate Stoichiometry FTIR FTIR Spectroscopy Polymorphs->FTIR Vibrational Fingerprinting Raman Raman Spectroscopy Polymorphs->Raman Vibrational Fingerprinting Data_Analysis Comparative Data Analysis PXRD->Data_Analysis DSC->Data_Analysis TGA->Data_Analysis FTIR->Data_Analysis Raman->Data_Analysis Form_Selection Selection of Desired Polymorph (e.g., based on stability, solubility) Data_Analysis->Form_Selection

Caption: Experimental workflow for polymorph screening and characterization.

Polymorph_Interconversion Form_E Form E (Trihydrate) Form_M Form M (Monohydrate) Form_E->Form_M High Relative Humidity Amorphous Amorphous Form Form_E->Amorphous Low Humidity / Desiccator

Caption: Reported interconversion of Ziprasidone HCl forms.

Conclusion

The solid-state properties of Ziprasidone hydrochloride are complex, with the existence of multiple polymorphic and pseudopolymorphic forms. A thorough understanding and characterization of these forms, particularly the stable monohydrate (Form M), are paramount for the development of robust and reliable pharmaceutical formulations. The application of a suite of analytical techniques, including PXRD, DSC, TGA, FTIR, and Raman spectroscopy, is essential for the comprehensive solid-state characterization of Ziprasidone hydrochloride. The data and protocols presented in this guide serve as a foundational resource for scientists and researchers in this field.

References

A Deep Dive into the Neuropharmacology of Ziprasidone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Ziprasidone (B1663615) as a Dopamine (B1211576) and Serotonin (B10506) Modulator

This technical guide provides a comprehensive overview of the mechanism of action of Ziprasidone, an atypical antipsychotic agent. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its complex interactions with dopamine and serotonin receptor systems. This document synthesizes key in vitro and in vivo findings, presenting quantitative data, experimental methodologies, and visual representations of the underlying signaling pathways.

Introduction to Ziprasidone

Ziprasidone is a second-generation (atypical) antipsychotic approved for the treatment of schizophrenia and bipolar I disorder.[1][2] Its therapeutic efficacy is attributed to a unique and complex pharmacological profile, characterized by high-affinity binding to multiple neurotransmitter receptors.[1][3] Unlike many other antipsychotics, Ziprasidone's mechanism extends beyond simple dopamine D2 receptor antagonism, incorporating potent interactions with various serotonin receptor subtypes, which contributes to its efficacy against both positive and negative symptoms of schizophrenia and a relatively favorable side-effect profile.[4][5]

Receptor Binding Profile and Pharmacodynamics

Ziprasidone's activity is primarily due to its multi-receptor binding profile.[6] It exhibits high affinity for dopamine D2 and D3 receptors, a range of serotonin receptors including 5-HT2A, 5-HT2C, 5-HT1A, and 5-HT1D, as well as moderate affinity for histamine (B1213489) H1 and alpha-1 adrenergic receptors.[7][8] Notably, it has a high 5-HT2A/D2 receptor affinity ratio, a characteristic shared by many atypical antipsychotics, which is thought to contribute to a lower risk of extrapyramidal side effects.[4][8] Furthermore, Ziprasidone is unique among atypical antipsychotics in its ability to inhibit the reuptake of both serotonin and norepinephrine, a mechanism that may contribute to its antidepressant and anxiolytic properties.[9][10]

Quantitative Receptor Binding Affinities

The binding affinities of Ziprasidone for various neurotransmitter receptors have been determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following tables summarize the Ki values for Ziprasidone at human cloned receptors.

Table 1: Ziprasidone Binding Affinities for Dopamine Receptors

ReceptorKi (nM)Reference(s)
D24.8[7][11]
D37.2[7]

Table 2: Ziprasidone Binding Affinities for Serotonin Receptors

ReceptorKi (nM)Functional ActivityReference(s)
5-HT1A3.4Agonist[7][12]
5-HT1D2Antagonist[7][13]
5-HT2A0.4Antagonist[4][7]
5-HT2C1.3Antagonist[7]

Table 3: Ziprasidone Binding Affinities for Other Receptors and Transporters

Receptor/TransporterKi (nM)Reference(s)
α1-Adrenergic10[7]
Histamine H147[7]
Serotonin Transporter (SERT)Moderate Affinity[3]
Norepinephrine Transporter (NET)Moderate Affinity[3]
Muscarinic M1>1000 (Negligible)[14]

Core Mechanisms of Action: Signaling Pathways

Ziprasidone's therapeutic effects are a direct consequence of its modulation of intracellular signaling pathways downstream of the receptors it targets.

Dopamine D2 Receptor Antagonism

The efficacy of Ziprasidone against the positive symptoms of schizophrenia is primarily mediated through its antagonism of D2 receptors in the mesolimbic pathway.[1][3] D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Activation of D2 receptors by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Ziprasidone prevents this inhibitory effect, thereby modulating downstream signaling cascades.

D2_Antagonism cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds Ziprasidone Ziprasidone Ziprasidone->D2R Blocks Response Cellular Response cAMP->Response Leads to

Dopamine D2 Receptor Antagonism by Ziprasidone.
Serotonin 5-HT2A Receptor Antagonism

Antagonism of 5-HT2A receptors in the mesocortical pathway is thought to contribute to Ziprasidone's efficacy against the negative symptoms of schizophrenia and to mitigate the extrapyramidal side effects associated with D2 blockade.[1][4] 5-HT2A receptors are GPCRs that couple to the Gq/11 family of G-proteins. Activation of these receptors by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Ziprasidone's antagonism at 5-HT2A receptors blocks this signaling cascade.

HT2A_Antagonism cluster_membrane Cell Membrane HT2AR Serotonin 5-HT2A Receptor Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates Serotonin Serotonin Serotonin->HT2AR Binds Ziprasidone Ziprasidone Ziprasidone->HT2AR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ release IP3->Ca PKC PKC activation DAG->PKC

Serotonin 5-HT2A Receptor Antagonism by Ziprasidone.
Serotonin 5-HT1A Receptor Agonism

Ziprasidone acts as an agonist at 5-HT1A receptors.[7][12] This action is significant as 5-HT1A receptor activation is believed to contribute to the anxiolytic and antidepressant effects of the drug, and may also play a role in improving negative symptoms and reducing the risk of extrapyramidal symptoms.[12] Similar to D2 receptors, 5-HT1A receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This agonistic activity at 5-HT1A receptors may be a key factor in Ziprasidone's unique clinical profile.[12]

HT1A_Agonism cluster_membrane Cell Membrane HT1AR Serotonin 5-HT1A Receptor Gi Gi/o Protein HT1AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gi->AC Inhibits Ziprasidone Ziprasidone (Agonist) Ziprasidone->HT1AR Binds and Activates Response Therapeutic Effects cAMP->Response Leads to

Serotonin 5-HT1A Receptor Agonism by Ziprasidone.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays. These experiments are fundamental to characterizing the pharmacological profile of a compound like Ziprasidone.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Ziprasidone) for a specific receptor.

General Methodology:

  • Receptor Preparation: Membranes from cells stably expressing the human receptor of interest (e.g., D2, 5-HT2A) or from homogenized tissue are prepared.[15][16]

  • Incubation: The receptor preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor) at a concentration at or below its dissociation constant (Kd), and various concentrations of the unlabeled test compound.[15][17]

  • Equilibrium: The mixture is incubated for a sufficient time at a specific temperature to allow the binding to reach equilibrium.[17]

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand.[16]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[18]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Receptor Receptor Source (e.g., Cell Membranes) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radioligand (e.g., [3H]Spiperone) Radioligand->Incubation TestCompound Test Compound (Ziprasidone) TestCompound->Incubation Filtration Separate Bound from Free (Rapid Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50 Determine IC50 from Competition Curve Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Workflow for a Competitive Radioligand Binding Assay.

Conclusion

The mechanism of action of Ziprasidone is multifaceted, involving a complex interplay of antagonistic and agonistic activities at various dopamine and serotonin receptors, supplemented by monoamine reuptake inhibition.[7][9] Its high affinity for 5-HT2A receptors relative to D2 receptors, coupled with its agonism at 5-HT1A receptors, provides a pharmacological basis for its classification as an atypical antipsychotic with a broad spectrum of efficacy.[4][8] A thorough understanding of these intricate molecular interactions is crucial for the rational design of future psychotropic agents and for optimizing the clinical use of existing medications like Ziprasidone. This guide provides a foundational understanding for researchers and clinicians working to advance the treatment of severe mental illnesses.

References

Unraveling the Molecular Interactions of Ziprasidone: An In-Vitro Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro receptor binding profile of Ziprasidone hydrochloride monohydrate, an atypical antipsychotic agent. By examining its affinity for various neurotransmitter receptors, we can elucidate the pharmacological basis of its therapeutic efficacy and side-effect profile. This document presents quantitative binding data, detailed experimental methodologies, and visual representations of key signaling pathways to offer a comprehensive understanding of Ziprasidone's molecular interactions.

Introduction to Ziprasidone

Ziprasidone is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its clinical effectiveness is attributed to its unique and complex interaction with multiple neurotransmitter systems in the brain, primarily the dopamine (B1211576) and serotonin (B10506) pathways.[2] Unlike many other antipsychotics, Ziprasidone exhibits a high affinity for several receptor subtypes, contributing to its distinct therapeutic properties and a generally favorable side-effect profile, particularly concerning metabolic issues.[3][4]

Quantitative Receptor Binding Profile

The in vitro receptor binding affinity of Ziprasidone has been extensively characterized using radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The following tables summarize the quantitative binding data for Ziprasidone at key central nervous system receptors.

Table 1: Ziprasidone Binding Affinities for Dopamine and Serotonin Receptors

Receptor SubtypeKi (nM)Functional Activity
Dopamine D21.29 - 4.8Antagonist[5][6]
Dopamine D3High AffinityAntagonist[7]
Dopamine D4Moderate AffinityAntagonist[8]
Serotonin 5-HT1AHigh AffinityAgonist[9]
Serotonin 5-HT1DHigh AffinityAntagonist[10]
Serotonin 5-HT2A1.15Antagonist[5]
Serotonin 5-HT2CHigh AffinityAntagonist[9][11]

Table 2: Ziprasidone Binding Affinities for Adrenergic and Histamine Receptors

Receptor SubtypeKi (nM)Functional Activity
Adrenergic α1Moderate AffinityAntagonist[2][3]
Histamine H1Moderate AffinityAntagonist[2][3]

Table 3: Ziprasidone Affinity for Neurotransmitter Transporters

TransporterAffinityFunctional Activity
Serotonin Transporter (SERT)ModerateInhibition of reuptake[9][10]
Norepinephrine (B1679862) Transporter (NET)ModerateInhibition of reuptake[9][10]

Note: "High Affinity" generally corresponds to Ki values in the low nanomolar range, while "Moderate Affinity" indicates values in the higher nanomolar to micromolar range. Specific Ki values can vary between studies depending on the experimental conditions.

Key Signaling Pathways

Ziprasidone's therapeutic effects are mediated through its modulation of several key intracellular signaling pathways downstream of the receptors it targets.

  • Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][12]

  • Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors, particularly in the mesocortical pathway, is thought to contribute to the improvement of negative and cognitive symptoms of schizophrenia.[1][2] The high 5-HT2A/D2 receptor affinity ratio of Ziprasidone is a hallmark of atypical antipsychotics and is associated with a lower risk of extrapyramidal side effects.[11][13]

  • Serotonin 5-HT1A Receptor Agonism: Activation of 5-HT1A receptors is associated with anxiolytic and antidepressant effects, which may contribute to Ziprasidone's efficacy in treating affective symptoms in schizophrenia and bipolar disorder.[2][9]

Below is a diagram illustrating the primary signaling mechanism of Ziprasidone.

Ziprasidone_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT ↑ Serotonin ↑ Serotonin SERT->↑ Serotonin NET NET ↑ Norepinephrine ↑ Norepinephrine NET->↑ Norepinephrine D2R Dopamine D2 Receptor ↓ Positive Symptoms ↓ Positive Symptoms D2R->↓ Positive Symptoms 5HT2AR Serotonin 5-HT2A Receptor ↓ Negative Symptoms\n↓ EPS Risk ↓ Negative Symptoms ↓ EPS Risk 5HT2AR->↓ Negative Symptoms\n↓ EPS Risk 5HT1AR Serotonin 5-HT1A Receptor ↓ Affective Symptoms ↓ Affective Symptoms 5HT1AR->↓ Affective Symptoms Ziprasidone Ziprasidone Ziprasidone->SERT Inhibition Ziprasidone->NET Inhibition Ziprasidone->D2R Antagonism Ziprasidone->5HT2AR Antagonism Ziprasidone->5HT1AR Agonism

Primary signaling mechanisms of Ziprasidone.

Experimental Protocols for Receptor Binding Assays

The determination of receptor binding affinities for Ziprasidone is typically performed using in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[14] The general principles involve incubating a radiolabeled ligand with a source of the target receptor (e.g., cell membranes from recombinant cell lines or tissue homogenates) in the presence of varying concentrations of the unlabeled test compound (Ziprasidone).

General Protocol for Competitive Radioligand Binding Assay

Competitive binding assays are used to determine the affinity (Ki) of a test compound for a receptor.[15][16]

  • Preparation of Receptor Source: Cell membranes expressing the receptor of interest are prepared from cultured cells or dissected brain regions. The protein concentration of the membrane preparation is determined.

  • Incubation: The receptor preparation is incubated in a buffer solution with a fixed concentration of a specific radioligand and varying concentrations of unlabeled Ziprasidone.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes.[14]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of Ziprasidone that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Below is a workflow diagram for a typical competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Prepare Receptor Source (Cell Membranes) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Source->Incubation Radioligand Prepare Radioligand (Fixed Concentration) Radioligand->Incubation Test_Compound Prepare Test Compound (Varying Concentrations of Ziprasidone) Test_Compound->Incubation Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification IC50_Determination Determine IC50 Quantification->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Workflow for a competitive radioligand binding assay.
Alternative Assay Technique: Scintillation Proximity Assay (SPA)

An alternative to the filtration method is the Scintillation Proximity Assay (SPA). In this technique, the receptor source is immobilized onto SPA beads. Only radioligand molecules that are bound to the receptor on the bead are close enough to excite the scintillant within the bead and produce a detectable light signal. This method eliminates the need for a physical separation step.[14][18]

Conclusion

The in vitro receptor binding profile of this compound reveals a complex pharmacology characterized by high affinity for multiple dopamine and serotonin receptor subtypes. Its potent antagonism of D2 and 5-HT2A receptors, coupled with agonism at 5-HT1A receptors and moderate inhibition of serotonin and norepinephrine reuptake, provides a molecular basis for its efficacy in treating the multifaceted symptoms of schizophrenia and bipolar disorder. The detailed understanding of its receptor binding profile is crucial for optimizing its clinical use and for the development of future antipsychotic agents with improved efficacy and tolerability.

References

Pharmacokinetics and Metabolism of Ziprasidone in Preclinical Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone (B1663615) is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder. Understanding its pharmacokinetic and metabolic profile in preclinical models is crucial for the interpretation of toxicology data, the prediction of human pharmacokinetics, and the overall development of the drug. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Ziprasidone in key preclinical species, including rats, dogs, and mice. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to aid researchers in their drug development efforts.

Pharmacokinetics

The pharmacokinetic profile of Ziprasidone has been characterized in several preclinical species. The following tables summarize the key pharmacokinetic parameters following oral (PO) and intravenous (IV) administration.

Data Presentation: Quantitative Pharmacokinetic Parameters

Table 1: Oral Administration of Ziprasidone in Preclinical Models

SpeciesDose (mg/kg)FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)T½ (hr)Reference
Rat (Female Wistar)10Suspension in 0.5% w/v carboxymethyl cellulose (B213188)724.91 ± 94.632.00 ± 0.003462.84 ± 554.81 (AUC0-t)0.33 ± 0.07[1][2]
Dog (Beagle)20Amorphous Inclusion Complex (fasted)157 ± 551.8 ± 0.7785 ± 2553.5 ± 0.8[3]
Dog (Beagle)20Nanosuspension (fasted)114 ± 402.3 ± 0.8674 ± 2043.9 ± 0.8[3]
Dog (Beagle)20Coated Crystals (fasted)71 ± 272.1 ± 0.5425 ± 1234.3 ± 0.9[3]
Dog (Beagle)20Geodon® Capsule (fed)93 ± 253.8 ± 1.5729 ± 1644.4 ± 0.6[3]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical pharmacokinetic studies. This section outlines typical experimental protocols for oral administration and bioanalytical methods.

Oral Administration Protocol (Rat)

A common procedure for assessing the oral pharmacokinetics of Ziprasidone in rats is as follows:

  • Animal Model: Female Wistar rats (200–230 g) are typically used.

  • Acclimatization: Animals are housed in controlled conditions (25 ± 2°C, 60 ± 5% RH, 12-hour light/dark cycle) with standard diet and water ad libitum for at least one week prior to the experiment.

  • Fasting: Rats are fasted overnight with free access to water before drug administration.

  • Dose Preparation: Ziprasidone is suspended in a vehicle such as 0.5% w/v carboxymethyl cellulose in distilled water.

  • Administration: A single oral dose (e.g., 10 mg/kg) is administered via oral gavage.

  • Blood Sampling: Blood samples (approximately 0.4 mL) are collected from the retro-orbital plexus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours) into tubes containing an anticoagulant (e.g., EDTA).[4]

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 2500 g for 5 minutes) and stored at -80°C until analysis.[4]

Bioanalytical Method: HPLC-UV

A validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection is a common technique for quantifying Ziprasidone in plasma samples.

Table 2: HPLC-UV Method for Ziprasidone Quantification in Rat Plasma

ParameterDescription
Chromatographic System Agilent 1100 series HPLC with UV detector
Column C18 (250.0 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile–phosphate buffer (pH 3.6) (28:72% v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Internal Standard (IS) Escitalopram
Extraction Method Liquid–liquid extraction with methyl tert-butyl ether–dichloromethane (70:30% v/v)
Linearity Range 20.0–3,000.0 ng/mL
Mean Recovery (Ziprasidone) 79.32 ± 1.16%
Mean Recovery (IS) 84.10 ± 3.2%
Reference:[1][2]

Experimental Workflow Visualization

G cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis animal_acclimatization Animal Acclimatization fasting Overnight Fasting animal_acclimatization->fasting dose_prep Dose Preparation fasting->dose_prep admin Oral Gavage Administration dose_prep->admin blood_collection Serial Blood Sampling admin->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep storage Storage at -80°C plasma_sep->storage extraction Liquid-Liquid Extraction storage->extraction hplc HPLC-UV Analysis extraction->hplc pk_calc Pharmacokinetic Parameter Calculation hplc->pk_calc

Typical workflow for a preclinical oral pharmacokinetic study.

Metabolism of Ziprasidone

Ziprasidone undergoes extensive metabolism in preclinical species and humans, with only a small fraction of the administered dose excreted as the unchanged drug.[5][6] The primary metabolic pathways involve both oxidative and reductive processes.

Key Metabolic Pathways

In vitro studies using human and rat liver microsomes have identified two major enzyme systems responsible for the metabolism of Ziprasidone:

  • Aldehyde Oxidase: This cytosolic enzyme catalyzes the reductive cleavage of the benzisothiazole ring, a major metabolic pathway for Ziprasidone.[5][7]

  • Cytochrome P450 (CYP) 3A4: This microsomal enzyme is primarily responsible for the oxidative metabolism of Ziprasidone, leading to the formation of metabolites such as Ziprasidone sulfoxide (B87167) and Ziprasidone sulfone.[7][8]

The involvement of these two distinct enzyme systems reduces the potential for significant drug-drug interactions.[7]

Major Metabolites

Several metabolites of Ziprasidone have been identified in preclinical species. The major circulating metabolites are formed through the pathways mentioned above. In vitro studies with rat, dog, and human hepatic cytosolic fractions have shown the formation of a major metabolite resulting from reductive cleavage of the benzisothiazole moiety.[5]

Metabolic Pathway Visualization

G cluster_main Ziprasidone Metabolism cluster_pathway1 Reductive Pathway cluster_pathway2 Oxidative Pathway ziprasidone Ziprasidone aldehyde_oxidase Aldehyde Oxidase ziprasidone->aldehyde_oxidase cyp3a4 CYP3A4 ziprasidone->cyp3a4 reductive_metabolites Reductive Cleavage Metabolites aldehyde_oxidase->reductive_metabolites oxidative_metabolites Ziprasidone Sulfoxide Ziprasidone Sulfone cyp3a4->oxidative_metabolites

Major metabolic pathways of Ziprasidone.

Conclusion

This technical guide provides a summary of the available information on the pharmacokinetics and metabolism of Ziprasidone in preclinical models. The data highlights the importance of oral administration with food to enhance bioavailability. The metabolism of Ziprasidone is complex, involving both reductive and oxidative pathways, with aldehyde oxidase and CYP3A4 playing key roles. While this guide offers valuable insights, it also underscores the need for further research to fill existing data gaps, particularly concerning the intravenous pharmacokinetics in common preclinical species and oral pharmacokinetics in mice. Such data would provide a more complete picture of Ziprasidone's disposition and further aid in its development and clinical application.

References

Spectroscopic Analysis of Ziprasidone Hydrochloride Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ziprasidone hydrochloride monohydrate is an atypical antipsychotic agent utilized in the management of schizophrenia and bipolar disorder. As with any active pharmaceutical ingredient (API), rigorous analytical characterization is imperative to ensure its identity, purity, and quality. Spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are central to this process. This guide provides an in-depth overview of these analytical methods as applied to this compound, detailing experimental protocols and summarizing key spectral data for researchers, scientists, and drug development professionals.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a pharmaceutical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Characterization API API Sample (Ziprasidone HCl·H₂O) Dissolution Dissolution (e.g., Methanol, Buffer) API->Dissolution IR IR Spectroscopy (ATR or KBr Pellet) API->IR Dilution Serial Dilution Dissolution->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis UV_Data λmax Determination & Quantitation UV_Vis->UV_Data IR_Data Peak Assignment (Functional Groups) IR->IR_Data NMR_Data Chemical Shift & Structure Elucidation NMR->NMR_Data Report Final Characterization Report UV_Data->Report IR_Data->Report NMR_Data->Report

Thermal Analysis of Ziprasidone Hydrochloride Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal analysis of ziprasidone (B1663615) hydrochloride monohydrate, a crucial atypical antipsychotic medication. By leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), researchers can gain critical insights into the physicochemical properties of this active pharmaceutical ingredient (API), including its stability, hydration state, and polymorphic form. Understanding these characteristics is paramount for ensuring drug product quality, safety, and efficacy.

Introduction to Thermal Analysis of Ziprasidone Hydrochloride Monohydrate

Ziprasidone hydrochloride is chemically known as 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl] ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, monohydrochloride, monohydrate.[1] The presence of a water molecule in its crystal lattice makes it a monohydrate, a form that can be susceptible to changes in temperature and humidity. Thermal analysis techniques are therefore indispensable for characterizing the dehydration process and the subsequent thermal behavior of the anhydrous form.

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about the loss of volatiles, such as water in the case of a hydrate. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures and enthalpies associated with events like dehydration and melting.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable thermal analysis data. Below are the methodologies for TGA and a recommended protocol for DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

A detailed experimental protocol for the TGA of this compound has been established in the literature.[2]

Sample Preparation: Approximately 15.7 mg of this compound is weighed accurately and placed into an aluminum pan.[2]

Instrumentation and Parameters: A thermogravimetric analyzer is used for the study. The instrument is calibrated for temperature using the Curie point of Nickel (354 °C) and for weight using a 50 mg standard reference material.[1] The sample is heated from 30 °C to 150 °C at a constant heating rate of 5 °C per minute.[2] Nitrogen is used as a purge gas with a flow rate of 50 ml/min to provide an inert atmosphere.[2]

Differential Scanning Calorimetry (DSC)

While a specific, detailed experimental protocol for the DSC of this compound is not explicitly available in a single source, a standard protocol for the analysis of pharmaceutical hydrates can be effectively employed.

Sample Preparation: A sample of 2-5 mg of this compound is weighed accurately into an aluminum DSC pan. The pan is then hermetically sealed, and a pinhole is pierced in the lid to allow for the controlled release of water vapor during dehydration.

Instrumentation and Parameters: A differential scanning calorimeter, calibrated for temperature and enthalpy using indium, is used. The sample is heated at a rate of 10 °C/min over a temperature range of 25 °C to 300 °C. An inert atmosphere is maintained using a nitrogen purge gas at a flow rate of 50 ml/min.

Data Presentation

The quantitative data obtained from the thermal analysis of this compound is summarized in the tables below for clarity and comparative purposes.

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterValueReference
Sample Weight~15.7 mg[2]
Temperature Range30 °C to 150 °C[2]
Heating Rate5 °C/min[2]
Purge GasNitrogen[2]
Purge Gas Flow Rate50 ml/min[2]
Temperature Range of Weight Loss~50 °C to 80 °C[2]
Total Weight Loss~4.067% w/w[1]
Theoretical Water Content~3.8% to 4.5%[1]

Table 2: Differential Scanning Calorimetry (DSC) Data

ParameterObservationReference
Dehydration EventEndothermic peak[1]
Melting Point (of the anhydrous form)>276 °C[3]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the thermal analysis experiments.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Acquisition weigh Weigh ~15.7 mg of Ziprasidone HCl Monohydrate load Load into Aluminum Pan weigh->load instrument Place in TGA Instrument load->instrument heat Heat from 30°C to 150°C at 5°C/min instrument->heat purge Purge with N2 at 50 ml/min instrument->purge record Record Weight Loss vs. Temperature heat->record purge->record

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Acquisition weigh_dsc Weigh 2-5 mg of Ziprasidone HCl Monohydrate load_dsc Load into Aluminum Pan weigh_dsc->load_dsc seal_dsc Seal Pan and Pierce Pinhole load_dsc->seal_dsc instrument_dsc Place in DSC Instrument seal_dsc->instrument_dsc heat_dsc Heat from 25°C to 300°C at 10°C/min instrument_dsc->heat_dsc purge_dsc Purge with N2 at 50 ml/min instrument_dsc->purge_dsc record_dsc Record Heat Flow vs. Temperature heat_dsc->record_dsc purge_dsc->record_dsc

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ziprasidone in Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] Accurate and precise quantification of Ziprasidone in bulk drug substance is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Ziprasidone. The described method is simple, rapid, and adheres to the guidelines of the International Conference on Harmonisation (ICH).

Principle

The method utilizes RP-HPLC with UV detection to separate and quantify Ziprasidone. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of a buffer and an organic solvent. The concentration of Ziprasidone is determined by comparing the peak area of the sample to that of a reference standard.

Experimental Protocols

Method 1: Isocratic RP-HPLC Method

This method is adapted from a validated procedure for the estimation of Ziprasidone Hydrochloride Monohydrate in its bulk form.[2]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A High-Performance Liquid Chromatograph equipped with a UV-Visible detector.

  • Column: Hemochrom-Intertsil C18, 5 µm, 250 mm x 4.6 mm.[2]

  • Mobile Phase: A mixture of HPLC grade water (pH adjusted to 3.0 with glacial acetic acid) and methanol (B129727) in the ratio of 45:55 (v/v).[2]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection Wavelength: 317 nm.[2]

  • Injection Volume: 20 µL.[5][6]

  • Column Temperature: Ambient.[5]

  • Run Time: Approximately 6.5 minutes.[2]

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and transfer about 25 mg of Ziprasidone Hydrochloride working standard into a 100 mL volumetric flask. Add approximately 50 mL of the mobile phase and sonicate to dissolve. Make up to the mark with the mobile phase.

  • Standard Working Solution: From the standard stock solution, pipette out 5 mL and dilute to 50 mL with the mobile phase to obtain a final concentration.

  • Sample Preparation: Accurately weigh a quantity of the bulk drug powder equivalent to 25 mg of Ziprasidone and prepare the solution as described for the Standard Stock Solution.

3. System Suitability:

Before sample analysis, the chromatographic system must pass the system suitability test. Inject the standard solution six times and evaluate the following parameters:

  • Tailing Factor: Should not be more than 2.0.[6]

  • Theoretical Plates: Should be not less than 2000.

  • Relative Standard Deviation (RSD) for peak areas: Should be not more than 2.0%.

4. Analysis Procedure:

Inject the prepared standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak area for Ziprasidone.

5. Calculation:

Calculate the percentage of Ziprasidone in the bulk drug sample using the following formula:

Where:

  • Area_sample = Peak area of Ziprasidone in the sample solution

  • Area_standard = Peak area of Ziprasidone in the standard solution

  • Conc_standard = Concentration of Ziprasidone in the standard solution

  • Conc_sample = Concentration of Ziprasidone in the sample solution

Data Presentation

Table 1: Comparison of Different HPLC Methods for Ziprasidone Quantification

ParameterMethod 1[2]Method 2[1]Method 3[5]Method 4 (USP)[7]
Column Hemochrom-Intertsil C18 (250x4.6mm, 5µm)YMC C18 (150x4.6mm, 3µm)Lichrospher RP-18 (250x4.0mm, 5µm)L7 packing (4.6mm x 15cm, 5µm)
Mobile Phase Water (pH 3.0 with Acetic Acid):Methanol (45:55)Phosphate Buffer (pH 3.0):Methanol (60:40)20mM Ammonium Acetate (pH 3.0):Methanol (30:70)Acetonitrile:Methanol:Buffer
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.5 mL/min
Detection 317 nm219 nm225 nm229 nm
Retention Time 4.8 min2.75 min4.7 minNot Specified
Linearity Range 2-12 µg/mL10-50 µg/mL1-500 µg/mLNot Specified

Table 2: Summary of Validation Parameters

ParameterMethod 1[2]Method 2[1]Method 3[3]
Linearity (r²) 0.9980.9999> 0.98
Accuracy (% Recovery) 100.46%100.08%> 98%
Precision (RSD) < 1.0%< 1.0%< 2.0%
LOD Not Specified0.002 µg/mL0.1 µg/mL
LOQ Not Specified0.007 µg/mL0.5 µg/mL

Mandatory Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Inject Standard Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Sample System_Suitability System Suitability Test HPLC_System->System_Suitability Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition System_Suitability->HPLC_System Proceed if Passed Peak_Integration Peak Integration & Area Measurement Data_Acquisition->Peak_Integration Calculation Quantification Calculation Peak_Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for HPLC quantification of Ziprasidone.

This application note provides a comprehensive and practical guide for the quantification of Ziprasidone in bulk drug substance using a validated HPLC method. The detailed protocol and comparative data tables will be valuable for researchers, scientists, and drug development professionals involved in the quality control of this important pharmaceutical ingredient.

References

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Determination of Ziprasidone Hydrochloride Monohydrate in Bulk and Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a robust, validated, and stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Ziprasidone Hydrochloride Monohydrate. Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2] The developed isocratic method is simple, precise, and accurate, making it suitable for routine quality control analysis of Ziprasidone in both bulk drug substance and capsule dosage forms. The method was validated in accordance with the International Conference on Harmonization (ICH) guidelines.[1][3]

Materials and Reagents

  • Reference Standard: this compound (Authenticated standard)

  • Formulation: Commercially available Ziprasidone capsules

  • Chemicals:

    • Methanol (B129727) (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Orthophosphate (AR Grade)

    • Orthophosphoric Acid (AR Grade)

    • Purified Water (HPLC Grade)

  • Instrumentation:

    • HPLC system with UV-Visible or Photodiode Array (PDA) detector

    • Analytical balance

    • pH meter

    • Sonicator

    • 0.45 µm membrane filters

Instrumentation and Optimized Chromatographic Conditions

The chromatographic separation was optimized to provide a symmetric peak with a short retention time. The final validated conditions are summarized in the table below.

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column YMC C18 (150 x 4.6 mm, 3 µm) or equivalent[1][4]
Mobile Phase Phosphate Buffer (pH 3.0, adjusted with Orthophosphoric Acid) : Methanol (60:40 v/v)[1][4]
Flow Rate 1.0 mL/min[1][5]
Detection Wavelength 219 nm[1][4]
Injection Volume 20 µL[4]
Column Temperature Ambient
Run Time 5 minutes[1][4]
Diluent Mobile Phase

Experimental Protocols

Preparation of Solutions

3.1.1 Preparation of Phosphate Buffer (pH 3.0)

  • Dissolve an appropriate amount of Potassium Dihydrogen Orthophosphate in 1000 mL of HPLC grade water to achieve the desired buffer strength (e.g., 20 mM).

  • Adjust the pH of the solution to 3.0 ± 0.05 using Orthophosphoric Acid.

  • Filter the buffer solution through a 0.45 µm membrane filter and degas prior to use.

3.1.2 Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 100 mg of Ziprasidone HCl Monohydrate reference standard and transfer it into a 100 mL volumetric flask.[4]

  • Add about 70 mL of the mobile phase (diluent) and sonicate for 10-15 minutes to ensure complete dissolution.[4][5]

  • Make up the volume to 100 mL with the diluent and mix well.

3.1.3 Preparation of Working Standard Solutions

  • From the standard stock solution, prepare a series of working standard solutions by diluting with the mobile phase to achieve concentrations within the linearity range (e.g., 10 to 50 µg/mL).[1][4]

  • Filter the solutions through a 0.45 µm membrane filter before injection into the HPLC system.[4]

3.1.4 Preparation of Sample Solution (from Capsules)

  • Weigh and finely powder the contents of not fewer than 20 Ziprasidone capsules to determine the average weight.[5]

  • Accurately weigh a quantity of the powder equivalent to 10 mg of Ziprasidone and transfer it to a 10 mL volumetric flask.[5]

  • Add approximately 7 mL of the diluent and sonicate for 20 minutes to extract the drug.[5]

  • Make up the volume to the mark with the diluent and mix thoroughly.

  • Centrifuge a portion of the solution or filter it through a 0.45 µm membrane filter.

  • Further dilute the solution with the mobile phase to achieve a final concentration within the linearity range of the method.

Method Development and Validation Workflow

The development process begins with optimizing chromatographic conditions, followed by a rigorous validation protocol to ensure the method's suitability for its intended purpose.

G cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) LitSearch Literature Review & Parameter Selection ColScreen Column Screening (C18, C8) LitSearch->ColScreen Initial Conditions MPScreen Mobile Phase Optimization (Buffer pH, Organic Ratio) ColScreen->MPScreen Select Best Column FlowOpt Flow Rate & Wavelength Optimization MPScreen->FlowOpt Optimize Separation FinalMethod Final Optimized Method FlowOpt->FinalMethod Lock Parameters Specificity Specificity & Forced Degradation FinalMethod->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidatedMethod Validated Analytical Method Robustness->ValidatedMethod

Workflow for RP-HPLC method development and validation.

Method Validation Protocols

The optimized method was validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]

Specificity (Forced Degradation)

Specificity was established by demonstrating that excipients and potential degradation products do not interfere with the quantification of Ziprasidone. Forced degradation studies were performed on the drug substance.[6][7]

  • Acid Hydrolysis: Treat the drug solution with 0.5N HCl at 40°C for 8 hours.[8]

  • Base Hydrolysis: Treat the drug solution with 0.5N NaOH at ambient temperature for 8 hours.[8]

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 1 hour.[8]

  • Thermal Degradation: Expose the solid drug to heat at 100°C for 8 hours.[8]

  • Photolytic Degradation: Expose the drug solution to UV/Vis light.[8]

  • Inject the stressed samples into the HPLC system. Assess the purity of the Ziprasidone peak using a PDA detector and check for any co-eluting peaks. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main drug peak.

Linearity
  • Prepare a series of at least five concentrations of Ziprasidone working standards over the range of 10-50 µg/mL.[1][4]

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Determine the linearity by calculating the correlation coefficient (r²) and the equation of the line using linear regression analysis.[9]

Accuracy (% Recovery)
  • Perform recovery studies by spiking a known amount of Ziprasidone standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).[9]

  • Prepare each concentration level in triplicate.

  • Analyze the samples using the proposed method and calculate the percentage recovery.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution (e.g., 30 µg/mL) on the same day and under the same experimental conditions. Calculate the Relative Standard Deviation (%RSD) of the peak areas.[1]

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the %RSD for the results obtained over the different days.[1][9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines.

    • S = the slope of the calibration curve. Alternatively, they can be determined by preparing diluted solutions until the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.[6]

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions.[5]

  • Flow Rate: Vary by ± 0.1 mL/min (e.g., 0.9 mL/min and 1.1 mL/min).[5]

  • Mobile Phase Composition: Vary the percentage of methanol by ± 2%.

  • pH of the Buffer: Vary the pH by ± 0.2 units.[5]

  • Inject a standard solution and evaluate the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) for each condition.

Results: Summary of Validation Data

All quantitative data from the method validation experiments are summarized below.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Observed Value
Retention Time (min) Report ~2.75
Tailing Factor (T) T ≤ 1.5 1.12[9]
Theoretical Plates (N) N > 2000 > 4000[9]

| % RSD for Peak Area | ≤ 2.0% | < 1.0%[1] |

Table 2: Linearity and Range

Parameter Result
Linearity Range 10 - 50 µg/mL[1][4]
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999

| r² Value (Observed) | 0.9999[1][4] |

Table 3: Accuracy (% Recovery)

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery % RSD
80% 24 - 98-102%[5] < 2.0%
100% 30 - 98-102%[5] < 2.0%

| 120% | 36 | - | 98-102%[5] | < 2.0% |

Table 4: Precision (% RSD)

Precision Type % RSD (n=6) Acceptance Criteria
Repeatability (Intra-day) < 1.0%[1] RSD ≤ 2.0%

| Intermediate (Inter-day) | < 1.0%[1] | RSD ≤ 2.0% |

Table 5: LOD, LOQ, and Robustness

Parameter Result
Limit of Detection (LOD) 0.002 µg/mL[1][4]
Limit of Quantitation (LOQ) 0.007 µg/mL[1][4]

| Robustness | Method is robust. System suitability passes under all varied conditions.[5] |

Conclusion

A simple, rapid, and reliable RP-HPLC method for the determination of this compound in bulk and capsule dosage forms has been successfully developed and validated as per ICH guidelines.[1] The method demonstrated excellent linearity, accuracy, and precision.[1][5] The forced degradation studies confirmed the stability-indicating nature of the method, showing no interference from degradants.[6] The developed method is robust and suitable for routine quality control analysis and stability studies of Ziprasidone.[5]

G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs BulkDrug Ziprasidone Bulk Drug SamplePrep Sample Preparation (Extraction & Dilution) BulkDrug->SamplePrep Capsule Ziprasidone Capsule Capsule->SamplePrep HPLC_Analysis RP-HPLC Analysis (Isocratic Elution) SamplePrep->HPLC_Analysis Inject DataAcq Data Acquisition (Peak Area at 219 nm) HPLC_Analysis->DataAcq Detect Quantification Quantification (Assay, Purity) DataAcq->Quantification Calculate Validation Method Validation Report Quantification->Validation

Logical relationship of the analytical procedure.

References

Application Note: In Vitro Dissolution Testing of Ziprasidone Hydrochloride Monohydrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the in vitro dissolution testing of Ziprasidone hydrochloride monohydrate formulations. Ziprasidone, an atypical antipsychotic, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2][3] Consequently, the in vitro dissolution rate can be a critical predictor of in vivo bioavailability. This guide is intended for researchers, scientists, and drug development professionals, offering standardized methodologies and comparative data to ensure consistent and reproducible results.

Introduction

This compound is the salt form of the weak base Ziprasidone, used to improve its aqueous solubility.[1] The free base has very poor water solubility (approximately 0.5 μg/mL), which is significantly increased in the hydrochloride salt form (approximately 210 μg/mL).[1] As a BCS Class II compound, the bioavailability of Ziprasidone is limited by its dissolution rate.[1] Therefore, robust and biorelevant in vitro dissolution testing is paramount during formulation development, for quality control, and to ensure bioequivalence of generic products.[4][5][6]

This application note outlines various established dissolution methods, including those specified by the United States Pharmacopeia (USP) and those used in research settings to simulate gastrointestinal conditions.

Factors Influencing Ziprasidone Dissolution

The dissolution of Ziprasidone, a weakly basic drug, is significantly influenced by the pH of the dissolution medium. Its solubility is higher in acidic environments, such as the stomach, and decreases as the pH increases in the intestinal tract.[1][2] The presence of surfactants and other media components that mimic the fed or fasted state can also play a crucial role in the dissolution profile.

G cluster_formulation Formulation Factors cluster_dissolution Dissolution Environment API API Properties (Salt Form, Particle Size) Dissolution In Vitro Dissolution Rate API->Dissolution Excipients Excipients (Fillers, Binders, etc.) Excipients->Dissolution DosageForm Dosage Form (Capsule, Tablet) DosageForm->Dissolution Media Dissolution Medium (pH, Surfactants) Media->Dissolution Apparatus Apparatus (Type, Speed) Apparatus->Dissolution Temperature Temperature Temperature->Dissolution Absorption In Vivo Absorption Dissolution->Absorption Rate-Limiting Step (BCS Class II)

Figure 1: Key factors influencing the dissolution of Ziprasidone formulations.

Experimental Protocols & Methodologies

This section details the protocols for conducting in vitro dissolution studies on this compound formulations. The most commonly employed method utilizes the USP Apparatus II (Paddle Apparatus).

General Dissolution Workflow

The overall process for dissolution testing follows a standardized workflow from preparation to final analysis.

G start Start prep_media Prepare Dissolution Medium start->prep_media degas Degas Medium prep_media->degas setup Set Up Dissolution Apparatus (Temp: 37°C, Speed: 75 rpm) degas->setup introduce_sample Introduce Dosage Form setup->introduce_sample start_test Start Dissolution Test introduce_sample->start_test sample Withdraw Aliquots at Predetermined Time Points start_test->sample filter Filter Samples (e.g., 0.45 µm filter) sample->filter analyze Analyze Samples (UPLC/UV-Vis) filter->analyze calculate Calculate % Drug Dissolved analyze->calculate end End calculate->end

Figure 2: General experimental workflow for Ziprasidone dissolution testing.
Protocol 1: USP Recommended Method (Apparatus II)

This protocol is based on methods found in the USP monograph for Ziprasidone Capsules.[7][8] It often involves a two-tier approach if initial dissolution fails.

Apparatus: USP Apparatus 2 (Paddles) Temperature: 37 ± 0.5°C Rotation Speed: 75 rpm[1][2][7] Volume: 900 mL

Tier 1 Medium:

  • Composition: 2% Sodium Lauryl Sulfate (SLS) in pH 7.5 phosphate (B84403) buffer.[7]

  • Preparation: Dissolve 6.9 g of monobasic sodium phosphate monohydrate and 1.6 g of sodium hydroxide (B78521) in 900 mL of water. Adjust pH to 7.5 with 1 N sodium hydroxide and dilute to 1000 mL. Add 20 g of SLS and sonicate to dissolve.[7]

  • Sampling Times: 10, 20, 30, 45, 60 minutes.[1]

  • Acceptance Criteria: Not less than 75% (Q) of the labeled amount is dissolved in 60 minutes.[7]

Tier 2 Medium (if Tier 1 fails):

  • Medium A (700 mL): pH 7.5 phosphate buffer with 1% pancreatin.[7][8]

  • Medium B (200 mL): pH 7.5 phosphate buffer with 9% SLS.[7][8]

  • Procedure: Add Medium A to the vessel and equilibrate. After 15 minutes, add the pre-equilibrated Medium B and continue the test for an additional 45 minutes.[7]

  • Acceptance Criteria: Not less than 75% (Q) of the labeled amount is dissolved.[7][8]

Protocol 2: Biorelevant Dissolution (Apparatus II)

This protocol uses media that simulate the conditions of the gastrointestinal tract.

Apparatus: USP Apparatus 2 (Paddles) Temperature: 37 ± 0.5°C Rotation Speed: 75 rpm[9] Volume: 900 mL

Media Options:

  • Simulated Gastric Fluid (SGF), pH 1.2: 0.1 M Hydrochloric Acid.[1]

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5: Commercially available or prepared in-house.

  • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0: Commercially available or prepared in-house.

Procedure:

  • Prepare the selected biorelevant medium and degas.

  • Equilibrate the medium in the dissolution vessels to 37 ± 0.5°C.

  • Place one capsule/tablet in each vessel.

  • Withdraw samples (e.g., 5 mL) at 10, 20, 30, 45, 60, 90, and 120 minutes.

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter samples immediately through a 0.45 µm syringe filter.

Analytical Method: UPLC/HPLC

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and a buffer (e.g., 0.05 M potassium phosphate, pH adjusted).[10] Column: C18 column (e.g., 4.6 mm × 15 cm; 5-µm packing).[7] Flow Rate: 1.0 - 2.0 mL/min.[7][10] Detector: UV at 254 nm or 315 nm.[7][10] Injection Volume: 20 µL.[7] Standard Preparation: Prepare a standard solution of USP Ziprasidone Hydrochloride RS in the dissolution medium at a known concentration.

Data Presentation

The following tables summarize typical dissolution conditions and comparative data from published studies.

Table 1: Summary of In Vitro Dissolution Testing Conditions for Ziprasidone Formulations
ParameterMethod 1 (USP-like)[1][2]Method 2 (USP Monograph)[7][8]Method 3 (Research)[11]Method 4 (Controlled Release)[12]
Apparatus USP Apparatus II (Paddle)USP Apparatus II (Paddle)USP Apparatus II (Paddle)USP Apparatus II (Paddle)
Rotation Speed 75 rpm75 rpm50 rpm50 rpm
Temperature 37 ± 0.5°C37 ± 0.5°C37 ± 0.5°C37 ± 0.5°C
Volume 900 mL900 mL900 mL900 mL
Dissolution Medium 0.1 M HCl + 1.5% SLS2% SLS in pH 7.5 Phosphate BufferpH 7.4 Phosphate BufferpH 7.5 Phosphate Buffer
Analysis Method UPLCLCUV-Vis (317 nm)UV-Vis (318 nm)
Table 2: Comparative Dissolution Profile Data (% Drug Released)
Time (min)Formulation A (Reference Product in 0.1M HCl + 1.5% SLS)[1]Formulation B (Fast Dissolving Tablet in pH 7.4 Buffer)[11]
10~55%~85%
20~75%>98%
30~85%-
45~95%-
60>98%-

Note: Data is illustrative and compiled from different studies for comparative purposes. Actual results will vary based on the specific formulation and exact test conditions.

Conclusion

The in vitro dissolution testing of this compound is a critical analytical procedure for formulation development and quality control. Due to its BCS Class II characteristics, careful selection of dissolution media and apparatus parameters is essential to obtain meaningful data that can correlate with in vivo performance. The protocols and data presented in this application note provide a comprehensive framework for researchers to develop and execute robust dissolution studies for Ziprasidone formulations. Adherence to USP guidelines and consideration of biorelevant media are recommended for a thorough evaluation.

References

Application Notes and Protocols for Ziprasidone Hydrochloride Monohydrate in Animal Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ziprasidone (B1663615) hydrochloride monohydrate in preclinical animal models of schizophrenia. This document outlines the mechanism of action, key experimental protocols, and expected outcomes to facilitate research into the antipsychotic properties of this compound.

Introduction

Ziprasidone is an atypical antipsychotic agent with a unique receptor binding profile that contributes to its efficacy in treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1][2] Its utility in animal models of schizophrenia is well-documented, providing a valuable tool for investigating the neurobiology of psychosis and the development of novel therapeutic agents.

Mechanism of Action

Ziprasidone's therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][3] Notably, it exhibits a higher 5-HT2A/D2 receptor affinity ratio than many other atypical antipsychotics.[3] Additionally, ziprasidone acts as an agonist at the 5-HT1A receptor and an antagonist at 5-HT2C and 5-HT1D receptors.[3][4] It also moderately inhibits the reuptake of serotonin and norepinephrine.[4][5] This complex pharmacology is believed to underlie its broad spectrum of activity against the diverse symptoms of schizophrenia.

Signaling Pathways

The multifaceted receptor interactions of ziprasidone trigger distinct intracellular signaling cascades. The antagonism of D2 and 5-HT2A receptors, coupled with agonism at 5-HT1A receptors, collectively modulates dopaminergic and serotonergic neurotransmission in key brain regions implicated in schizophrenia.

Ziprasidone Signaling Pathways cluster_D2 Dopamine D2 Receptor Antagonism cluster_5HT2A Serotonin 5-HT2A Receptor Antagonism cluster_5HT1A Serotonin 5-HT1A Receptor Agonism Ziprasidone_D2 Ziprasidone D2R D2 Receptor Ziprasidone_D2->D2R Antagonist Gai Gαi/o D2R->Gai Inhibits AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases activity Ziprasidone_5HT2A Ziprasidone HT2AR 5-HT2A Receptor Ziprasidone_5HT2A->HT2AR Antagonist Gaq Gαq/11 HT2AR->Gaq Inhibits PLC Phospholipase C Gaq->PLC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Decreases Ca_PKC ↑ Ca²⁺ & PKC activation IP3_DAG->Ca_PKC Decreases Ziprasidone_5HT1A Ziprasidone HT1AR 5-HT1A Receptor Ziprasidone_5HT1A->HT1AR Agonist Gai_1A Gαi/o HT1AR->Gai_1A Activates AC_1A Adenylyl Cyclase Gai_1A->AC_1A Inhibits cAMP_1A ↓ cAMP AC_1A->cAMP_1A

Figure 1: Simplified signaling pathways of ziprasidone.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of ziprasidone in various animal models of schizophrenia.

Behavioral Test Animal Model Ziprasidone Dose (mg/kg) Effect Reference
Prepulse Inhibition (PPI)Apomorphine-induced PPI deficit in rats5.6 - 17.8 (p.o.)Significantly attenuated the decline in PPI.[1]
Prepulse Inhibition (PPI)Ketamine-induced PPI deficit in rats5.6 - 17.8 (p.o.)Significantly attenuated the decline in PPI.[1]
Locomotor ActivitySpontaneous locomotor activity in mice1.0 - 2.5Significant decrease in locomotion frequency.[6]
Locomotor ActivityCocaine-induced hyperlocomotion in mice1.0 - 2.5Abolished the acute stimulating effect of cocaine.[6]
Social InteractionPCP-induced social deficits in female rats2.5Significantly reversed enduring social deficits.[7]
Receptor Occupancy (Human Studies) Dose Time Post-Dose Putamen D2/3 Occupancy (%) Caudate D2/3 Occupancy (%) Ventral Striatum D2/3 Occupancy (%) Reference
Ziprasidone60 mg (twice daily)5 hours66%62%68%[8]
Ziprasidone60 mg (twice daily)13 hours39%35%47%[8]
Ziprasidone60 mg (twice daily)23 hours2%-6%11%[8]

Experimental Protocols

Detailed methodologies for key behavioral assays used to evaluate the antipsychotic potential of ziprasidone are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal strains.

Prepulse Inhibition (PPI) of Acoustic Startle

The PPI test assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.[8][9]

Prepulse Inhibition Workflow cluster_setup Setup cluster_testing Testing Session cluster_analysis Data Analysis Acclimation Acclimate animal to test chamber (5-10 min) with background white noise (65-70 dB) Habituation Habituation trials with startle stimulus alone (e.g., 120 dB pulse) Acclimation->Habituation TestTrials Randomized presentation of: - Pulse-alone trials (120 dB) - Prepulse + Pulse trials (e.g., 75-85 dB prepulse followed by 120 dB pulse) - No-stimulus trials Habituation->TestTrials Calculation Calculate %PPI: [(Pulse-alone startle) - (Prepulse+Pulse startle)] / (Pulse-alone startle) x 100 TestTrials->Calculation Comparison Compare %PPI between treatment groups Calculation->Comparison

Figure 2: Experimental workflow for the Prepulse Inhibition test.

Protocol:

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to detect the animal's startle response.

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Schizophrenia-like PPI deficits can be induced pharmacologically with agents like the dopamine agonist apomorphine (B128758) or the NMDA antagonist ketamine.[1]

  • Drug Administration: Administer ziprasidone hydrochloride monohydrate (e.g., 5.6-17.8 mg/kg, p.o.) at a specified time before the PPI test.[1] The vehicle should be administered to the control group.

  • Experimental Procedure:

    • Place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[10]

    • The test session begins with several startle stimuli (pulse) alone (e.g., 120 dB, 40 ms (B15284909) duration) to habituate the animal.

    • The core of the session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: The startle stimulus is presented without a prepulse.

      • Prepulse-plus-pulse trials: A weak acoustic prepulse (e.g., 75, 80, or 85 dB, 20 ms duration) precedes the startle stimulus by a short interval (e.g., 100 ms).

      • No-stimulus trials: Only background noise is present to measure baseline movement.

  • Data Analysis: The startle amplitude is recorded for each trial. The percentage of PPI is calculated for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse + pulse trial / startle response on pulse-alone trial)] x 100.

Locomotor Activity (Open Field Test)

This test is used to assess general motor activity and can be used to model the psychomotor agitation seen in psychosis or to evaluate the sedative effects of a drug.[11]

Protocol:

  • Apparatus: An open field arena, typically a square or circular enclosure with walls to prevent escape. The arena is often equipped with automated photobeam detectors or video tracking software to monitor the animal's movement.[12]

  • Animal Model: Mice or rats are commonly used. Hyperlocomotion can be induced by psychostimulants like amphetamine or cocaine to model positive symptoms of schizophrenia.[6][11]

  • Drug Administration: Administer this compound (e.g., 1.0-2.5 mg/kg, i.p.) or vehicle to the animals prior to the test.[6]

  • Experimental Procedure:

    • Acclimate the animals to the testing room for at least 30 minutes before the test.[13]

    • Gently place the animal in the center or a corner of the open field arena.

    • Allow the animal to freely explore the arena for a set period (e.g., 15-60 minutes).[14]

    • Record locomotor activity, which can include parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[15]

  • Data Analysis: The recorded parameters are analyzed to determine the effect of ziprasidone on locomotor activity. A reduction in distance traveled or an increase in time spent immobile can indicate sedative effects.

Social Interaction Test

This test is used to model the negative symptoms of schizophrenia, such as social withdrawal and deficits in social cognition.[7][16]

Protocol:

  • Apparatus: A neutral, well-lit open field arena. The test can be conducted with two freely interacting animals or with one animal and a novel "stranger" animal enclosed in a small cage within the arena.[11]

  • Animal Model: Typically, same-sex, unfamiliar rodents are used. Social interaction deficits can be induced by developmental manipulations or by subchronic administration of NMDA receptor antagonists like phencyclidine (PCP).[7]

  • Drug Administration: Administer this compound (e.g., 2.5 mg/kg) or vehicle to the test animal prior to the social interaction session.[7]

  • Experimental Procedure:

    • Habituate the test animal to the arena for a short period before the introduction of the second animal.

    • Introduce a novel, untreated, weight- and age-matched conspecific into the arena.

    • Record the social interaction behaviors for a defined period (e.g., 10-15 minutes). Behaviors to score include sniffing (head, body, anogenital), following, grooming, and aggressive postures.

  • Data Analysis: The duration and frequency of social behaviors are quantified. An increase in the time spent in active social interaction is indicative of a therapeutic effect on negative-like symptoms.

Conclusion

This compound serves as a critical pharmacological tool in the study of schizophrenia in animal models. Its well-characterized effects on D2, 5-HT2A, and 5-HT1A receptors and its ability to reverse behavioral deficits relevant to both positive and negative symptoms make it an important reference compound for the validation of new animal models and the screening of novel antipsychotic drugs. The protocols and data presented here provide a foundation for researchers to effectively incorporate ziprasidone into their preclinical research programs.

References

Cell-Based Assays for Evaluating Ziprasidone Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy and safety profile of Ziprasidone, an atypical antipsychotic. The primary mechanism of action for Ziprasidone involves antagonism of the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] This document outlines methods to quantify the binding affinity and functional antagonism at these primary targets, as well as to assess a critical off-target effect: the blockade of the hERG potassium channel, which is associated with potential cardiotoxicity.[3][4][5]

Data Presentation: Quantitative Analysis of Ziprasidone Activity

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of Ziprasidone at its key molecular targets and the hERG channel, as determined by various in vitro cell-based assays.

Table 1: Ziprasidone Receptor Binding Affinities (Ki)

Receptor SubtypeKi (nM)Cell LineRadioligandReference
Dopamine D24.8CHO[3H]-Spiperone[6]
Serotonin 5-HT2A0.4Not SpecifiedNot Specified[7]
Serotonin 5-HT1A3.4Not SpecifiedNot Specified[7]
Serotonin 5-HT2C1.3Not SpecifiedNot Specified[7]
Serotonin 5-HT1D2.3Not SpecifiedNot Specified[7]
α1-Adrenergic10Not SpecifiedNot Specified[2]
Histamine H147Not SpecifiedNot Specified[2]

Table 2: Ziprasidone Functional Antagonism (IC50)

Assay TypeTargetIC50 (nM)Cell LineMeasurementReference
ElectrophysiologyhERG Channel120HEK293K+ Current Inhibition[3]
ElectrophysiologyhERG Channel150Not SpecifiedK+ Current Inhibition[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Ziprasidone and the general workflows for the described cell-based assays.

G cluster_d2 Dopamine D2 Receptor (Gi-coupled) cluster_5ht2a Serotonin 5-HT2A Receptor (Gq-coupled) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Agonist AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ziprasidone_D2 Ziprasidone Ziprasidone_D2->D2R Antagonist Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Agonist PLC Phospholipase C HT2AR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Activates Ziprasidone_5HT2A Ziprasidone Ziprasidone_5HT2A->HT2AR Antagonist

Caption: Ziprasidone's primary mechanism of action.

G start Start cell_prep Prepare cell membranes expressing the target receptor start->cell_prep incubation Incubate membranes with radioligand and Ziprasidone cell_prep->incubation filtration Separate bound and free radioligand by filtration incubation->filtration scintillation Quantify bound radioligand using scintillation counting filtration->scintillation analysis Data analysis to determine Ki value scintillation->analysis end End analysis->end G start Start cell_culture Culture cells expressing the target receptor start->cell_culture dye_loading Load cells with a calcium-sensitive dye cell_culture->dye_loading compound_addition Add Ziprasidone followed by a receptor agonist dye_loading->compound_addition fluorescence_measurement Measure changes in intracellular calcium via fluorescence compound_addition->fluorescence_measurement analysis Data analysis to determine IC50 value fluorescence_measurement->analysis end End analysis->end

References

Spectrophotometric Determination of Ziprasidone in Pharmaceutical Dosage Forms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] Accurate and reliable analytical methods are crucial for the quality control of Ziprasidone in its pharmaceutical dosage forms. This document provides detailed application notes and protocols for the determination of Ziprasidone using UV-Vis spectrophotometry, a simple, cost-effective, and widely available analytical technique. The methods described are applicable for the quantification of Ziprasidone in bulk drug substances and commercial capsule formulations.

Principle of the Method

The spectrophotometric determination of Ziprasidone is based on the measurement of its absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. Ziprasidone exhibits a characteristic absorption maximum (λmax) in various solvents, which allows for its quantification based on the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. Several methods have been developed utilizing different solvent systems to enhance solubility and sensitivity.

Instrumentation and Reagents

  • Instrumentation: A double beam UV-Vis spectrophotometer with a spectral bandwidth of 1 or 2 nm and a pair of 1 cm matched quartz cells is required.

  • Chemicals and Reagents: All reagents should be of analytical grade.

    • Methanol (B129727)

    • Sodium Hydroxide (B78521)

    • Glacial Acetic Acid

    • Potassium Dihydrogen Phosphate

    • Sodium Lauryl Sulfate

    • Ziprasidone Hydrochloride reference standard

    • Distilled or deionized water

Quantitative Data Summary

The following tables summarize the validation parameters of various spectrophotometric methods for the determination of Ziprasidone, providing a comparative overview of their performance characteristics.

Table 1: Method Validation Parameters for UV Spectrophotometric Determination of Ziprasidone

ParameterMethod 1Method 2Method 3Method 4
Solvent/Medium Methanolic Hydrochloric Acid (1M)[3]Saline Buffer (pH 7.4)[4]Acetate (B1210297) Buffer (pH 4.0)[1]Phosphate Buffer (pH 5.0)[1]
λmax (nm) 315[3]318[4]315[1]315.4[1]
Linearity Range (µg/mL) 10 - 70[3]2 - 10[4]0.5 - 30[1]1 - 120[1]
Correlation Coefficient (r²) Not Specified0.9988[4]Not SpecifiedNot Specified
Accuracy (% Recovery) Not Specified98.89 - 99.89[4]Not SpecifiedNot Specified
Precision (% RSD) Not Specified< 5 (Intraday)[4]Not SpecifiedNot Specified
LOD (µg/mL) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
LOQ (µg/mL) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: Additional Reported UV Spectrophotometric Methods

Solvent/Mediumλmax (nm)Linearity Range (µg/mL)Reference
NaH₂PO₄ Buffer (pH 7.4) with 2% Sodium Lauryl Sulfate31810 - 70[5]
Distilled WaterNot Specified0.5 - 60[2]
Phosphate Buffer (pH 7.5)Not Specified0.5 - 60[2]

Experimental Protocols

Protocol 1: Determination of Ziprasidone using Saline Buffer (pH 7.4)

This protocol is based on the method described by Anand Kumar Y, et al.[4]

1. Preparation of Saline Buffer (pH 7.4):

  • Prepare the saline buffer solution as per standard laboratory procedures to achieve a pH of 7.4.

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of Ziprasidone HCl reference standard.

  • Dissolve the standard in 10 mL of methanol in a 100 mL volumetric flask.

  • Make up the volume to 100 mL with saline buffer (pH 7.4).[4]

3. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of dilutions in saline buffer (pH 7.4) to obtain concentrations in the range of 2-10 µg/mL.[4]

4. Preparation of Sample Solution (from Capsules):

  • Weigh and finely powder the contents of at least 20 Ziprasidone capsules.

  • Accurately weigh a quantity of the powder equivalent to 50 mg of Ziprasidone HCl.

  • Transfer the powder to a 100 mL volumetric flask containing 50 mL of methanol.

  • Shake the flask for 30 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with methanol and mix well.

  • Filter the solution.

  • Further dilute the filtrate with saline buffer (pH 7.4) to obtain a final concentration within the Beer's law range.[4]

5. Spectrophotometric Measurement:

  • Measure the absorbance of the standard and sample solutions at 318 nm against the saline buffer (pH 7.4) as a blank.[4]

6. Calculation:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of Ziprasidone in the sample solution from the calibration curve.

  • Calculate the amount of Ziprasidone per capsule.

Protocol 2: Determination of Ziprasidone using Acetate Buffer (pH 4.0)

This protocol is based on the method described by G. Sravan Kumar, et al.[1]

1. Preparation of Acetate Buffer (pH 4.0):

  • Prepare the acetate buffer (pH 4.0) by mixing 2.86 mL of glacial acetic acid with 1.0 mL of a 50% w/v solution of sodium hydroxide in a 1000 mL volumetric flask.

  • Make up the volume to the mark with distilled water and sonicate.[1]

2. Preparation of Standard Stock Solution:

  • Accurately weigh 25 mg of Ziprasidone HCl monohydrate and transfer it to a 25 mL volumetric flask.

  • Dissolve and make up the volume with methanol.

3. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of dilutions in acetate buffer (pH 4.0) to obtain concentrations in the range of 0.5-30 µg/mL.[1]

4. Preparation of Sample Solution (from Capsules):

  • Weigh the contents of the capsules and accurately weigh a quantity of the powder equivalent to 25 mg of Ziprasidone HCl monohydrate.

  • Transfer the powder to a 25 mL volumetric flask and dissolve it in methanol.

  • Sonicate to ensure complete dissolution and then filter the solution.

  • Dilute the filtrate with acetate buffer (pH 4.0) as required to obtain a concentration within the calibration range.[1]

5. Spectrophotometric Measurement:

  • Scan the solutions in the UV range (200-400 nm).

  • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 315 nm, against the acetate buffer (pH 4.0) as a blank.[1]

6. Calculation:

  • Construct a calibration curve and determine the concentration of Ziprasidone in the sample.

  • Calculate the percentage purity or the amount of Ziprasidone per capsule.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_input Inputs StandardPrep Standard Stock Solution Preparation WorkingStandards Preparation of Working Standard Solutions StandardPrep->WorkingStandards Measurement Spectrophotometric Measurement at λmax WorkingStandards->Measurement SamplePrep Sample Solution Preparation (from Capsules) SamplePrep->Measurement Calibration Calibration Curve Construction Measurement->Calibration Quantification Quantification of Ziprasidone in Sample Calibration->Quantification ZiprasidoneStandard Ziprasidone Reference Standard ZiprasidoneStandard->StandardPrep CapsuleSample Pharmaceutical Capsule Sample CapsuleSample->SamplePrep

References

Application Notes and Protocols: Ziprasidone Receptor Binding Affinity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone is an atypical antipsychotic medication effective in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is attributed to its unique and complex interaction with a variety of neurotransmitter receptors.[1][3] Ziprasidone exhibits high affinity for serotonin (B10506) and dopamine (B1211576) receptors, and also interacts with adrenergic and histaminergic receptors.[1][2] Specifically, it acts as an antagonist at the dopamine D2, serotonin 5-HT2A, 5-HT2C, and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor.[4][5] A key characteristic of Ziprasidone is its high affinity for the 5-HT2A receptor relative to the D2 receptor, a feature that is thought to contribute to its atypical antipsychotic profile with a lower incidence of extrapyramidal side effects.[3][4][6]

This document provides a detailed protocol for conducting a receptor binding affinity assay for Ziprasidone, focusing on the dopamine D2 receptor as a representative example. Additionally, it includes a comprehensive table of Ziprasidone's binding affinities (Ki values) for various receptors and diagrams illustrating the experimental workflow and the primary signaling pathways affected by Ziprasidone.

Data Presentation: Ziprasidone Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of Ziprasidone for a range of neurotransmitter receptors. The data is presented as Ki (nM), which represents the inhibition constant and is a measure of the drug's binding affinity to a receptor. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeZiprasidone Ki (nM)
Dopamine Receptors
D24.8
D37.2
D435
Serotonin Receptors
5-HT1A (agonist)3.4
5-HT1B/1D2
5-HT2A0.4
5-HT2C1.3
5-HT64
5-HT715
Adrenergic Receptors
α110
α2>1000
Histamine Receptors
H147
Muscarinic Receptors
M1>1000

Experimental Protocol: Dopamine D2 Receptor Binding Assay with Ziprasidone

This protocol describes a competitive radioligand binding assay to determine the affinity of Ziprasidone for the human dopamine D2 receptor. The assay utilizes [3H]Spiperone, a potent D2 antagonist, as the radioligand.

1. Materials and Reagents

  • Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]Spiperone (specific activity ~60-90 Ci/mmol).

  • Test Compound: Ziprasidone hydrochloride.

  • Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Cell harvester.

  • Liquid scintillation counter.

2. Membrane Preparation

  • Culture cells expressing the human dopamine D2 receptor to confluency.

  • Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Store the membrane aliquots at -80°C until use.

3. Assay Procedure

  • Prepare serial dilutions of Ziprasidone in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well microplate, add the following components in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]Spiperone (at a final concentration close to its Kd, e.g., 0.1-0.5 nM), and 100 µL of the membrane preparation (containing 10-20 µg of protein).

    • Non-specific Binding: 50 µL of (+)-Butaclamol (10 µM final concentration), 50 µL of [3H]Spiperone, and 100 µL of the membrane preparation.

    • Ziprasidone Competition: 50 µL of each Ziprasidone dilution, 50 µL of [3H]Spiperone, and 100 µL of the membrane preparation.

  • Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[7]

  • Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and allow them to equilibrate in the dark.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of (+)-Butaclamol) from the total binding (CPM in the absence of competitor) and from the CPM values for each Ziprasidone concentration.

  • Plot the percentage of specific binding of [3H]Spiperone against the logarithm of the Ziprasidone concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value (the concentration of Ziprasidone that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) for Ziprasidone using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • IC50 is the concentration of Ziprasidone that displaces 50% of the radioligand.

    • [L] is the concentration of the radioligand ([3H]Spiperone) used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffers, Radioligand, Ziprasidone) add_components Add Components to 96-well Plate (Membranes, [3H]Spiperone, Ziprasidone) prep_reagents->add_components prep_membranes Prepare D2 Receptor Membranes prep_membranes->add_components incubation Incubate at RT (60-90 min) add_components->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration scintillation Scintillation Counting (Measure Radioactivity) filtration->scintillation data_analysis Data Analysis (Calculate IC50 and Ki) scintillation->data_analysis

Experimental workflow for the Ziprasidone receptor binding assay.

signaling_pathways cluster_dopamine Dopamine D2 Receptor Pathway cluster_serotonin Serotonin 5-HT2A Receptor Pathway ziprasidone Ziprasidone d2_receptor D2 Receptor ziprasidone->d2_receptor Antagonist ht2a_receptor 5-HT2A Receptor ziprasidone->ht2a_receptor Antagonist gi_protein Gi Protein d2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases pka PKA camp->pka Decreased Activation downstream_effects_d2 Modulation of Neuronal Excitability pka->downstream_effects_d2 gq_protein Gq Protein ht2a_receptor->gq_protein Activates plc Phospholipase C gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates ca_release Ca2+ Release ip3->ca_release Induces downstream_effects_ht2a Modulation of Neurotransmission pkc->downstream_effects_ht2a ca_release->downstream_effects_ht2a

Primary signaling pathways modulated by Ziprasidone.

References

Application Note: Quantification of Ziprasidone in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ziprasidone (B1663615) is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1] Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies are crucial for optimizing dosage, ensuring patient compliance, and minimizing adverse effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the accurate quantification of Ziprasidone in various biological matrices such as plasma, serum, and whole blood.[2] This document provides detailed protocols and methods for the determination of Ziprasidone using LC-MS/MS.

Experimental Protocols

Several sample preparation techniques can be employed to extract Ziprasidone from biological matrices. The choice of method depends on the matrix itself, required sensitivity, and available resources. Common methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is based on established methods for its robustness and high recovery rates.[3][4][5]

Materials:

  • Human plasma samples

  • Ziprasidone analytical standard

  • Internal Standard (IS), e.g., N-methyl ziprasidone or Ziprasidone-d8[3][6]

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvents (e.g., ethyl acetate-dichloromethane)[3][7]

  • Ammonia or other alkalizing agent

  • Reconstitution solution (e.g., mobile phase)

  • Vortex mixer, centrifuge, and evaporator

Procedure:

  • Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific amount of Internal Standard solution to each sample, calibrator, and quality control (QC) sample (except for blank samples).

  • Alkalinization: Add 50 µL of 1M NaOH or ammonium (B1175870) hydroxide (B78521) to each tube to alkalinize the plasma. Vortex briefly.

  • Extraction: Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether). Vortex vigorously for 2-3 minutes.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Serum or Whole Blood

SPE is an effective method for sample cleanup, especially for complex matrices like whole blood.[8][9]

Materials:

  • Serum or whole blood samples

  • Cation exchange SPE cartridges

  • Methanol (B129727), Acetonitrile

  • Formic acid

  • Ammonium hydroxide

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: Lyse whole blood samples with a suitable buffer. Dilute plasma or serum samples with an acidic solution (e.g., 2% formic acid in water).

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute Ziprasidone and the IS using 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following are typical instrument parameters. Optimization is recommended for specific instruments and applications.

Liquid Chromatography (LC) Parameters
  • Column: A C8 or C18 reversed-phase column is commonly used (e.g., Agilent Eclipse XDB C8, 150 x 2.1 mm, 5 µm).[10]

  • Mobile Phase:

    • A: Water with 0.1% formic acid or an ammonium acetate/formate buffer (e.g., 2 mmol/L).[3]

    • B: Acetonitrile or Methanol.[3][7]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Gradient/Isocratic: Both gradient and isocratic elution can be used. A rapid isocratic method with a high percentage of organic solvent can achieve short run times of 2.5-3 minutes.[3][4]

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 5 - 10 µL.

Tandem Mass Spectrometry (MS/MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI), positive mode.[7]

  • Scan Type: Multiple Reaction Monitoring (MRM).[10]

  • MRM Transitions:

    • Ziprasidone: Precursor ion m/z 413.2 → Product ion m/z 194.1 (for quantification).[3][7]

    • Ziprasidone (Confirmatory): Precursor ion m/z 413.2 → Product ion m/z 177.0.[3]

    • Internal Standard (N-methyl ziprasidone): Precursor ion m/z 427.0 → Product ion m/z 177.0.[3]

  • Collision Energy (CE) & other parameters: These should be optimized for the specific analyte and instrument to achieve maximum signal intensity.

Data and Method Summaries

Quantitative data from various validated methods are summarized below to facilitate comparison.

Table 1: Summary of Published LC-MS/MS Methods for Ziprasidone Quantification

Biological MatrixExtraction MethodLC Column TypeLinearity Range (ng/mL)Reference
Human PlasmaLLE (ethyl acetate-dichloromethane)C185 - 500[7]
Human PlasmaLLE (tert-butyl methyl ether)C8up to 200[3]
Human PlasmaLLE (methylene dichloride in pentane)C180.25 - 500[4]
Rat PlasmaLLEC80.2 - 200[10]
Human PlasmaSPEC180.7 - 400[11]
Whole BloodSPE (cation exchange)Reversed-phase1 - 1000[8]
SerumSPENot specified0.5 - 250[9]

Table 2: Summary of Method Validation Parameters

ParameterReported ValueReference
Linearity (r or r²) r = 0.999, r² > 0.998[4][7]
Lower Limit of Quantification (LLOQ) 0.1 - 5 ng/mL (plasma/serum)[3][4][7][9][10]
Precision (CV% or RSD%) < 5% to < 15%[3][4][7][10]
Accuracy > 96%[9]
Extraction Recovery 75% - 105%[4][5][7][10]

Visualized Workflows and Relationships

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Serum, Blood) Spike 2. Spike Internal Standard Sample->Spike Extract 3. Extraction (LLE, SPE, or PPT) Spike->Extract Evap 4. Evaporate Solvent Extract->Evap Recon 5. Reconstitute Evap->Recon Inject 6. LC Injection Recon->Inject Separate 7. Chromatographic Separation Inject->Separate Ionize 8. Ionization (ESI+) Separate->Ionize Detect 9. MS/MS Detection (MRM) Ionize->Detect Integrate 10. Peak Integration Detect->Integrate Calibrate 11. Calibration Curve Generation Integrate->Calibrate Quantify 12. Concentration Calculation Calibrate->Quantify Report 13. Final Report Quantify->Report

Caption: General workflow for LC-MS/MS analysis of Ziprasidone.

LLE_Workflow start Start: Plasma Sample (200 µL) add_is Add Internal Standard start->add_is alkalinize Alkalinize Sample (e.g., 1M NaOH) add_is->alkalinize add_solvent Add Organic Solvent (e.g., MTBE) alkalinize->add_solvent vortex Vortex (2-3 min) add_solvent->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry Evaporate to Dryness (N2 Stream) transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Detailed workflow for Liquid-Liquid Extraction (LLE).

Validation_Parameters cluster_quantitative Quantitative Performance cluster_sample Sample Handling Performance Method Validated LC-MS/MS Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Intra & Inter-day) Method->Precision LLOQ LLOQ Method->LLOQ Recovery Extraction Recovery Method->Recovery Matrix Matrix Effect Method->Matrix Stability Stability Method->Stability Selectivity Selectivity & Specificity Method->Selectivity

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for the Preparation of Ziprasidone Hydrochloride Monohydrate Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone hydrochloride monohydrate is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder.[1][2][3] Accurate and precise analytical testing is crucial for quality control and research and development purposes. The preparation of reliable standard solutions is a foundational step for analytical methods such as UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). This document provides detailed protocols for the preparation of this compound standard solutions, along with relevant solubility and stability data to ensure accurate and reproducible results.

Physicochemical Properties

This compound is a white to slightly pink powder.[4][5] It is sparingly soluble in aqueous buffers but demonstrates solubility in organic solvents.[6]

Quantitative Data Summary

Solubility Data

The solubility of this compound in various solvents is summarized below. It is classified as a BCS Class II compound, indicating high permeability and low solubility.[7]

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~1.2 mg/mL[6]
Dimethylformamide (DMF)~0.16 mg/mL[6]
Methanol (B129727)1.5%[8]
Water~210 µg/mL[7]
1:2 DMSO:PBS (pH 7.2)~0.33 mg/mL[6]
Stability Information

Proper storage of this compound and its solutions is critical for maintaining their integrity.

FormStorage ConditionStabilityReference
Crystalline Solid-20°C≥ 4 years[6]
Aqueous SolutionAmbientNot recommended for more than one day[6]
Stock Solution in DMSO-20°C1 month (sealed, away from light)[9]
Stock Solution in DMSO-80°C6 months (sealed, away from light)[9]

Experimental Protocols

General Safety Precautions
  • Handle this compound in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Preparation of a 1000 µg/mL Stock Solution

This primary stock solution serves as the basis for preparing more dilute working standards.

Materials:

  • This compound powder

  • Methanol (HPLC grade)

  • Volumetric flask (25 mL, Class A)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Sonicator

Protocol:

  • Accurately weigh approximately 25 mg of this compound powder.[1][2]

  • Quantitatively transfer the weighed powder into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol to the volumetric flask.

  • Sonicate the flask for 5-10 minutes to ensure complete dissolution of the solid.[10][11]

  • Allow the solution to return to room temperature.

  • Make up the volume to the 25 mL mark with methanol.

  • Stopper the flask and invert it several times to ensure homogeneity.

Preparation of Working Standard Solutions for UV-Vis Spectrophotometry

This protocol describes the preparation of a series of working standards for generating a calibration curve for UV-Vis analysis.

Materials:

  • 1000 µg/mL this compound stock solution

  • Methanol (HPLC grade)

  • Distilled water or appropriate buffer (e.g., Phosphate (B84403) buffer pH 7.5)[1]

  • Volumetric flasks (10 mL, Class A)

  • Pipettes (Class A)

Protocol:

  • Prepare an intermediate stock solution of 100 µg/mL by pipetting 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and diluting to volume with methanol.[1]

  • Label a series of 10 mL volumetric flasks for the desired concentrations (e.g., 0.5, 2, 5, 10, 20, 40, 60 µg/mL).

  • Pipette the appropriate volume of the 100 µg/mL intermediate stock solution into each volumetric flask.

  • Dilute to the mark with the chosen solvent (distilled water or buffer).[1]

  • Mix each solution thoroughly. These working standards are now ready for UV-Vis analysis. This compound exhibits a linear relationship in the concentration range of 0.5-60 µg/mL in distilled water and phosphate buffer (pH 7.5).[1]

Preparation of Working Standard Solutions for HPLC Analysis

This protocol outlines the preparation of working standards for HPLC analysis.

Materials:

  • 1000 µg/mL this compound stock solution

  • Mobile phase (e.g., a mixture of phosphate buffer pH 3 and methanol in a 60:40 v/v ratio)[10]

  • Volumetric flasks (10 mL, Class A)

  • Pipettes (Class A)

  • 0.45 µm membrane filters

Protocol:

  • Prepare an intermediate stock solution of 100 µg/mL by pipetting 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and diluting to volume with the mobile phase.

  • Label a series of 10 mL volumetric flasks for the desired concentrations (e.g., 10, 20, 30, 40, 50 µg/mL).[10]

  • Pipette the appropriate volume of the 100 µg/mL intermediate stock solution into each volumetric flask.

  • Dilute to the mark with the mobile phase.

  • Mix each solution thoroughly.

  • Filter each working standard solution through a 0.45 µm membrane filter before injection into the HPLC system.[10]

Visualizations

Preparation_of_Stock_Solution cluster_0 Stock Solution Preparation (1000 µg/mL) A Weigh 25 mg of Ziprasidone HCl Monohydrate B Transfer to 25 mL Volumetric Flask A->B C Add ~15 mL Methanol B->C D Sonicate to Dissolve C->D E Cool to Room Temperature D->E F Dilute to Volume with Methanol E->F G Mix Thoroughly F->G

Caption: Workflow for preparing a 1000 µg/mL stock solution.

Preparation_of_Working_Standards cluster_1 Preparation of Working Standards Stock 1000 µg/mL Stock Solution Intermediate Prepare 100 µg/mL Intermediate Solution Stock->Intermediate Dilution Pipette Aliquots into Separate Volumetric Flasks Intermediate->Dilution Final_Dilution Dilute to Final Volume with Appropriate Solvent Dilution->Final_Dilution UV_Vis UV-Vis Standards (e.g., 0.5-60 µg/mL) Final_Dilution->UV_Vis HPLC HPLC Standards (e.g., 10-50 µg/mL) Final_Dilution->HPLC Filter Filter HPLC Standards (0.45 µm filter) HPLC->Filter

Caption: Workflow for preparing working standard solutions.

References

Application Notes and Protocols: Ziprasidone as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ziprasidone (B1663615) is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2][3] In the field of analytical chemistry, ziprasidone hydrochloride monohydrate is utilized as a reference standard for the qualitative and quantitative analysis of bulk drug substances and pharmaceutical formulations.[4][5] Its well-characterized physical and chemical properties make it an ideal candidate for ensuring the accuracy and reliability of analytical methods. These application notes provide detailed protocols for the use of ziprasidone as a reference standard in High-Performance Liquid Chromatography (HPLC) for assay and impurity determination.

Physicochemical Properties of Ziprasidone

This compound is chemically known as 5-[2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one hydrochloride monohydrate.[1][6] It is a white to slightly pink powder. The molecular formula is C₂₁H₂₁ClN₄OS · HCl · H₂O, and the molecular weight is 467.41 g/mol .

Application: Assay of Ziprasidone in Capsules by RP-HPLC

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of ziprasidone in capsule dosage forms, using ziprasidone as a reference standard.

Experimental Protocol

1. Materials and Reagents:

  • Ziprasidone Reference Standard (USP or EP grade)[4]

  • Ziprasidone capsules (sample)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Sonicator

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase Phosphate buffer (pH 3.0) and Methanol (60:40 v/v)[6]
Column YMC C18 (150 x 4.6mm, 3µm)[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 219 nm[6]
Injection Volume 20 µL[7]
Column Temperature Ambient
Run Time 5 minutes[6]

4. Preparation of Solutions:

  • Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in water to make a 0.05 M solution. Adjust the pH to 3.0 with orthophosphoric acid.[8]

  • Mobile Phase: Mix the phosphate buffer and methanol in a 60:40 ratio. Filter through a 0.45 µm membrane filter and degas.[6][9]

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Ziprasidone Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[6][7]

  • Sample Solution (20 µg/mL): Take the contents of 20 capsules and calculate the average weight.[7] Weigh a quantity of the powder equivalent to 10 mg of ziprasidone and transfer it to a 100 mL volumetric flask.[7] Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well.[7] Filter the solution through a 0.45 µm syringe filter.[6] Further dilute 5 mL of this solution to 25 mL with the mobile phase to obtain a final concentration of 20 µg/mL.

5. System Suitability: Inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria are typically:

  • Tailing factor: Not more than 2.0

  • Theoretical plates: Not less than 2000

  • Relative Standard Deviation (RSD) for peak areas: Not more than 2.0%

6. Procedure: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of ziprasidone in the sample using the following formula:

Caption: Workflow for Ziprasidone Assay.

Signaling Pathway of Ziprasidone

G Figure 2: Simplified Signaling Pathway of Ziprasidone cluster_receptors Receptor Antagonism cluster_effects Therapeutic Effects Ziprasidone Ziprasidone D2_receptor Dopamine D2 Receptor Ziprasidone->D2_receptor Blocks HT2A_receptor Serotonin 5-HT2A Receptor Ziprasidone->HT2A_receptor Blocks antipsychotic_effect Antipsychotic Effect (Reduction of positive symptoms) D2_receptor->antipsychotic_effect HT2A_receptor->antipsychotic_effect Contributes to mood_stabilizing_effect Mood Stabilizing Effect (Treatment of bipolar disorder) HT2A_receptor->mood_stabilizing_effect

Caption: Ziprasidone Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Ziprasidone Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Ziprasidone (B1663615) hydrochloride monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Ziprasidone hydrochloride monohydrate and why is it a concern?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[1][2][3] Its solubility in water is very low, reported to be around 21.12 mg/L.[4] This poor solubility can limit its dissolution rate in the gastrointestinal tract, potentially leading to incomplete absorption and reduced bioavailability.[2][5] The absolute bioavailability of a 20 mg oral dose is approximately 60% under fed conditions, and this can be significantly lower in a fasted state.[1][5] Enhancing its aqueous solubility is therefore a critical objective in formulation development to improve therapeutic efficacy and reduce food-effect variability.[6]

Q2: What are the most common strategies to improve the solubility of this compound?

Several techniques have been successfully employed to enhance the solubility and dissolution rate of this compound. These include:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[7] Polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), Kollidon, Soluplus, and Pluronic have been used.[6][7]

  • Inclusion Complexation: This method utilizes cyclodextrins, such as β-cyclodextrin (βCD), hydroxypropyl-β-cyclodextrin (HPβCD), and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to form inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity.[8][9]

  • Nanotechnology: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution.[10] Common approaches include the preparation of nanosuspensions and solid lipid nanoparticles (SLNs).[3][5][11]

  • Co-crystallization: This technique involves the formation of a crystalline structure composed of the active pharmaceutical ingredient (API) and a co-former. This can alter the physicochemical properties of the drug, including its solubility and dissolution rate.[2]

Q3: I am observing inconsistent dissolution profiles for my this compound formulation. What could be the cause?

Inconsistent dissolution profiles can stem from several factors:

  • Polymorphism: Ziprasidone can exist in different crystalline forms (polymorphs), each with its own unique solubility and dissolution characteristics. Ensure you are using a consistent polymorphic form throughout your experiments.

  • Particle Size and Aggregation: For formulations based on particle size reduction, aggregation of nanoparticles can occur, reducing the effective surface area for dissolution. Proper stabilization with surfactants or polymers is crucial.[12]

  • Excipient Variability: The source and grade of excipients can impact their performance. Ensure consistent sourcing and characterization of all formulation components.

  • Methodological inconsistencies: Minor variations in experimental parameters such as stirring speed, temperature, and dissolution media composition can lead to significant differences in results.[8]

Troubleshooting Guides

Problem 1: Poor solubility enhancement with solid dispersions.
Possible Cause Troubleshooting Step
Inadequate drug-polymer miscibility Screen different polymers with varying properties (e.g., HPMCAS, Soluplus, Kollidon, Pluronic) to find one with better miscibility with Ziprasidone.[7] Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.[8]
Incorrect solvent system for preparation If using a solvent-based method like spray drying or solvent evaporation, ensure the drug and polymer are fully dissolved in a common solvent or a suitable solvent mixture.[6][7]
Phase separation or crystallization upon storage Assess the physical stability of the solid dispersion under accelerated storage conditions (e.g., high temperature and humidity).[12] Consider incorporating a secondary polymer or a plasticizer to improve stability.
Insufficient polymer concentration Optimize the drug-to-polymer ratio. A higher polymer concentration may be required to completely amorphize the drug and maintain its stability.[7]
Problem 2: Low complexation efficiency with cyclodextrins.
Possible Cause Troubleshooting Step
Unfavorable stoichiometry Conduct a phase solubility study to determine the optimal drug-to-cyclodextrin molar ratio for maximum solubility enhancement.[9] Studies have shown that a 1:3 ratio of Ziprasidone to SBE-β-CD can be effective.[8]
Inefficient preparation method Compare different preparation methods such as kneading, solvent evaporation, and lyophilization. The chosen method can significantly impact complexation efficiency.[4][8]
Inappropriate cyclodextrin type Evaluate different types of cyclodextrins. For instance, HPβCD and SBE-β-CD often provide better solubility enhancement than native β-cyclodextrin due to their higher aqueous solubility and different cavity sizes.[9]
Competition from other molecules Ensure the solvent system used for complexation does not contain molecules that can compete with Ziprasidone for inclusion in the cyclodextrin cavity.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterVery slightly soluble[8]
DMSO~1.2 mg/mL[13]
Dimethylformamide (DMF)~0.16 mg/mL[13]
Methanol2.443 ± 0.052 mg/ml[1]
1:2 solution of DMSO:PBS (pH 7.2)~0.33 mg/mL[13]
Aqueous solution of β-cyclodextrin0.020 ± 0.91 g/100ml [14]
Aqueous solution of HPβ-cyclodextrin0.024 ± 0.80 g/100ml [14]

Table 2: Examples of Formulations for Enhanced Solubility of Ziprasidone

Formulation TypeKey ExcipientsObserved ImprovementReference
Solid Nanocrystalline DispersionHydroxypropyl methylcellulose acetate succinate (HPMCAS)Resulted in a high-energy crystalline form with particle domains of ~100 nm, leading to complete fasted-state absorption in beagle dogs.[6][6]
Inclusion ComplexSulfobutylether-β-cyclodextrin (SBE-β-CD)A 1:3 drug-to-carrier ratio showed the highest increase in saturation solubility.[8][8]
NanosuspensionStabilizers (e.g., PVA, PVP K30, Poloxamer 188)Achieved a particle size of 220 ± 10 nm, showing superior drug dissolution performance compared to the commercial formulation.[11][11]
Solid DispersionSoluplus, HPβCD, Kollidon, PluronicSolubility enhancement was in the order of Soluplus > HPβCD > Kollidon > Pluronic. The Soluplus formulation showed significant improvement in Cmax and AUC.[7][7]
Co-crystalsUreaShowed significantly improved solubility and dissolution behavior compared to the pure drug.[2][2]

Experimental Protocols

Protocol 1: Preparation of Ziprasidone Hydrochloride Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve a specific ratio of this compound and a selected polymer (e.g., Soluplus) in a suitable solvent (e.g., methanol) with constant stirring until a clear solution is obtained.[7]

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 45°C) for 24 hours to remove any residual solvent.

  • Sizing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for drug content, saturation solubility, in vitro dissolution, and solid-state properties using techniques like DSC and XRD.[7]

Protocol 2: Preparation of Ziprasidone Hydrochloride-Cyclodextrin Inclusion Complex by Kneading Method

  • Mixing: Mix this compound and the chosen cyclodextrin (e.g., SBE-β-CD) in a specific molar ratio (e.g., 1:1, 1:2, or 1:3) in a mortar.[8]

  • Kneading: Add a small amount of a hydro-alcoholic solvent (e.g., water-methanol mixture) to the powder mixture and knead thoroughly for a specified time (e.g., 45-60 minutes) to form a paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Sizing: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

  • Characterization: Evaluate the prepared inclusion complex for its saturation solubility and characterize it using FT-IR and DSC to confirm complex formation.[8]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Evaluation Solid_Dispersion Solid Dispersion Solubility Saturation Solubility Solid_Dispersion->Solubility Dissolution In Vitro Dissolution Solid_Dispersion->Dissolution Solid_State Solid-State Analysis (DSC, XRD, FT-IR) Solid_Dispersion->Solid_State Inclusion_Complex Inclusion Complex Inclusion_Complex->Solubility Inclusion_Complex->Dissolution Inclusion_Complex->Solid_State Nanoparticles Nanoparticles Nanoparticles->Solubility Nanoparticles->Dissolution Morphology Particle Size & Morphology (SEM) Nanoparticles->Morphology Co_crystals Co-crystals Co_crystals->Solubility Co_crystals->Dissolution Co_crystals->Solid_State Bioavailability In Vivo Bioavailability Studies Solubility->Bioavailability Dissolution->Bioavailability solubility_enhancement_strategies cluster_main Improving Aqueous Solubility of Ziprasidone HCl Monohydrate cluster_approaches Solubility Enhancement Techniques cluster_mechanisms Mechanisms of Action Ziprasidone Low Aqueous Solubility (BCS Class II) Solid_Dispersions Solid Dispersions Ziprasidone->Solid_Dispersions Inclusion_Complexes Inclusion Complexes Ziprasidone->Inclusion_Complexes Nanotechnology Nanotechnology Ziprasidone->Nanotechnology Co_crystals Co-crystals Ziprasidone->Co_crystals Amorphization Amorphization & Increased Wettability Solid_Dispersions->Amorphization Encapsulation Molecular Encapsulation Inclusion_Complexes->Encapsulation Surface_Area Increased Surface Area Nanotechnology->Surface_Area Crystal_Lattice Altered Crystal Lattice Energy Co_crystals->Crystal_Lattice

References

Technical Support Center: Overcoming Poor Dissolution Rate of Ziprasidone Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the dissolution rate of Ziprasidone (B1663615) hydrochloride monohydrate.

Frequently Asked Questions (FAQs)

Q1: Why does Ziprasidone hydrochloride monohydrate exhibit a poor dissolution rate?

This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug.[1][2][3][4][5][6] This means it possesses high membrane permeability but suffers from low aqueous solubility, which is the primary reason for its poor dissolution rate.[1][2][3][4][5][6] The aqueous solubility of ziprasidone free base is extremely low, at approximately 0.5 μg/mL.[2] While the hydrochloride salt form improves solubility to about 210 μg/mL, it can still present dissolution challenges under certain conditions.[2] The crystalline nature of the compound also contributes to its low solubility and dissolution rate.[7][8]

Q2: What are the common strategies to improve the dissolution rate of this compound?

Several techniques have been successfully employed to enhance the dissolution rate of this compound. These primarily focus on increasing the surface area of the drug, improving its wettability, and modifying its physical state. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size to the micro- or nano-scale increases the surface area-to-volume ratio, leading to a faster dissolution rate.[9][10][11]

  • Solid Dispersions: Dispersing Ziprasidone in a hydrophilic polymer matrix can enhance its dissolution by converting the drug to an amorphous state and improving its wettability.[7][8][12]

  • Nanosuspensions: Formulating Ziprasidone as a nanosuspension, which consists of drug nanocrystals stabilized by surfactants and/or polymers, can significantly increase its saturation solubility and dissolution velocity.[1][3][4][9][13][14]

  • Inclusion Complexation: Complexing Ziprasidone with cyclodextrins can enhance its solubility and dissolution by encapsulating the hydrophobic drug molecule within the cyclodextrin (B1172386) cavity.[15][16]

Q3: How does amorphization of Ziprasidone affect its dissolution?

Converting crystalline Ziprasidone to its amorphous form can significantly improve its solubility and dissolution rate.[2][5][8] The amorphous state has a higher free energy and lacks the long-range molecular order of the crystalline form, which reduces the energy required for the drug molecules to dissolve.[2][5] However, amorphous forms can be physically unstable and may tend to recrystallize over time, which would negate the dissolution advantage.[2] Therefore, it is often necessary to stabilize the amorphous form, for instance, by creating a solid dispersion with a polymer.[2][8]

Troubleshooting Guides

Issue 1: Inconsistent or slow dissolution profiles in in-vitro experiments.

Possible Cause: Inadequate wetting of the drug powder.

Troubleshooting Steps:

  • Incorporate a Surfactant: The addition of a small amount of a suitable surfactant to the dissolution medium can significantly improve the wetting of the hydrophobic drug particles and enhance the dissolution rate.[17][18][19] Commonly used surfactants include Sodium Lauryl Sulfate (SLS) and polysorbates.[19]

  • Optimize Agitation Speed: Ensure the paddle or basket speed in the dissolution apparatus is optimized. Insufficient agitation may lead to the formation of a stagnant layer around the drug particles, hindering dissolution. Conversely, excessive agitation can cause coning or other hydrodynamic issues.

  • Degas the Dissolution Medium: The presence of dissolved gases in the dissolution medium can form bubbles on the surface of the drug particles, reducing the effective surface area for dissolution. Always degas the medium before starting the experiment.

Issue 2: Failure to achieve desired supersaturation with amorphous Ziprasidone formulations.

Possible Cause: Recrystallization of the amorphous drug during the dissolution process.

Troubleshooting Steps:

  • Polymer Selection for Solid Dispersions: The choice of polymer in a solid dispersion is critical for maintaining supersaturation. Hydrophilic polymers such as Polyvinylpyrrolidone (PVP) and Hydroxypropyl Methylcellulose (HPMC) can inhibit the crystallization of the drug from the supersaturated solution.[8]

  • Incorporate Precipitation Inhibitors: In addition to the matrix polymer, other excipients can be added to the formulation to act as precipitation inhibitors.

  • Control Hydrodynamics: The degree of supersaturation and the rate of precipitation can be influenced by the hydrodynamics in the dissolution vessel. Standardized and controlled agitation is crucial for reproducible results.

Data Presentation

Table 1: Comparison of Dissolution Enhancement Techniques for Ziprasidone

TechniqueCarrier/StabilizerKey FindingsReference
Solid Dispersion Gelucire 44/14Four-fold improvement in dissolution after 20 minutes compared to the pure drug.[7]
Solid Dispersion PVPApproximately a 50% increase in solubility compared to the pure drug.[8]
Solid Dispersion SoluplusShowed the highest solubility and dissolution enhancement among Kollidon, Pluronic, and HPβCD.[12]
Nanosuspension PVP K302.3-fold increase in solubility compared to coarse powder.[13]
Nanosuspension Vitamin E TPGS1.84-fold increase in solubility compared to coarse powder.[13]
Inclusion Complex Sulfobutylether-β-Cyclodextrin (SBE-β-CD)Showed higher solubility enhancement compared to Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[15]
Inclusion Complex HPβCD (Microwave Method)100% drug release in 5 minutes.[16]

Experimental Protocols

Protocol 1: Preparation of Ziprasidone Solid Dispersion by Fusion Method

Objective: To prepare a solid dispersion of Ziprasidone with a hydrophilic carrier to enhance its dissolution rate.

Materials:

  • This compound

  • Gelucire 44/14 (or other suitable carrier like PVP, PEG 6000)[7][8]

  • Beaker

  • Hot plate with magnetic stirrer

  • Ice bath

  • Spatula

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh the required amounts of this compound and Gelucire 44/14 in the desired drug-to-carrier ratio (e.g., 1:1, 1:2, 1:3).[7]

  • Place the carrier (Gelucire 44/14) in a beaker and heat it on a hot plate to its melting point (approximately 44°C) with continuous stirring.

  • Once the carrier is completely melted, gradually add the Ziprasidone powder to the molten carrier while stirring continuously to ensure a homogenous dispersion.

  • Continue heating and stirring for 5-10 minutes to ensure the drug is completely dissolved and dispersed in the molten carrier.

  • Remove the beaker from the hot plate and immediately place it in an ice bath to rapidly solidify the molten mixture. This rapid cooling helps to trap the drug in an amorphous state within the carrier matrix.

  • Once solidified, scrape the solid dispersion from the beaker using a spatula.

  • Grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powdered solid dispersion through a set of sieves to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further analysis.

Protocol 2: Preparation of Ziprasidone Nanosuspension by Nanoprecipitation-Ultrasonication Method

Objective: To prepare a nanosuspension of Ziprasidone to improve its saturation solubility and dissolution rate.

Materials:

  • This compound

  • A suitable solvent in which the drug is soluble (e.g., Methanol)[1][4]

  • An anti-solvent in which the drug is poorly soluble (e.g., Water)[1][4]

  • A stabilizer (e.g., PVP, Poloxamer)[13]

  • Beakers

  • Magnetic stirrer

  • Ultrasonicator (probe or bath)

  • Syringe filter (0.22 µm)

Methodology:

  • Organic Phase Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare the organic phase. Ensure the drug is completely dissolved.[4]

  • Aqueous Phase Preparation: Dissolve the stabilizer (e.g., PVP) in the anti-solvent (e.g., water) to prepare the aqueous phase.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring. The rapid mixing of the solvent and anti-solvent will cause the drug to precipitate out as nanoparticles.

  • Ultrasonication: Immediately subject the resulting suspension to ultrasonication for a specific duration to reduce the particle size further and prevent aggregation.[1][4]

  • Solvent Removal (if necessary): If required, the organic solvent can be removed from the nanosuspension by evaporation under reduced pressure.

  • Characterization: Characterize the prepared nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Visualizations

experimental_workflow_solid_dispersion weigh Weigh Drug and Carrier melt Melt Carrier weigh->melt disperse Disperse Drug in Molten Carrier melt->disperse cool Rapid Cooling (Ice Bath) disperse->cool grind Grind Solidified Mass cool->grind sieve Sieve to Uniform Size grind->sieve dissolution In-vitro Dissolution Testing sieve->dissolution characterization Physicochemical Characterization (DSC, XRD, FTIR) sieve->characterization

Caption: Workflow for Solid Dispersion Preparation and Analysis.

experimental_workflow_nanosuspension cluster_preparation Nanosuspension Preparation organic_phase Prepare Organic Phase (Drug in Solvent) immunoprecipitation immunoprecipitation organic_phase->immunoprecipitation aqueous_phase Prepare Aqueous Phase (Stabilizer in Anti-solvent) aqueous_phase->immunoprecipitation nanoprecipitation Nanoprecipitation (Inject Organic into Aqueous) ultrasonication Ultrasonication nanoprecipitation->ultrasonication particle_size Particle Size and Zeta Potential Analysis ultrasonication->particle_size dissolution In-vitro Dissolution Testing ultrasonication->dissolution

Caption: Workflow for Nanosuspension Preparation and Analysis.

troubleshooting_logic cluster_strategy Dissolution Enhancement Strategies cluster_issues Potential Issues start Poor Dissolution of Ziprasidone HCl Monohydrate particle_size Particle Size Reduction start->particle_size solid_dispersion Solid Dispersion start->solid_dispersion nanosuspension Nanosuspension start->nanosuspension complexation Inclusion Complexation start->complexation poor_wetting Poor Wetting start->poor_wetting agglomeration Agglomeration of Particles particle_size->agglomeration recrystallization Recrystallization of Amorphous Form solid_dispersion->recrystallization nanosuspension->agglomeration

Caption: Troubleshooting Logic for Poor Ziprasidone Dissolution.

References

Technical Support Center: Ziprasidone Hydrochloride Monohydrate Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Ziprasidone hydrochloride monohydrate degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Question: I am seeing unexpected peaks in my HPLC/UPLC chromatogram during a forced degradation study of Ziprasidone. How do I identify them?

Answer:

Unexpected peaks in your chromatogram are likely degradation products of Ziprasidone. The identification process involves a systematic approach:

  • Peak Purity Analysis: First, ensure the unexpected peak is a single component using a photodiode array (PDA) detector. A spectrally pure peak will have a consistent spectrum across its entire width.[1][2]

  • Mass Spectrometry (MS) Analysis: The most powerful tool for identifying unknown compounds is mass spectrometry, typically LC-MS/MS.[2][3] This will provide the mass-to-charge ratio (m/z) of the unknown peak, giving you its molecular weight. Fragmentation patterns (MS/MS) can help elucidate the structure of the degradation product.

  • Compare with Known Impurities: The European Pharmacopoeia and USP list several known process-related impurities and degradation products of Ziprasidone.[4] Compare the relative retention time and mass of your unknown peak with these known impurities. Common impurities include Ziprasidone-oxide, Ziprasidone-dimer, and precursors like 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) (Impurity B).[3][5]

  • Review Degradation Conditions: The conditions of your forced degradation study can provide clues. For instance, oxidative stress is likely to produce N-oxides or sulfoxides, while basic hydrolysis can lead to cleavage of amide bonds.[1][6][7][8]

The following workflow can guide your identification process:

G Figure 1. Workflow for Identifying Unknown Chromatographic Peaks. start Unexpected Peak Observed peak_purity Perform Peak Purity Analysis (PDA) start->peak_purity is_pure Is the peak spectrally pure? peak_purity->is_pure lc_ms Perform LC-MS/MS Analysis is_pure->lc_ms Yes not_pure Optimize Chromatography to Separate Co-eluting Peaks is_pure->not_pure No get_mw Determine Molecular Weight and Fragmentation Pattern lc_ms->get_mw compare Compare with Known Impurities and Degradation Products get_mw->compare match Is there a match? compare->match identify Structure Identified match->identify Yes isolate Isolate the Impurity for Structural Elucidation (e.g., NMR) match->isolate No G Figure 2. Decision Tree for Troubleshooting Poor Chromatographic Resolution. start Poor Resolution Observed is_gradient Are you using a gradient? start->is_gradient adjust_gradient Adjust Gradient Profile (Slope, Time, % Organic) is_gradient->adjust_gradient Yes implement_gradient Implement a Gradient Method is_gradient->implement_gradient No check_ph Is the mobile phase pH optimized? adjust_gradient->check_ph implement_gradient->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_column Have you tried a different column chemistry? check_ph->check_column Yes adjust_ph->check_column try_phenyl Try a Phenyl or other suitable stationary phase check_column->try_phenyl No adjust_flow_temp Adjust Flow Rate and/or Column Temperature check_column->adjust_flow_temp Yes try_phenyl->adjust_flow_temp resolved Resolution Improved adjust_flow_temp->resolved

References

Technical Support Center: Stability-Indicating Assay for Ziprasidone Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stability-indicating assay of Ziprasidone hydrochloride monohydrate. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay method?

A stability-indicating assay is an analytical procedure used to quantify the decrease in the amount of the active pharmaceutical ingredient (API) in a drug product over time. It also serves to separate and quantify any degradation products that may form. This ensures that the analytical method is specific for the intact drug and can accurately measure its concentration even in the presence of its breakdown products.

Q2: Which analytical technique is most suitable for a stability-indicating assay of this compound?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly reported and suitable techniques for the stability-indicating assay of this compound.[1][2][3][4][5][6] These methods offer high resolution and sensitivity, enabling the separation of Ziprasidone from its potential degradation products.

Q3: What are the typical forced degradation conditions for this compound?

Forced degradation studies, or stress testing, are essential to demonstrate the stability-indicating nature of an analytical method. Typical conditions for this compound include:

  • Acid Hydrolysis: Using hydrochloric acid (e.g., 0.5 M HCl) at elevated temperatures (e.g., 40-80°C).[4][6]

  • Base Hydrolysis: Using sodium hydroxide (B78521) (e.g., 0.025 N to 0.5 M NaOH) at room or elevated temperatures.[2][4][5][6] Ziprasidone has been found to be particularly sensitive to basic conditions.[2][5]

  • Oxidative Degradation: Using hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[2][4][6]

  • Thermal Degradation: Heating the drug substance at high temperatures (e.g., 100°C) for several hours.[4][5]

  • Photolytic Degradation: Exposing the drug substance to UV/Vis light.[4][5]

Q4: What are the known degradation products of Ziprasidone?

Several degradation products of Ziprasidone have been identified. These can be process-related impurities or arise from degradation. Some of the identified impurities and degradation products include Ziprasidone sulfoxide, Ziprasidone sulfone, and various other related substances.[7] The structures of five common impurities are documented in the European Pharmacopoeia and USP.[8] Forced degradation studies help in identifying and separating these from the parent drug.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) for Ziprasidone Inappropriate mobile phase pH.Adjust the mobile phase pH. A pH of around 3.0 or 6.7 has been shown to be effective.[2][3]
Column degradation.Replace the column with a new one of the same type.
Sample overload.Reduce the injection volume or the concentration of the sample solution.
Inadequate separation of Ziprasidone from degradation products Mobile phase composition is not optimal.Modify the mobile phase composition. Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[1][2][3]
Incorrect column selection.Use a high-resolution column, such as a C18 or C8 column with a small particle size.[1][2][9]
Inappropriate flow rate.Optimize the flow rate. A flow rate between 0.35 mL/min and 1.5 mL/min is commonly used.[1][2]
Baseline noise or drift Contaminated mobile phase or column.Prepare fresh mobile phase and flush the system. If the problem persists, clean or replace the column.
Detector lamp issue.Check the detector lamp's energy and replace it if necessary.
Inconsistent retention times Fluctuation in column temperature.Use a column oven to maintain a constant temperature.
Inconsistent mobile phase preparation.Ensure the mobile phase is prepared accurately and consistently for each run.
Pump malfunction.Check the pump for leaks and ensure it is delivering a constant flow rate.

Experimental Protocols

UPLC-Based Stability-Indicating Assay Method

This protocol is based on a validated UPLC method for the determination of Ziprasidone.[2]

  • Chromatographic Conditions:

    • Column: Supelco C18, 2.7 µm, (100 x 2.1) mm i.d.

    • Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH adjusted to 6.7 with ammonia (B1221849) and acetic acid) in a ratio of 45:55 (v/v).

    • Flow Rate: 0.35 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 318 nm.

    • Run Time: 3 min.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Perform serial dilutions with the mobile phase to achieve the desired concentration range for linearity studies (e.g., 70% to 130% of the standard concentration).

  • Sample Preparation (Forced Degradation):

    • Acid Degradation: Treat the drug substance with 0.5 M HCl and heat. Neutralize the solution before injection.

    • Base Degradation: Treat the drug substance with 0.5 M NaOH. Neutralize the solution before injection.

    • Oxidative Degradation: Treat the drug substance with 3% H₂O₂.

    • Thermal Degradation: Heat the solid drug substance. Dissolve in a suitable solvent before injection.

    • Photolytic Degradation: Expose the drug substance to UV/Vis light. Dissolve in a suitable solvent before injection.

HPLC-Based Stability-Indicating Assay Method

This protocol is based on a validated RP-HPLC method.[3]

  • Chromatographic Conditions:

    • Column: Lichrospher RP-18 (250 x 4.0 mm, 5 µm).

    • Mobile Phase: 20 mM ammonium acetate (pH adjusted to 3.0 with orthophosphoric acid) and methanol (B129727) in a ratio of 30:70 (v/v).

    • Flow Rate: Not specified, but typically 1.0 mL/min for such columns.

    • Detection: UV (wavelength not specified, but 230 nm has been used in other HPLC methods[1]).

  • Standard and Sample Preparation:

    • Prepare a stock solution of Ziprasidone in methanol.

    • For the assay of pharmaceutical dosage forms, weigh and powder the contents of capsules, dissolve in methanol, sonicate, and dilute to the desired concentration with the mobile phase.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies for Ziprasidone

Stress ConditionReagent/ConditionDuration & TemperatureAssay Value (%)DegradationReference
Acid Hydrolysis0.5 M HCl8 h at 40°C101.80%Stable[2][4]
Base Hydrolysis0.5 M NaOH8 h at ambient temp.73.52%Considerable[2][4]
Oxidation3% H₂O₂1 h at room temp.75.66%Sensitive[2][4]
Thermal DegradationHeat8 h at 100°C-Stable/Mild[2][5]
Photolytic DegradationUV/Vis light8 h-Stable[2]

Note: Assay values and degradation observations can vary based on the specific experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solutions instrument_setup Instrument Setup (HPLC/UPLC) prep_sample Prepare Sample Solutions (Forced Degradation) injection Inject Samples & Standards instrument_setup->injection data_acq Data Acquisition injection->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration validation Method Validation (Specificity, Linearity, etc.) peak_integration->validation reporting Generate Report validation->reporting

Caption: Experimental workflow for the stability-indicating assay of Ziprasidone.

Troubleshooting_Guide cluster_peak_shape cluster_peak_solutions cluster_separation cluster_sep_solutions start Problem Encountered peak_shape Tailing or Fronting start->peak_shape separation Co-elution of Peaks start->separation solution_ph Adjust Mobile Phase pH peak_shape->solution_ph Cause: pH solution_col Replace Column peak_shape->solution_col Cause: Column solution_conc Reduce Sample Concentration peak_shape->solution_conc Cause: Overload solution_mp Modify Mobile Phase separation->solution_mp Cause: Mobile Phase solution_flow Optimize Flow Rate separation->solution_flow Cause: Flow Rate solution_new_col Select Different Column separation->solution_new_col Cause: Column

Caption: Troubleshooting logic for common HPLC/UPLC issues.

References

Technical Support Center: Forced Degradation Studies of Ziprasidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Ziprasidone (B1663615).

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied in forced degradation studies of Ziprasidone?

A1: Forced degradation studies for Ziprasidone, as outlined by ICH guidelines, typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions to assess its stability and identify potential degradation products.[1][2][3][4][5]

Q2: Under which stress conditions is Ziprasidone most susceptible to degradation?

A2: Ziprasidone shows considerable degradation under basic and oxidative conditions.[1][2][5][6] Mild degradation is also observed under thermal stress, while it is relatively stable under acidic and photolytic stress.[2][3]

Q3: What are the major known degradation products of Ziprasidone?

A3: The primary degradation products identified in forced degradation studies include Zip-oxide and Zip-dimer.[7] Zip-oxide is formed through the oxidation of Ziprasidone, and it can further react with a Ziprasidone molecule via an aldol (B89426) condensation to form the Zip-dimer impurity.[7][8]

Q4: What is a suitable analytical technique for separating Ziprasidone from its degradation products?

A4: A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) method is recommended.[1][9][10][11] These methods have been shown to effectively separate Ziprasidone from its process-related impurities and degradation products.[5][12]

Troubleshooting Guides

Issue 1: Poor separation between Ziprasidone and its degradation products in HPLC/UPLC.
Possible Cause Troubleshooting Step
Inappropriate column chemistry Use a C8 or C18 column with robust hybrid particle technology to handle a wide pH range. An Acquity UPLC BEH phenyl column has also been shown to be effective.[9][12]
Suboptimal mobile phase composition Adjust the mobile phase composition. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2][13] The pH of the aqueous phase can be critical for resolution.
Incorrect gradient program Optimize the gradient elution program to ensure adequate separation of all peaks. A gradient from a lower to a higher organic phase concentration is typically used.[4]
Inadequate flow rate Adjust the flow rate. A lower flow rate can sometimes improve resolution, but will increase run time. Typical flow rates range from 0.2 mL/min to 1.0 mL/min.[5]
Issue 2: Inconsistent or low recovery of Ziprasidone in assay results.
Possible Cause Troubleshooting Step
Sample instability in the analytical solution Perform solution stability studies to determine how long the sample and standard solutions are stable at room temperature.[5] Prepare solutions fresh if instability is observed.
Inaccurate standard preparation Ensure the reference standard is of high purity and accurately weighed. Use calibrated analytical balances.
Method precision issues Verify the precision of the analytical method by performing replicate injections of the same standard and sample solutions. The relative standard deviation (%RSD) should be within acceptable limits (typically <2%).[2]
Incomplete extraction from the dosage form Ensure the chosen solvent and extraction procedure effectively solubilizes and extracts Ziprasidone from the drug product matrix.

Experimental Protocols

Protocol 1: Forced Degradation Under Hydrolytic Conditions
  • Acid Hydrolysis : Dissolve Ziprasidone in a suitable solvent and add 0.5 M hydrochloric acid. Heat the solution at 40°C for 8 hours.[4] Neutralize the solution with an appropriate base before analysis.

  • Base Hydrolysis : Dissolve Ziprasidone in a suitable solvent and add 0.5 M sodium hydroxide. Keep the solution at ambient temperature for 8 hours.[4] Neutralize the solution with an appropriate acid before analysis.

Protocol 2: Forced Degradation Under Oxidative Conditions
  • Dissolve Ziprasidone in a suitable solvent.

  • Add a 3% solution of hydrogen peroxide.

  • Keep the solution at room temperature for 1 hour.[4]

  • Analyze the resulting solution.

Protocol 3: Forced Degradation Under Thermal and Photolytic Conditions
  • Thermal Degradation : Expose the solid drug substance to a temperature of 100°C for 8 hours.[4]

  • Photostability : Expose the solid drug substance to UV/Vis light. The illumination intensity should be controlled, for example, at a distance of 10 cm.[4]

Data Presentation

Table 1: Summary of Ziprasidone Degradation under Various Stress Conditions

Stress ConditionReagent/ConditionDurationTemperatureObserved Degradation
Acid Hydrolysis 0.5 M HCl8 hours40°CStable[2]
Base Hydrolysis 0.5 M NaOH8 hoursAmbientConsiderable Degradation[1][2][3]
Oxidative Hydrolysis 3% H₂O₂1 hourRoom TemperatureMild to Considerable Degradation[1][2][4]
Thermal Stress Dry Heat8 hours100°CMild Degradation[3]
Photo Stress UV/Vis Light--Stable[2]

Table 2: Typical UPLC Method Parameters for Ziprasidone Stability Indicating Assay

ParameterCondition
Column Acquity UPLC BEH Phenyl, 1.7 µm[9]
Mobile Phase A Purified water adjusted to pH 2.0 with ortho-phosphoric acid[9]
Mobile Phase B Acetonitrile[9]
Gradient Gradient elution from 15% to 80% of Mobile Phase B over 5 minutes[4]
Flow Rate 0.5 mL/min[4]
Detection Wavelength 209 nm or 318 nm[2][4]
Run Time Approximately 5 minutes[9]

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Sample_Prep Sample Preparation (Neutralization/Dilution) Acid->Sample_Prep Base Base Hydrolysis Base->Sample_Prep Oxidation Oxidation Oxidation->Sample_Prep Thermal Thermal Thermal->Sample_Prep Photo Photolysis Photo->Sample_Prep UPLC_Analysis UPLC Analysis Sample_Prep->UPLC_Analysis Data_Evaluation Data Evaluation (Peak Purity, Mass Balance) UPLC_Analysis->Data_Evaluation Ziprasidone_API Ziprasidone API / Drug Product Ziprasidone_API->Acid Ziprasidone_API->Base Ziprasidone_API->Oxidation Ziprasidone_API->Thermal Ziprasidone_API->Photo

Caption: Workflow for forced degradation studies of Ziprasidone.

Degradation_Pathway Ziprasidone Ziprasidone Zip_Oxide Zip-oxide Ziprasidone->Zip_Oxide Oxidation Zip_Dimer Zip-dimer Zip_Oxide->Zip_Dimer + Ziprasidone (Aldol Condensation)

Caption: Proposed degradation pathway of Ziprasidone.

References

Technical Support Center: Optimizing Mobile Phase for Ziprasidone HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Ziprasidone (B1663615).

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a mobile phase for Ziprasidone analysis?

A1: The primary goal is to achieve a robust separation with good peak shape and resolution between Ziprasidone and its potential impurities or degradation products. Key factors for mobile phase selection include pH, the type and concentration of the buffer, the choice of organic solvent (e.g., acetonitrile (B52724) or methanol), and the ratio of aqueous to organic components. For complex separations involving impurities that differ significantly in polarity, a gradient elution may be necessary.[1][2]

Q2: How does the mobile phase pH affect the chromatography of Ziprasidone?

A2: The pH of the mobile phase is a critical parameter as it controls the ionization state of Ziprasidone, which is a basic compound. Operating in an acidic pH range (typically between 2.5 and 5.0) is common.[1][3][4] An acidic pH ensures that the analyte is in its protonated, ionized form, which can improve peak shape and reduce tailing by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[5] Retention time is highly dependent on pH; therefore, consistent and accurate pH preparation is crucial for method reproducibility.[4]

Q3: What is the role of the organic modifier (acetonitrile vs. methanol) in the mobile phase?

A3: The organic modifier controls the retention and selectivity of the separation. Acetonitrile and methanol (B129727) are the most common choices. Acetonitrile generally has a lower viscosity and provides different selectivity compared to methanol. The choice between them often depends on the specific separation challenge. For instance, one solvent might provide better resolution for a critical pair of impurities than the other. The ratio of the organic modifier to the aqueous buffer determines the overall elution strength of the mobile phase.[3][4][6]

Q4: What buffer systems are commonly used for Ziprasidone analysis and why?

A4: Phosphate (B84403) and acetate (B1210297) buffers are frequently used in the mobile phase for Ziprasidone analysis.[1][3][4][7] Buffers are essential for controlling and maintaining a stable pH, which is critical for consistent retention times and peak shapes.[5] A buffer concentration of around 10-50 mM is typical.[1][3] Sometimes, an amine modifier like triethylamine (B128534) is added to the buffer to further improve peak symmetry by masking active silanol sites on the column.[1][2]

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing)

Q: My Ziprasidone peak is tailing. What are the common mobile phase-related causes and solutions?

A: Peak tailing for basic compounds like Ziprasidone is often caused by secondary interactions with the stationary phase.[5]

  • Cause 1: Inappropriate Mobile Phase pH: If the pH is too high, Ziprasidone may be partially in its free base form, leading to strong interactions with acidic silanol groups on the column packing.

    • Solution: Ensure the mobile phase pH is sufficiently acidic (e.g., pH 2.5-4.9) to keep Ziprasidone fully protonated.[1][3] Verify the pH of your aqueous buffer before mixing with the organic solvent.

  • Cause 2: Insufficient Buffer Concentration: A low buffer concentration may not be adequate to maintain a consistent pH on the column surface, leading to tailing.

    • Solution: Try increasing the buffer concentration (e.g., from 10 mM to 25 or 50 mM) to improve pH control.[2]

  • Cause 3: Strong Silanol Interactions: Residual silanol groups on the stationary phase can interact with the basic Ziprasidone molecule.

    • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% or 10 mL/L).[1][2] TEA will preferentially interact with the silanol groups, improving the peak shape of Ziprasidone.

Problem: Poor Resolution

Q: I am not getting good separation between Ziprasidone and its impurities. How can I optimize the mobile phase to improve resolution?

A: Improving resolution requires adjusting the selectivity and/or efficiency of the chromatographic system.

  • Cause 1: Inappropriate Mobile Phase Strength: If the organic content is too high, analytes may elute too quickly and co-elute. If it's too low, run times can be excessively long with broad peaks.

    • Solution (Isocratic): Systematically adjust the ratio of the organic solvent to the aqueous buffer. For example, decrease the percentage of acetonitrile or methanol to increase retention and potentially improve separation.[4]

    • Solution (Gradient): If dealing with impurities of widely different polarities, a gradient method is recommended.[1][2] You can optimize the gradient slope or starting and ending organic percentages to better separate the peaks of interest.

  • Cause 2: Suboptimal Selectivity: The chosen organic solvent or pH may not be providing the best selectivity for your specific sample.

    • Solution:

      • Try switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) as this can significantly alter selectivity.[3][4]

      • Fine-tune the mobile phase pH. A small change in pH can alter the ionization of impurities and change their retention relative to Ziprasidone.[8]

Problem: Unstable Retention Times

Q: The retention time for Ziprasidone is drifting over a sequence of injections. What mobile phase factors could be responsible?

A: Retention time drift is often a sign of a changing chromatographic system.[9]

  • Cause 1: Mobile Phase Composition Change: Volatile components of the mobile phase (like acetonitrile or modifiers such as TFA) can evaporate over time, changing the mobile phase composition and causing retention to drift.[9]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using pre-mixed solvents, avoid preparing very large batches that will be used over several days.[9]

  • Cause 2: Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before starting the analysis, you will see retention time drift, especially at the beginning of a run sequence.

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) until a stable baseline is achieved before injecting any samples.

  • Cause 3: pH Instability: If the buffer is not prepared correctly or is unstable, the pH can change, leading to retention shifts.

    • Solution: Always measure the pH of the aqueous portion of the mobile phase before adding the organic modifier. Use high-purity reagents for buffer preparation.

Problem: Peak Splitting

Q: I am observing split peaks for Ziprasidone. Could the mobile phase be the cause?

A: While often caused by column or hardware issues, mobile phase conditions can contribute to peak splitting.[10]

  • Cause 1: Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion and splitting.[10]

    • Solution: Ideally, dissolve the sample in the mobile phase itself or in a solvent that is weaker than or of similar strength to the mobile phase.

  • Cause 2: Mobile Phase Incompatibility: If the mobile phase components are not fully miscible or if a salt from the buffer precipitates upon mixing with the organic solvent, it can lead to system blockages and flow path disruptions, causing split peaks.

    • Solution: Ensure all mobile phase components are fully miscible. Filter the buffer solution before use. When mixing, add the organic solvent to the aqueous buffer gradually while stirring to prevent salt precipitation.

Data and Protocols

Table 1: Comparison of Reported Isocratic Mobile Phases for Ziprasidone HPLC Analysis
ParameterMethod A[3]Method B[4]Method C[6][11]Method D[7]
Aqueous Phase 10mM KH₂PO₄ BufferPhosphate BufferWater20mM Ammonium Acetate
pH 4.9 (with H₃PO₄)3.03.0 (with Acetic Acid)3.0 (with H₃PO₄)
Organic Phase Acetonitrile & MethanolMethanolMethanolMethanol
Composition (v/v) 30% Aqueous : 70% Organic (MeOH:ACN 50:50)60% Aqueous : 40% Methanol45% Aqueous : 55% Methanol30% Aqueous : 70% Methanol
Column C18YMC C18Hemochrom C18Lichrospher RP-18
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection λ 318 nm219 nm317 nm225 nm
Table 2: Example of a Gradient Mobile Phase for Ziprasidone and Its Impurities[1][2]
ParameterDescription
Mobile Phase A 0.05 M KH₂PO₄ with 10 mL/L Triethylamine, pH 2.5 : Acetonitrile (80:20, v/v)
Mobile Phase B 0.05 M KH₂PO₄ with 10 mL/L Triethylamine, pH 2.5 : Acetonitrile (10:90, v/v)
Column Waters Spherisorb ODS1 (250 x 4.6 mm, 5 µm)
Flow Rate 1.5 mL/min
Detection λ 250 nm
Gradient Program A time-based gradient from a high percentage of A to a high percentage of B would be used to elute impurities with varying polarities.

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Ziprasidone Assay

This protocol is based on a common isocratic method for the routine analysis of Ziprasidone.

  • Mobile Phase Preparation (pH 3.0):

    • Prepare a phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water.

    • Adjust the pH to 3.0 using diluted orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing the filtered buffer with methanol in a 60:40 (v/v) ratio.[4]

    • Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Ziprasidone reference standard in the mobile phase to obtain a stock solution (e.g., 100 µg/mL).

    • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration range.

  • Sample Preparation:

    • For capsule dosage forms, dissolve the contents of the capsule in the mobile phase to obtain a theoretical concentration similar to the standard solution (e.g., 100 µg/mL).[2]

    • Sonicate and vortex the solution to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: YMC C18 (150 x 4.6 mm, 3 µm) or equivalent.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

    • Detection: UV at 219 nm.[4]

    • Run Time: Approximately 5 minutes.[4]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution(s) to establish system suitability (checking for tailing factor, theoretical plates, etc.).

    • Inject the sample solutions for analysis.

Protocol 2: Gradient RP-HPLC for Ziprasidone and Impurities

This protocol is designed for separating Ziprasidone from its process-related impurities and degradation products.[1][2]

  • Mobile Phase Preparation:

    • Buffer Preparation: Prepare a 0.05 M potassium dihydrogen phosphate (KH₂PO₄) solution. Add 10 mL of triethylamine per liter of buffer. Adjust the pH to 2.5 with orthophosphoric acid.

    • Mobile Phase A: Mix the prepared buffer with acetonitrile in an 80:20 (v/v) ratio. Filter and degas.

    • Mobile Phase B: Mix the prepared buffer with acetonitrile in a 10:90 (v/v) ratio. Filter and degas.

  • Solution Preparation:

    • Prepare standard and sample solutions as described in Protocol 1, using Mobile Phase A as the diluent.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm.[1]

    • Flow Rate: 1.5 mL/min.[1]

    • Detection: UV at 250 nm.[1]

    • Gradient Program: A specific gradient program must be developed. An example would be starting with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more retained impurities, and then returning to initial conditions to re-equilibrate the column.

  • Procedure:

    • Set up the gradient program in the HPLC software.

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

    • Perform injections as per standard analytical procedure.

Visual Guides

Troubleshooting_Workflow start HPLC Problem Observed (e.g., Tailing, Drifting RT) check_all_peaks Does it affect all peaks? start->check_all_peaks system_issue Systemic Issue Likely check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue check_all_peaks->analyte_issue No check_hardware Check Hardware: - Column Frit Blockage - System Leaks - Pump Malfunction system_issue->check_hardware check_mobile_phase_prep Check Mobile Phase: - Evaporation - Incorrect Preparation - Precipitation system_issue->check_mobile_phase_prep check_peak_tailing Peak Tailing? analyte_issue->check_peak_tailing check_resolution Poor Resolution? check_peak_tailing->check_resolution No tailing_solutions Adjust Mobile Phase: - Lower pH (e.g., 2.5-4.0) - Increase Buffer Strength - Add Amine Modifier (TEA) check_peak_tailing->tailing_solutions Yes resolution_solutions Optimize Mobile Phase: - Adjust % Organic - Switch Organic Solvent - Fine-tune pH for Selectivity check_resolution->resolution_solutions Yes

Caption: Troubleshooting Workflow for Common HPLC Issues.

Mobile_Phase_Influence cluster_params Mobile Phase Parameters cluster_results Chromatographic Results pH pH Retention Retention Time pH->Retention Strongly affects Resolution Resolution pH->Resolution Affects selectivity PeakShape Peak Shape pH->PeakShape Controls tailing Organic Organic Content (%) Organic->Retention Primary control Organic->Resolution Affects Buffer Buffer Strength Buffer->Retention Maintains stability Buffer->PeakShape Improves Modifier Solvent Type (ACN vs MeOH) Modifier->Retention Changes Modifier->Resolution Changes selectivity

Caption: Influence of Mobile Phase Parameters on Chromatography.

Optimization_Workflow start Define Goal: Assay or Impurity Profile? lit_review Literature Review for Starting Conditions start->lit_review select_column Select Column (e.g., C18) lit_review->select_column screen_solvents Screen Organic Solvents (ACN vs. MeOH) select_column->screen_solvents optimize_ph Optimize pH (e.g., 2.5 to 5.0) screen_solvents->optimize_ph optimize_organic Optimize Organic % (Isocratic or Gradient) optimize_ph->optimize_organic optimize_buffer Optimize Buffer Strength & Additives (e.g., TEA) optimize_organic->optimize_buffer validate Validate Method (ICH Guidelines) optimize_buffer->validate

Caption: Mobile Phase Optimization Workflow.

References

Reducing matrix effects in bioanalytical assays for Ziprasidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in bioanalytical assays for Ziprasidone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how can they impact the analysis of Ziprasidone?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as Ziprasidone, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum). These effects can lead to either ion suppression or enhancement. For Ziprasidone analysis, this can result in poor accuracy, imprecision, and unreliable quantification of the drug in biological samples.

Q2: What are the primary sources of matrix effects in plasma or serum samples when analyzing Ziprasidone?

A: The most common sources of matrix effects in plasma and serum are phospholipids (B1166683) and salts. Phospholipids can co-elute with Ziprasidone and suppress its ionization in the mass spectrometer source. Salts can alter the droplet formation and evaporation process during electrospray ionization (ESI), which also affects the signal intensity of Ziprasidone.

Q3: How can I determine if my Ziprasidone assay is experiencing matrix effects?

A: A post-extraction addition method is commonly used to evaluate matrix effects. This involves comparing the peak response of Ziprasidone in a neat solution to the response of Ziprasidone spiked into a blank, extracted sample matrix. A matrix effect percentage can be calculated using the formula:

Matrix Effect (%) = (Peak Response in Presence of Matrix / Peak Response in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Ideally, the matrix effect should be within a range of 85-115%.

Q4: My Ziprasidone signal is being suppressed. What are the likely causes and how can I fix it?

A: Signal suppression is often caused by co-eluting phospholipids from the sample matrix. To troubleshoot this, consider the following:

  • Improve Sample Preparation: Switch to a more rigorous sample cleanup method. While Protein Precipitation (PPT) is fast, it is less effective at removing phospholipids. Consider using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract.

  • Optimize Chromatography: Adjust the chromatographic conditions to separate Ziprasidone from the interfering matrix components. This can involve using a different analytical column (e.g., a C18 or a specialized phospholipid removal column), modifying the mobile phase composition, or adjusting the gradient elution profile.

  • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for Ziprasidone is highly recommended. A SIL-IS will co-elute with Ziprasidone and experience similar matrix effects, allowing for accurate correction during data analysis.

Q5: I am observing signal enhancement for Ziprasidone. What are the recommended troubleshooting steps?

A: Signal enhancement is less common than suppression but can still occur. It may be caused by matrix components that improve the ionization efficiency of Ziprasidone. The troubleshooting steps are similar to those for signal suppression:

  • Review Sample Preparation: Ensure your sample cleanup is adequate. An LLE or SPE method can help remove the components causing enhancement.

  • Chromatographic Separation: Optimize the LC method to separate Ziprasidone from the enhancing compounds.

  • Internal Standard: Use a suitable internal standard to compensate for the variability introduced by the matrix effect.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 300 µL of a precipitation agent (e.g., acetonitrile (B52724) or methanol) containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.

  • Add 600 µL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex the mixture for 5 minutes to facilitate the extraction of Ziprasidone into the organic layer.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Pre-treat 100 µL of the plasma sample by adding the internal standard and diluting with 200 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elute Ziprasidone and the internal standard from the cartridge with 1 mL of a freshly prepared elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Ziprasidone Analysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 85 - 95%70 - 85%90 - 105%
Matrix Effect (%) 60 - 80% (Suppression)85 - 100%95 - 105%
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.2 ng/mL0.1 ng/mL
Sample Cleanliness LowModerateHigh
Throughput HighModerateLow to Moderate

Visualizations

Sample_Preparation_Workflow start Start: Bioanalytical Assay for Ziprasidone ppt Protein Precipitation (PPT) (High Throughput, Less Clean) start->ppt Initial Method check_matrix Assess Matrix Effect (Post-Extraction Addition) lle Liquid-Liquid Extraction (LLE) (Moderate Cleanliness) check_matrix->lle Significant Suppression (e.g., <85%) spe Solid-Phase Extraction (SPE) (High Cleanliness) check_matrix->spe Persistent Matrix Effect end End: Method Validation check_matrix->end Matrix Effect Acceptable (e.g., 85-115%) ppt->check_matrix lle->check_matrix spe->check_matrix

Caption: Workflow for selecting a sample preparation method to minimize matrix effects.

Troubleshooting_Matrix_Effects issue Issue Identified: Poor Accuracy/Precision for Ziprasidone assess_me Assess Matrix Effect (Suppression or Enhancement?) issue->assess_me suppression Ion Suppression Detected assess_me->suppression Suppression enhancement Ion Enhancement Detected assess_me->enhancement Enhancement solution_sample_prep Improve Sample Cleanup (Switch PPT -> LLE/SPE) suppression->solution_sample_prep enhancement->solution_sample_prep solution_chromatography Optimize LC Method (Change Column/Mobile Phase) solution_sample_prep->solution_chromatography solution_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) solution_chromatography->solution_is revalidate Re-validate Assay solution_is->revalidate

Caption: Troubleshooting decision tree for matrix effects in Ziprasidone bioanalysis.

Troubleshooting Peak Tailing in Ziprasidone Hydrochloride Monohydrate Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of Ziprasidone hydrochloride monohydrate. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half.[1] An ideal chromatographic peak is symmetrical, often described as a Gaussian peak.[2] Peak tailing is problematic because it can compromise the accuracy and reproducibility of quantification, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or instrumentation.[2][3] Ziprasidone, being a basic compound, is particularly susceptible to peak tailing in reversed-phase HPLC due to its interaction with residual silanol (B1196071) groups on the silica-based stationary phase.[4][5]

Q2: What are the most common causes of peak tailing for a basic compound like Ziprasidone?

A2: The primary cause of peak tailing for basic compounds like Ziprasidone is the interaction with acidic residual silanol groups on the surface of the silica-based column packing material.[1][5] Other significant causes include:

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to secondary ionic interactions between the protonated Ziprasidone molecule and ionized silanols.[2][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7]

  • Column Degradation: Voids in the column bed or a blocked frit can disrupt the sample path and cause peak tailing.[5][7]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[2][4]

  • Inappropriate Column Choice: Using a column with high silanol activity for a basic analyte will likely result in significant tailing.[8]

Q3: How does the mobile phase pH affect the peak shape of Ziprasidone?

A3: The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like Ziprasidone. Ziprasidone is a basic compound and will be protonated (carry a positive charge) at acidic pH. At a pH above approximately 2.5, residual silanol groups on the silica (B1680970) stationary phase can become deprotonated (negatively charged).[6] This creates a strong secondary ionic interaction between the positively charged Ziprasidone and the negatively charged silanols, leading to peak tailing.[5][6] By operating at a lower pH (typically below 3), the silanol groups remain protonated, minimizing these secondary interactions and improving peak symmetry.[5]

Troubleshooting Guides

Problem 1: Significant peak tailing is observed for the Ziprasidone peak.

This guide provides a step-by-step approach to diagnosing and resolving peak tailing.

Step 1: Evaluate the Mobile Phase and Column Chemistry

  • Check Mobile Phase pH: For Ziprasidone, a low pH mobile phase is generally recommended to suppress the ionization of residual silanol groups.[5] Most methods utilize a pH in the range of 2.5 to 4.9.[9][10][11][12] If your pH is higher, consider lowering it with an appropriate acid (e.g., phosphoric acid or formic acid).[8][11]

  • Assess Buffer Strength: Ensure adequate buffering capacity to maintain a stable pH throughout the analysis. A buffer concentration of 10-25 mM is common.[11][13]

  • Column Selection: The use of a modern, high-purity silica column that is end-capped is highly recommended to minimize the number of accessible silanol groups.[5] Columns with low silanol activity, such as those with hybrid particle technology or specific "low-bleed" characteristics, can also provide improved peak shape.[8][14] If you are using an older Type A silica column, switching to a Type B (high purity) column can significantly reduce tailing.

DOT Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Check Mobile Phase pH (Is it < 3.5?) start->check_ph adjust_ph Action: Lower pH (e.g., to 2.5-3.0) check_ph->adjust_ph No check_column Evaluate Column (End-capped? High purity?) check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved replace_column Action: Use End-Capped or Low Silanol Activity Column check_column->replace_column No check_overload Check for Column Overload (Dilute sample 10x) check_column->check_overload Yes replace_column->resolved reduce_load Action: Reduce Sample Concentration/Volume check_overload->reduce_load Yes (Tailing Reduced) check_system Inspect System for Dead Volume & Voids check_overload->check_system No reduce_load->resolved fix_system Action: Check Fittings, Tubing, and Column Integrity check_system->fix_system Issue Found check_system->resolved No Issue Found (Re-evaluate method) fix_system->resolved

Caption: A flowchart for troubleshooting peak tailing.

Step 2: Investigate Potential Column Overload

  • Dilute the Sample: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves and the tailing is significantly reduced, you are likely overloading the column.[7]

  • Reduce Injection Volume: If dilution is not feasible, try reducing the injection volume.

Step 3: Examine the HPLC System for Physical Issues

  • Check for Voids: A void at the head of the column can cause peak tailing. This can be checked by disconnecting the column, carefully inspecting the inlet, and if possible, repacking the top of the column bed.[7]

  • Inspect Tubing and Fittings: Ensure all tubing connections are secure and that the tubing has a narrow internal diameter (e.g., 0.005 inches) to minimize extra-column volume.[6]

  • Use a Guard Column: A guard column can protect the analytical column from contaminants and particulates that may cause blockages and peak distortion.[4]

Problem 2: The peak tailing factor is inconsistent between runs.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to pH fluctuations and variable peak shapes. Ensure the mobile phase is prepared fresh daily and is well-mixed.

  • Column Equilibration: Insufficient column equilibration time can result in a drifting baseline and inconsistent peak shapes. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.

  • Temperature Fluctuations: Variations in column temperature can affect retention times and peak shapes. Use a column oven to maintain a consistent temperature.[11]

Experimental Protocols & Data

Example HPLC Method for this compound

This protocol is a composite based on several published methods.[9][11][12]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with end-capping.[9][11]

  • Mobile Phase: A mixture of a phosphate (B84403) or acetate (B1210297) buffer (pH adjusted to 3.0 with phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. A common ratio is 60:40 (buffer:organic).[9][11]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 225 nm.[11]

  • Column Temperature: 25-30°C.[10]

  • Injection Volume: 20 µL.[11]

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 25-50 µg/mL).[9][10] The solution should be sonicated to ensure complete dissolution and filtered through a 0.45 µm filter before injection.[9]

Table 1: Comparison of Chromatographic Conditions for Ziprasidone Analysis

ParameterMethod 1[9]Method 2[11]Method 3[12]
Column YMC C18 (150x4.6mm, 3µm)Lichrospher RP-18 (250x4.0mm, 5µm)C18 column
Mobile Phase Phosphate buffer (pH 3) : Methanol (60:40)Ammonium acetate (20mM, pH 3) : Methanol (30:70)Potassium dihydrogen orthophosphate (0.01M, pH 4.9) : ACN : Methanol (30:70)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection 219 nm225 nmNot Specified
Retention Time 2.75 min~4.7 minNot Specified
Tailing Factor < 2.01.12< 2.0

DOT Diagram: Chemical Interaction Leading to Peak Tailing

G Si-O- Deprotonated Silanol (SiO⁻) Ziprasidone Protonated Ziprasidone (Z-NH⁺) Ziprasidone->Si-O- Strong Ionic Interaction (Causes Tailing) Si-OH Protonated Silanol (SiOH)

Caption: Interaction of Ziprasidone with silanol groups.

By systematically addressing the potential chemical and physical causes of peak tailing, researchers can significantly improve the quality and reliability of their chromatographic analysis of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Ziprasidone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of bioavailable Ziprasidone formulations.

Section 1: Solid Dispersions

Solid dispersions are a common strategy to improve the dissolution rate and bioavailability of poorly soluble drugs like Ziprasidone by dispersing the drug in a hydrophilic carrier.

Frequently Asked Questions (FAQs) - Solid Dispersions

1. What is the principle behind using solid dispersions for Ziprasidone?

Ziprasidone is a BCS Class II drug, meaning it has high permeability but low solubility. The oral bioavailability of such drugs is limited by their dissolution rate. Solid dispersions enhance the dissolution rate by reducing the particle size of the drug to a molecular level and increasing its wettability, often leading to the formation of an amorphous state of the drug, which has higher solubility than the crystalline form.[1][2]

2. Which polymers are suitable carriers for Ziprasidone solid dispersions?

Several hydrophilic polymers have been successfully used, including Kollidon, Soluplus, Pluronic, and HPβCD.[3] Studies have shown that the order of solubility enhancement for Ziprasidone can be Soluplus > HPβCD > Kollidon > Pluronic.[3] Gelucire 44/14 and Vitamin E TPGS have also been shown to be effective carriers.[2]

3. What methods can be used to prepare Ziprasidone solid dispersions?

Common methods include:

  • Solvent Evaporation: Both the drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.[4]

  • Fusion (Melting) Method: The drug and carrier are melted together at a high temperature and then rapidly cooled to form a solid dispersion.[2]

  • Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream, leading to rapid solvent evaporation and formation of solid dispersion particles.[3]

  • Lyophilization (Freeze Drying): A solution of the drug and carrier is frozen and then the solvent is removed by sublimation under vacuum.[3]

  • Microwave Irradiation: This method uses microwave energy to rapidly heat and melt the drug-carrier mixture.[3]

Troubleshooting Guide - Solid Dispersions
Problem Possible Cause(s) Suggested Solution(s)
Low drug loading in the solid dispersion. - Poor solubility of Ziprasidone in the chosen solvent. - Phase separation during solvent evaporation. - Insufficient mixing of drug and carrier in the fusion method.- Screen for solvents with higher solubilizing capacity for both Ziprasidone and the carrier. - Optimize the solvent evaporation rate (e.g., use a rotary evaporator). - Ensure thorough mixing of the molten drug-carrier mixture.
Solid dispersion is sticky and difficult to handle. - The glass transition temperature (Tg) of the solid dispersion is too low. - The chosen carrier is hygroscopic.- Select a carrier with a higher Tg. - Incorporate a secondary carrier with a higher Tg. - Store the solid dispersion in a desiccator or under low humidity conditions.
Incomplete amorphization of Ziprasidone. - Insufficient interaction between the drug and the carrier. - The drug-to-carrier ratio is too high. - The cooling rate in the fusion method is too slow.- Choose a carrier with stronger hydrogen bonding or other interactions with Ziprasidone. - Decrease the drug-to-carrier ratio. - Use a rapid cooling method like quench cooling on an ice bath.
Poor in vitro dissolution rate. - Recrystallization of the amorphous drug during storage or dissolution. - Inadequate wetting of the solid dispersion. - The chosen carrier does not effectively enhance solubility.- Store the solid dispersion in a tightly sealed container at a controlled temperature and humidity. - Incorporate a surfactant in the solid dispersion or the dissolution medium. - Screen different carriers to find one that provides the best dissolution enhancement.[2][3]
Quantitative Data Summary: Solid Dispersions
Formulation Carrier Method Key Findings Pharmacokinetic Parameters (in vivo) Reference
Ziprasidone Solid DispersionSoluplusSpray DryingSignificant enhancement in Cmax & AUC compared to pure Ziprasidone.Cmax and AUC significantly increased (p < 0.05).[3]
Ziprasidone Solid DispersionGelucire 44/14FusionFour-fold improvement in dissolution after 20 minutes compared to pure drug.Not reported.[2]
Ziprasidone Solid DispersionCrospovidoneSolvent EvaporationSignificant improvement in dissolution with a 1:9 drug-to-carrier ratio.Not reported.[4]
Experimental Protocol: Preparation of Ziprasidone Solid Dispersion by Solvent Evaporation
  • Dissolution: Accurately weigh Ziprasidone and the chosen carrier (e.g., Crospovidone) in the desired ratio (e.g., 1:9). Dissolve both components in a suitable solvent, such as methanol, in a beaker with constant stirring until a clear solution is obtained.[4]

  • Solvent Evaporation: Transfer the solution to a petri dish or a rotary evaporator flask. Evaporate the solvent at room temperature or under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Once the solvent is completely evaporated, dry the resulting solid film or powder in a vacuum oven at a temperature below the glass transition temperature of the solid dispersion to remove any residual solvent.

  • Sizing and Storage: Scrape the dried solid dispersion and pass it through a suitable sieve to obtain a uniform particle size. Store the prepared solid dispersion in a tightly sealed container in a desiccator to prevent moisture absorption.

G cluster_prep Solid Dispersion Preparation cluster_eval Evaluation prep_start Start: Weigh Ziprasidone and Carrier dissolve Dissolve in a common solvent prep_start->dissolve evaporate Evaporate the solvent dissolve->evaporate dry Dry the solid dispersion evaporate->dry size Size and store the final product dry->size dissolution_test In Vitro Dissolution Testing size->dissolution_test physicochemical Physicochemical Characterization (DSC, XRD, FTIR) size->physicochemical pharmacokinetic In Vivo Pharmacokinetic Studies dissolution_test->pharmacokinetic If promising G cluster_prep Nanosuspension Preparation cluster_eval Evaluation prep_start Start: Dissolve Ziprasidone in solvent precipitate Inject drug solution into antisolvent prep_start->precipitate antisolvent Prepare stabilizer solution (antisolvent) antisolvent->precipitate sonicate Apply ultrasonication precipitate->sonicate lyophilize Optional: Lyophilize with cryoprotectant sonicate->lyophilize particle_size Particle Size and Zeta Potential Analysis sonicate->particle_size dissolution_test In Vitro Dissolution Testing particle_size->dissolution_test stability Physical Stability Studies particle_size->stability pharmacokinetic In Vivo Pharmacokinetic Studies dissolution_test->pharmacokinetic If promising G cluster_prep SNEDDS Formulation cluster_eval Evaluation screen Start: Screen Excipients for Solubility phase_diagram Construct Pseudo-Ternary Phase Diagrams screen->phase_diagram formulate Formulate Ziprasidone-Loaded SNEDDS phase_diagram->formulate emulsification Self-Emulsification Test formulate->emulsification droplet_size Droplet Size and Zeta Potential Analysis formulate->droplet_size dissolution_test In Vitro Dissolution Testing formulate->dissolution_test pharmacokinetic In Vivo Pharmacokinetic Studies dissolution_test->pharmacokinetic If promising G start Start: Enhance Ziprasidone Bioavailability sd Solid Dispersion start->sd nano Nanosuspension start->nano snedds SNEDDS start->snedds characterize Characterize Formulation (Physicochemical, In Vitro Dissolution) sd->characterize nano->characterize snedds->characterize in_vivo In Vivo Pharmacokinetic Study characterize->in_vivo Promising Results optimize Optimize Formulation characterize->optimize Suboptimal Results in_vivo->optimize Does Not Meet Target success Successful Formulation in_vivo->success Meets Target Profile optimize->start Re-evaluate Strategy

References

Strategies to prevent polymorphism changes during Ziprasidone formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ziprasidone (B1663615) formulation. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting polymorphic changes during the formulation of Ziprasidone.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphic forms of Ziprasidone?

A1: Ziprasidone, particularly as its hydrochloride (HCl) and sulfate (B86663) salts, is known to exist in multiple polymorphic forms, including various crystalline habits and an amorphous form.[1][2] Different solid forms of Ziprasidone can exhibit distinct physicochemical properties that are crucial for pharmaceutical development, such as solubility, dissolution rate, and stability.[1][3] For Ziprasidone HCl, several crystalline forms have been identified and designated with letters such as Form M (a monohydrate), Form G, Form J, Form E, and Form F.[1] Amorphous forms of both Ziprasidone and its hydrochloride salt have also been prepared.[2]

Q2: Why is controlling polymorphism important during Ziprasidone formulation?

A2: Controlling polymorphism is critical because different polymorphic forms of an active pharmaceutical ingredient (API) can have significantly different physical and chemical properties.[1][4] These differences can impact the drug's bioavailability, stability, and manufacturability. For instance, a less soluble polymorphic form may lead to poor dissolution and reduced absorption in the body.[3] Polymorphic transitions during manufacturing or storage can alter the drug product's performance, safety, and efficacy, making it a critical quality attribute to control.[4]

Q3: What are the main factors that can induce polymorphic changes in Ziprasidone?

A3: Polymorphic transformations in Ziprasidone can be triggered by various factors during the formulation process. These include:

  • Temperature: Heating or cooling can provide the energy for a less stable (metastable) form to convert to a more stable form.[1][5]

  • Solvents: The choice of solvent for crystallization or in a slurry can dictate which polymorphic form is produced.[1][3] For example, slurrying Ziprasidone HCl in tetrahydrofuran (B95107) at different temperatures can result in different forms.[1][3]

  • Mechanical Stress: Processes such as grinding, milling, and compaction can introduce mechanical energy that may induce polymorphic transformations.

  • Humidity: The presence of water or changes in relative humidity can lead to the formation of hydrates or facilitate the conversion between anhydrous and hydrated forms.[1]

  • Excipients: Interactions between Ziprasidone and excipients in the formulation can either stabilize a desired form or catalyze a transition to an undesired form.[4]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Unexpected polymorphic form detected after crystallization. Incorrect solvent system or cooling rate.- Systematically screen different solvents and solvent mixtures. - Control the cooling rate during crystallization. Slow cooling generally favors the most stable form.
Polymorphic conversion observed during wet granulation. - The granulation fluid is a solvent for a more stable, less soluble polymorph. - High shear forces during granulation.- Select a granulation fluid in which Ziprasidone has low solubility. - Consider alternative granulation techniques like dry granulation or direct compression. - Optimize the granulation process parameters (e.g., impeller speed, chopper speed, granulation time) to minimize mechanical stress.
Change in polymorphic form during storage. - The formulated polymorph is metastable under the storage conditions. - Incompatibility with excipients. - Exposure to high temperature or humidity.- Select the most thermodynamically stable polymorph for formulation if possible. - Conduct thorough excipient compatibility studies.[4] - Store the drug product in appropriate packaging with protection from heat and moisture.
Amorphous Ziprasidone crystallizes over time. - The amorphous form is inherently unstable. - Presence of plasticizers (e.g., water) that increase molecular mobility.- Formulate as a solid dispersion with polymers like PVP or HPMC to inhibit crystallization. - Control the water content in the formulation and store under dry conditions.

Quantitative Data Summary

Table 1: Characteristic PXRD Peaks for Selected Ziprasidone HCl Polymorphs

Polymorphic FormCharacteristic 2θ Peaks (±0.2°)Reference
Form E7.4, 13.0, 20.7, 23.4, 25.9[1][3]
Form F11.0, 18.1, 19.5, 21.9[1][3]
Form G9.0, 20.6, 22.7, 25.0, 27.0[1][3]
Form J9.1, 19.1, 25.7, 26.3, 26.9[1]
Form M (Monohydrate)Characterized by a specific XRD pattern and a water content of 3.8% to 4.5%[1]

Note: The presence of other peaks may also be characteristic of these forms. Please refer to the cited patents for the full diffractograms.

Experimental Protocols

Protocol 1: Polymorph Screening by Slurry Conversion

Objective: To determine the most stable polymorphic form of Ziprasidone in a given solvent system.

Methodology:

  • Add an excess amount of the Ziprasidone solid (either a specific polymorph or a mixture) to the selected solvent in a sealed vial.

  • Agitate the slurry at a constant temperature (e.g., room temperature or an elevated temperature) for an extended period (e.g., 24-72 hours) to allow for equilibrium to be reached.

  • Periodically, withdraw a small aliquot of the solid phase.

  • Filter the solid and allow it to dry under vacuum.

  • Analyze the solid by Powder X-ray Diffraction (PXRD) to identify the polymorphic form.

  • The polymorphic form that remains at the end of the experiment is considered the most stable under those conditions.

Protocol 2: Characterization of Ziprasidone Polymorphs using DSC

Objective: To determine the thermal properties of different Ziprasidone polymorphs.

Methodology:

  • Accurately weigh 3-5 mg of the Ziprasidone sample into an aluminum DSC pan.

  • Seal the pan (hermetically or with a pinhole, depending on whether the sample is a hydrate).

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C).

  • Record the heat flow as a function of temperature. Endothermic and exothermic events, such as melting, desolvation, and polymorphic transitions, will be observed as peaks in the thermogram.

Protocol 3: FT-IR Spectroscopy for Polymorph Identification

Objective: To differentiate between different polymorphic forms of Ziprasidone based on their vibrational spectra.

Methodology:

  • Prepare the sample for analysis. For solid samples, this can be done by creating a potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • For ATR, place a small amount of the powder directly onto the ATR crystal.

  • Acquire the FT-IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Differences in the spectra, such as shifts in peak positions or the appearance/disappearance of peaks, can be used to distinguish between different polymorphs.[6]

Visualizations

Experimental_Workflow cluster_screening Polymorph Screening cluster_characterization Polymorph Characterization cluster_formulation Formulation Development start Start with Ziprasidone Sample slurry Slurry in Selected Solvent start->slurry agitate Agitate at Constant Temperature slurry->agitate sample Withdraw and Dry Solid agitate->sample pxrd Analyze by PXRD sample->pxrd identify Identify Polymorphic Form pxrd->identify dsc DSC Analysis identify->dsc ftir FT-IR Analysis identify->ftir tga TGA Analysis identify->tga excipient Excipient Compatibility dsc->excipient process Process Parameter Optimization ftir->process stability Stability Studies tga->stability

Caption: Workflow for Polymorphic Screening and Characterization in Ziprasidone Formulation.

Logical_Relationship cluster_factors Influencing Factors cluster_polymorphism Polymorphic State cluster_properties Physicochemical Properties Temperature Temperature Polymorphism Ziprasidone Polymorphism Temperature->Polymorphism Solvent Solvent Solvent->Polymorphism Humidity Humidity Humidity->Polymorphism Mechanical_Stress Mechanical Stress Mechanical_Stress->Polymorphism Excipients Excipients Excipients->Polymorphism Solubility Solubility Polymorphism->Solubility Dissolution Dissolution Rate Polymorphism->Dissolution Stability Stability Polymorphism->Stability Bioavailability Bioavailability Solubility->Bioavailability Dissolution->Bioavailability

Caption: Factors Influencing Ziprasidone Polymorphism and its Impact on Drug Properties.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Ziprasidone Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of three widely used analytical methods for the quantification of Ziprasidone hydrochloride monohydrate in pharmaceutical formulations: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals, offering insights into the performance and application of each technique, supported by experimental data.

Introduction to this compound Analysis

This compound is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2][3] Accurate and reliable analytical methods are crucial for its quantification in bulk drug and pharmaceutical dosage forms to ensure quality control and therapeutic efficacy. This guide explores and cross-validates three common analytical techniques, highlighting their respective strengths and limitations.

Experimental Methodologies

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A rapid and sensitive RP-HPLC method has been developed for the estimation of Ziprasidone HCl Monohydrate (ZHM) in pure form and its capsule dosage forms.[1] The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a mixture of phosphate (B84403) buffer and methanol (B129727).

Experimental Protocol:

  • Instrument: High-Performance Liquid Chromatograph with UV detection.

  • Column: YMC C18 (150×4.6mm, 3µm).[1]

  • Mobile Phase: Phosphate buffer (pH 3.0) and Methanol in a ratio of 60:40 v/v.[1][4]

  • Flow Rate: 1 ml/min.[1][4]

  • Detection Wavelength: 219 nm.[1]

  • Run Time: 5 minutes.[1][4]

  • Standard Preparation: A standard stock solution of ZHM is prepared by dissolving 100mg of pure ZHM in 100ml of the mobile phase to get a concentration of 1000µg/ml. Working standard solutions are prepared by further dilution with the mobile phase to achieve concentrations ranging from 10 to 50µg/ml.[4]

  • Sample Preparation: The contents of twenty capsules are weighed and powdered. An amount of powder equivalent to 10 mg of Ziprasidone is dissolved in the mobile phase, sonicated, and diluted to the desired concentration within the linearity range.[5]

High-Performance Thin-Layer Chromatography (HPTLC)

A simple and selective HPTLC method has been developed and validated for the estimation of this compound from its bulk and oral formulations.[6] This method utilizes silica (B1680970) gel plates and a toluene-based mobile phase for separation.

Experimental Protocol:

  • Instrument: CAMAG HPTLC system with a Linomat 5 applicator and UV detector.[6]

  • Stationary Phase: Precoated silica gel 60 F254 aluminium TLC plates.[6]

  • Mobile Phase: Toluene: Glacial Acetic Acid: Methanol (6:0.3:3 V/V/V).[6]

  • Sample Application: Applied as bands using the Linomat 5 applicator.

  • Detection: Densitometric scanning at 317 nm in absorbance mode.[6]

  • Standard Preparation: A stock solution is prepared and diluted to obtain a concentration range of 20-140 ng/band.[6]

  • Sample Preparation: The formulation's powder is extracted with a suitable solvent, and the extract is applied to the TLC plate.

UV-Visible Spectrophotometry

A simple and sensitive UV spectrophotometric method has been developed for the determination of this compound in both pure and pharmaceutical formulations.[7] This method is based on the measurement of absorbance at a specific wavelength.

Experimental Protocol:

  • Instrument: UV-Vis double beam spectrophotometer.[7]

  • Solvent: NaH₂PO₄ buffer (pH 7.4) containing 2% sodium lauryl sulfate, or alternatively, acetate (B1210297) buffer (pH 4.0) or phosphate buffer (pH 5.0).[3][7]

  • Wavelength of Maximum Absorbance (λmax): 318 nm in NaH₂PO₄ buffer with sodium lauryl sulfate, 315 nm in acetate buffer (pH 4.0), and 315.40 nm in phosphate buffer (pH 5.0).[3][7]

  • Standard Preparation: A stock solution of Ziprasidone hydrochloride is prepared in methanol (1000 µg/mL) and further diluted with the chosen buffer to obtain concentrations within the Beer's law range.[2][3]

  • Sample Preparation: The capsule contents are dissolved in methanol, sonicated, and then diluted with the appropriate buffer to the required concentration for analysis.[2]

Performance Comparison

The validation parameters for the three analytical methods are summarized in the tables below for a clear comparison. All methods were validated according to the International Conference on Harmonization (ICH) guidelines.[1]

Table 1: Chromatographic and Spectroscopic Parameters

ParameterRP-HPLCHPTLCUV-Vis Spectrophotometry
Stationary Phase YMC C18 column (150×4.6mm, 3µm)[1]Silica gel 60 F254 TLC plates[6]Not Applicable
Mobile Phase/Solvent Phosphate buffer (pH 3.0):Methanol (60:40)[1][4]Toluene:Glacial Acetic Acid:Methanol (6:0.3:3)[6]NaH₂PO₄ buffer (pH 7.4) with 2% SLS[7]
Detection Wavelength 219 nm[1]317 nm[6]318 nm[7]
Retention Time (Rt) / Rf Value 2.750 min[1]0.63 (hRf = 63)[6]Not Applicable

Table 2: Method Validation Data

ParameterRP-HPLCHPTLCUV-Vis Spectrophotometry
Linearity Range 10 - 50 µg/ml[1][4]20 - 140 ng/band[6]10 - 70 µg/mL[7]
Correlation Coefficient (r²) 0.9999[1][4]Not explicitly stated, but linearity was established[6]0.9998[8]
Limit of Detection (LOD) 0.002 µg/ml[1][4]13.573 ng/band[6]Not explicitly stated
Limit of Quantification (LOQ) 0.007 µg/ml[1][4]41.130 ng/band[6]Not explicitly stated
Accuracy (% Recovery) 100.08%[1][4]Stated as accurate as per ICH guidelines[6]Stated as accurate and reproducible[7]
Precision (% RSD) < 1.0% (Intra-day and Inter-day)[1][4]Stated as precise as per ICH guidelines[6]Not explicitly stated, but method is reproducible[7]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical method.

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Start Start Standard_Prep Prepare Standard Solutions (10-50 µg/ml) Prep_Start->Standard_Prep Sample_Prep Prepare Sample Solution from Capsules Prep_Start->Sample_Prep Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Phosphate Buffer: Methanol Mobile Phase) Injection->Separation Detection UV Detection at 219 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Ziprasidone (Peak Area) Chromatogram->Quantification

Caption: Experimental workflow for the RP-HPLC analysis of Ziprasidone.

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_data Data Analysis Prep_Start Start Standard_Prep Prepare Standard Solutions (20-140 ng/band) Prep_Start->Standard_Prep Sample_Prep Prepare Sample Solution from Formulation Prep_Start->Sample_Prep Application Apply Samples and Standards to Silica Gel Plate Standard_Prep->Application Sample_Prep->Application Development Develop Plate in Chamber (Toluene:GAA:Methanol) Application->Development Drying Dry the Plate Development->Drying Scanning Densitometric Scanning at 317 nm Drying->Scanning Densitogram Obtain Densitogram Scanning->Densitogram Quantification Quantify Ziprasidone (Peak Area) Densitogram->Quantification

Caption: Experimental workflow for the HPTLC analysis of Ziprasidone.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Prep_Start Start Standard_Prep Prepare Standard Solutions (10-70 µg/mL) Prep_Start->Standard_Prep Sample_Prep Prepare Sample Solution from Capsules Prep_Start->Sample_Prep Measurement Measure Absorbance at 318 nm Standard_Prep->Measurement Sample_Prep->Measurement Calculation Calculate Concentration using Calibration Curve Measurement->Calculation

Caption: Experimental workflow for the UV-Vis Spectrophotometry analysis of Ziprasidone.

Conclusion

The cross-validation of these analytical methods demonstrates that RP-HPLC, HPTLC, and UV-Vis Spectrophotometry are all suitable for the quantification of this compound in pharmaceutical formulations.

  • The RP-HPLC method offers high sensitivity, specificity, and a rapid analysis time, making it ideal for quality control and routine analysis.[1]

  • The HPTLC method provides a simple and selective alternative, particularly useful for screening multiple samples simultaneously.[6]

  • The UV-Vis Spectrophotometric method is the simplest and most cost-effective of the three, offering good sensitivity and reproducibility for routine analysis where high specificity is not a critical requirement.[7]

The choice of method will ultimately depend on the specific requirements of the analysis, including the need for sensitivity, selectivity, sample throughput, and available instrumentation. All three methods, when properly validated, can provide accurate and reliable results for the quantification of this compound.

References

Unveiling the Dissolution Dynamics of Ziprasidone Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dissolution profiles of various ziprasidone (B1663615) formulations, supported by experimental data. Ziprasidone, an atypical antipsychotic, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low aqueous solubility.[1][2] This inherent low solubility makes the dissolution rate a critical factor influencing its bioavailability.[2][3] This guide will delve into the performance of different formulations, including amorphous versus crystalline forms, and the impact of manufacturing processes on dissolution.

Comparative Dissolution Data

The following tables summarize the quantitative data from various studies, offering a clear comparison of the dissolution performance of different ziprasidone formulations under specified conditions.

Table 1: Dissolution of Amorphous vs. Crystalline Ziprasidone Formulations

FormulationDissolution MediumApparatusTime (min)% Drug ReleasedReference
Amorphous Ziprasidone (Ball-milled)0.1 M HCl (pH 1.2)USP Apparatus II (Paddle) at 75 rpm60~80%[2]
Amorphous Ziprasidone (Cryomilled)0.1 M HCl (pH 1.2)USP Apparatus II (Paddle) at 75 rpm60~85%[2]
Crystalline Ziprasidone HCl (Reference)0.1 M HCl (pH 1.2)USP Apparatus II (Paddle) at 75 rpm60~75%[2]
Amorphous Ziprasidone Inclusion ComplexpH 4.0 Phosphate (B84403) BufferStirred Beaker< 2~80%[4]
Crystalline Ziprasidone HClpH 4.0 Phosphate BufferStirred Beaker15~70%[4]

Table 2: Dissolution of Ziprasidone Formulations with Different Binders

Formulation (Binder)Dissolution MediumTime (min)% Drug ReleasedReference
Gum KarayapH 7.4 Phosphate Buffer + 1% SLS45>85%[5]
AcaciapH 7.4 Phosphate Buffer + 1% SLS45>85%[5]
OlibanumpH 7.4 Phosphate Buffer + 1% SLS45>85%[5]
TragacanthpH 7.4 Phosphate Buffer + 1% SLS45>85%[5]
Guar GumpH 7.4 Phosphate Buffer + 1% SLS45>85%[5]
Marketed FormulationpH 7.4 Phosphate Buffer + 1% SLS45<85%[5]

Table 3: Dissolution of Fast-Dissolving Tablets of Ziprasidone HCl

FormulationDissolution MediumTime (min)% Drug ReleasedReference
Optimized Fast Dissolving Tablet (F7)pH 7.4 Phosphate Buffer2098.38%[6]
Pure ZiprasidonepH 6.8 Phosphate Buffer6034.5%[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key dissolution studies cited in this guide.

Protocol 1: Dissolution of Amorphous Ziprasidone Formulations[2]
  • Apparatus: USP Apparatus II (Paddle)

  • Rotation Speed: 75 rpm

  • Temperature: 37°C

  • Dissolution Medium: 900 mL of 0.1 M hydrochloric acid (pH 1.2) containing 0.05 M NaCl and 1.5% sodium lauryl sulphate.

  • Sampling Times: 10, 20, 30, 45, and 60 minutes.

  • Analysis: Samples were withdrawn through a 0.45 μm membrane filter and analyzed using Ultra-Performance Liquid Chromatography (UPLC).

Protocol 2: Dissolution of Ziprasidone Bi-layer Floating Tablets[8]
  • Apparatus: USP Apparatus II (Paddle)

  • Rotation Speed: 50 rpm

  • Temperature: 37 ± 0.5°C

  • Dissolution Medium: 900 mL of pH 7.4 phosphate buffer solution with 1% Sodium Lauryl Sulphate (SLS).

  • Sampling Times: 5, 10, 15, 20, 25, 30, 35, 40, 45, 50, 55, 60, 75, 90, 105, 120, and 150 minutes.

  • Analysis: Samples were filtered through Whatman filter paper, suitably diluted, and analyzed for ziprasidone content.

Protocol 3: Dissolution of Fast-Dissolving Ziprasidone HCl Tablets[6]
  • Apparatus: USP Type II (Paddle)

  • Rotation Speed: 50 rpm

  • Temperature: 37 ± 0.5°C

  • Dissolution Medium: 900 mL of phosphate buffer pH 7.4.

  • Sampling Times: 2, 4, 6, 8, 10, 12, 14, 16, 18, and 20 minutes.

  • Analysis: Aliquots were withdrawn and filtered through Whatman's No. 41 filter paper. The absorbance of the samples was measured spectrophotometrically at 317 nm.

Visualizing Experimental Processes and Pathways

To further elucidate the experimental workflows and the drug's mechanism of action, the following diagrams are provided.

experimental_workflow prep Formulation Preparation (e.g., Amorphous, Crystalline, Tablets) diss_setup Dissolution Apparatus Setup (USP II, 75 rpm, 37°C) prep->diss_setup Place Formulation medium Addition of Dissolution Medium (e.g., 0.1 M HCl, pH 7.4 Buffer) diss_setup->medium sampling Sample Withdrawal at Pre-defined Timepoints medium->sampling analysis Sample Analysis (UPLC / UV-Vis) sampling->analysis results Data Analysis & Profile Generation analysis->results

Experimental workflow for comparative dissolution studies.

Ziprasidone is an atypical antipsychotic that acts on multiple neurotransmitter receptors. Its therapeutic effects are believed to be mediated primarily through antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[8]

signaling_pathway ziprasidone Ziprasidone d2_receptor Dopamine D2 Receptor ziprasidone->d2_receptor Antagonism ht2a_receptor Serotonin 5-HT2A Receptor ziprasidone->ht2a_receptor Antagonism downstream Modulation of Downstream Signaling (e.g., cAMP, Ca2+) d2_receptor->downstream ht2a_receptor->downstream therapeutic Antipsychotic Effects downstream->therapeutic

Simplified signaling pathway of Ziprasidone.

References

In vitro and in vivo correlation for Ziprasidone hydrochloride monohydrate absorption

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of In Vitro Dissolution and In Vivo Absorption for Ziprasidone (B1663615) Hydrochloride Monohydrate

Introduction

Ziprasidone hydrochloride monohydrate is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high intestinal permeability.[3][4][5] Consequently, the oral bioavailability of Ziprasidone is limited by its dissolution rate.[5] This characteristic leads to a significant "food effect," where co-administration with food can more than double the drug's absorption compared to a fasted state.[1][6][7] The oral bioavailability is approximately 60% when taken with a meal, but this can be reduced by half under fasting conditions.[2][6]

Given these properties, establishing a meaningful in vitro-in vivo correlation (IVIVC) is crucial for the development of generic formulations and for implementing formulation changes. An IVIVC can serve as a surrogate for in vivo bioequivalence studies, reducing the need for extensive clinical trials.[8] This guide compares various in vitro dissolution methods and formulation strategies with their corresponding in vivo pharmacokinetic outcomes, providing researchers with essential data and protocols to navigate the complexities of Ziprasidone absorption.

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize quantitative data from various studies, comparing different formulations of Ziprasidone under diverse experimental conditions.

Table 1: Comparison of In Vitro Dissolution Studies for Ziprasidone Formulations

Formulation TypeDissolution ApparatusDissolution MediumKey Dissolution ResultsReference
Fast Dissolving Tablet (F7)USP Type II (Paddle) @ 50 rpm900 mL Phosphate (B84403) Buffer (pH 7.4)98.38% release in 20 minutes[9]
Amorphous Free Base vs. Crystalline HCl (Zeldox®)USP Type II (Paddle) @ 75 rpm900 mL 0.1 M HCl (pH 1.2) + 1.5% SLSAmorphous form showed enhanced dissolution rates.[3]
Bilayer TabletUSP Type II (Paddle) @ 50 rpm900 mL Phosphate Buffer (pH 7.4) + 1% SLSOptimized batch showed 96.8 ± 6.78% release after 660 minutes (sustained release).[10]
Solid Dispersion (with Gelucire 44/14)Not SpecifiedNot SpecifiedFour-fold improvement in dissolution after 20 minutes compared to pure drug.[4]
Reference vs. Test Formulation (for PBPK)USP Type IV (Flow-Through)Sequential pH: 1.2, FeSSIF 5.0, FeSSIF 6.5, FeSSIF 7.5Similarity factor (f2) of 65.2, suggesting similar dissolution performance.

Table 2: Comparison of In Vivo Pharmacokinetic Studies for Ziprasidone Formulations

Study Condition / FormulationSubjectsKey Pharmacokinetic Parameters (Relative to Control/Fasted)Reference
Food Effect (Capsule) Healthy VolunteersFed vs. Fasted (80 mg dose): AUC increased by 101%.[6][7]
Food Effect (Capsule) Healthy VolunteersHigh-Fat Meal vs. Fasted (40 mg): AUC increased by 104%, Cmax increased by 84%.[6][7]
Food Effect (Oral Suspension) Healthy VolunteersHigh-Fat Meal vs. Fasted (20 mg): AUC increased by 97%, Cmax increased by 63%.[11]
Formulation Comparison (Fasted) Beagle DogsAmorphous Complex & Nanosuspension vs. Geodon® (Fed): Showed increased absorption, indicating potential to reduce food effect.[1][12]
Bioequivalence (Generic vs. Geodon®) Healthy Volunteers (Fed)FDA Guidance: Recommends a single-dose, 2-way crossover study. Bioequivalence based on 90% CI for Ziprasidone in plasma.[13]
Bioequivalence (Oral Suspension vs. Capsule) Healthy Volunteers (Fasted)Not Bioequivalent: Cmax was 17% lower and AUC was 13% lower for the oral suspension.[11]

Experimental Protocols

Detailed methodologies are critical for replicating and comparing studies. The following protocols are synthesized from the cited literature.

In Vitro Dissolution Testing Protocol (General)

This protocol represents a common approach for evaluating immediate-release Ziprasidone formulations.

  • Apparatus: USP Type II (Paddle Method) is frequently used.[9][10] A USP Type IV (Flow-Through Cell) apparatus can be employed to simulate pH changes in the gastrointestinal tract.[3]

  • Dissolution Medium:

    • For quality control, a single pH medium like 900 mL of phosphate buffer (e.g., pH 7.4) is used.[9][10] Surfactants like Sodium Lauryl Sulfate (SLS) at 1-1.5% are often added to facilitate dissolution of the poorly soluble drug.[3][10]

    • For biorelevant studies, sequential pH changes are used. For example: 30 minutes in 0.1 M HCl (pH 1.2), followed by time in simulated intestinal fluids (e.g., FeSSIF at pH 5.0, 6.5, and 7.5).

  • Test Conditions: The temperature is maintained at 37 ± 0.5°C.[9][10] Paddle speed is typically set between 50 and 75 rpm.[3][9][10]

  • Sampling: Aliquots (e.g., 5 mL) are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes and beyond for extended-release forms).[9][10] The withdrawn volume is replaced with fresh, pre-warmed medium.

  • Analysis: The concentration of dissolved Ziprasidone in the samples is determined using a validated analytical method, typically UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9]

In Vivo Pharmacokinetic/Bioequivalence Study Protocol (General)

This protocol is based on FDA recommendations and common practices for bioequivalence studies of Ziprasidone.[13]

  • Study Design: A single-dose, randomized, two-treatment, two-period crossover design is standard.[13][14]

  • Subjects: Healthy male and non-pregnant, non-lactating female subjects are recruited.[13][14] Key exclusion criteria include clinically significant illnesses or abnormalities, particularly those affecting cardiac function (e.g., QTc prolongation).[13][14]

  • Administration:

    • The study is conducted under fed conditions due to the significant food effect.[13] A standard high-fat, high-calorie meal is typically administered before dosing.

    • The test product is compared against the reference listed drug (e.g., Geodon® capsules).[14]

  • Blood Sampling: Blood samples are collected in tubes containing an appropriate anticoagulant at pre-specified time points before and after drug administration (e.g., 0, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours).

  • Analyte Measurement: The concentration of Ziprasidone in plasma is quantified using a validated bioanalytical method, such as LC-MS/MS.[6]

  • Pharmacokinetic Analysis:

    • The primary pharmacokinetic parameters—maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC)—are calculated for each subject.[10]

    • AUC is typically calculated using the trapezoidal rule.[10]

    • Statistical analysis is performed on the log-transformed Cmax and AUC data to determine the 90% confidence intervals for the ratio of the test and reference products. Bioequivalence is concluded if the 90% CI falls within the range of 80% to 125%.

Visualizations: Workflows and Relationships

The following diagrams illustrate the key processes and factors involved in establishing an IVIVC for Ziprasidone.

IVIVC_Workflow cluster_invitro In Vitro Stage cluster_invivo In Vivo Stage cluster_correlation Correlation Stage Formulation Formulation Development (e.g., Immediate, Modified Release) Dissolution In Vitro Dissolution Testing (USP II or IV, Biorelevant Media) Formulation->Dissolution Profile_InVitro Generate Dissolution Profiles (% Drug Released vs. Time) Dissolution->Profile_InVitro Correlation Mathematical Modeling (Establish Point-to-Point Correlation) Profile_InVitro->Correlation BE_Study In Vivo Bioequivalence Study (Fed, Crossover Design) PK_Analysis Pharmacokinetic Analysis (Plasma Concentration vs. Time) BE_Study->PK_Analysis Profile_InVivo Determine Absorption Profile (e.g., Cmax, AUC) PK_Analysis->Profile_InVivo Profile_InVivo->Correlation IVIVC_Model Validated IVIVC Model Correlation->IVIVC_Model

Caption: General workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

InVitro_Workflow start Start: Ziprasidone Formulation setup Setup Dissolution Apparatus (e.g., USP II @ 37°C, 50 rpm) start->setup medium Add 900 mL Biorelevant Medium (e.g., pH 7.4 + 1% SLS) setup->medium add_drug Introduce Dosage Form medium->add_drug sampling Withdraw Samples at Timed Intervals add_drug->sampling analysis Analyze Samples (HPLC / UV-Vis) sampling->analysis results Calculate & Plot % Dissolved vs. Time analysis->results

Caption: Experimental workflow for a typical in vitro dissolution study of Ziprasidone.

InVivo_Workflow screening Subject Screening & Enrollment period1 Period 1: Standard Meal (Fed State) screening->period1 dosing1 Administer Test or Reference Drug period1->dosing1 sampling1 Serial Blood Sampling dosing1->sampling1 washout Washout Period sampling1->washout analysis Bioanalysis of Plasma (LC-MS/MS) sampling1->analysis period2 Period 2: Standard Meal (Fed State) washout->period2 dosing2 Administer Crossover Drug period2->dosing2 sampling2 Serial Blood Sampling dosing2->sampling2 sampling2->analysis pk_calc Calculate PK Parameters (AUC, Cmax, Tmax) analysis->pk_calc stats Statistical Analysis (90% Confidence Interval) pk_calc->stats

Caption: Experimental workflow for a typical in vivo bioequivalence study of Ziprasidone.

Absorption_Factors cluster_physiochemical Drug & Formulation Properties cluster_physiological Physiological Factors absorption Ziprasidone Absorption (In Vivo Bioavailability) solubility Low Aqueous Solubility (BCS Class II) solubility->absorption dissolution Dissolution Rate (Rate-Limiting Step) dissolution->absorption particle_size Particle Size particle_size->absorption formulation Formulation Excipients & Technology (e.g., Nanosuspension) formulation->absorption food Presence of Food (Significant Positive Effect) food->absorption gi_ph Gastrointestinal pH gi_ph->absorption emptying Gastric Emptying Time emptying->absorption permeability High Permeability permeability->absorption

Caption: Key factors influencing the oral absorption of Ziprasidone.

References

Comparative Potency of Ziprasidone: A Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the relative potency of ziprasidone (B1663615) against other prominent atypical antipsychotics. Designed for researchers, scientists, and professionals in drug development, it offers a quantitative analysis of receptor binding affinities, detailed experimental methodologies, and visual representations of key pharmacological pathways and workflows.

Quantitative Comparison of Receptor Binding Affinity

The therapeutic efficacy and side-effect profile of atypical antipsychotics are largely determined by their binding affinities to a range of neurotransmitter receptors. The inhibition constant (Kᵢ) is a critical measure of this affinity, where a lower Kᵢ value indicates a higher binding potency. The data presented below, compiled from various in vitro studies, compares the Kᵢ values (in nM) of ziprasidone with other commonly used atypical antipsychotics.

DrugD₂5-HT₂ₐH₁α₁-AdrenergicM₁
Ziprasidone 4.80.44710>10,000[1]
Olanzapine (B1677200) 11[1]47191.9
Risperidone 3.3[1]0.22,1001.0>10,000[1]
Quetiapine 160[1]110117>10,000
Aripiprazole 0.343.46057>10,000
Clozapine 125[1]12671.9
Note: Kᵢ values are presented in nanomolars (nM). Data is compiled from multiple sources and experimental conditions may vary. A lower Kᵢ value signifies a higher binding affinity.

Ziprasidone exhibits high affinity for both dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors, a hallmark of atypical antipsychotics.[2] Notably, its affinity for the 5-HT₂ₐ receptor is approximately tenfold higher than for the D₂ receptor, one of the highest 5-HT₂ₐ/D₂ affinity ratios among these agents.[2] This characteristic is believed to contribute to a lower risk of extrapyramidal symptoms (EPS).[2] Furthermore, ziprasidone shows relatively low affinity for histaminic H₁ and muscarinic M₁ receptors, which is consistent with a lower propensity for side effects like sedation, weight gain, and anticholinergic effects compared to agents like olanzapine and clozapine.[2]

Key Signaling Pathways and Drug Interaction

Atypical antipsychotics modulate complex intracellular signaling cascades primarily through their interaction with G-protein coupled receptors (GPCRs), such as the dopamine D₂ and serotonin 5-HT₂ₐ receptors. The diagram below illustrates the principal mechanism of action.

Antipsychotic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_Neuron Dopamine Neuron D2_Receptor D₂ Receptor Dopamine_Neuron->D2_Receptor DA Serotonin_Neuron Serotonin Neuron HT2A_Receptor 5-HT₂ₐ Receptor Serotonin_Neuron->HT2A_Receptor 5-HT Downstream Downstream Signaling (e.g., Adenylate Cyclase) D2_Receptor->Downstream Modulates HT2A_Receptor->Downstream Modulates Ziprasidone Ziprasidone Ziprasidone->D2_Receptor Antagonism Ziprasidone->HT2A_Receptor Antagonism

Mechanism of Atypical Antipsychotics.

Experimental Protocols

The determination of receptor binding affinity is a foundational experimental process in neuropharmacology. The following protocols outline the standard methodologies used to generate the quantitative data cited in this guide.

In Vitro Receptor Binding Assay (Competition)

This assay determines the affinity of an unlabeled drug (the "competitor," e.g., ziprasidone) for a receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the same receptor.

a. Membrane Preparation:

  • Source: Tissues from animal brains (e.g., rat striatum for D₂ receptors) or cultured cells transfected to express a specific human receptor are used.

  • Homogenization: The tissue or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors).

  • Centrifugation: The homogenate undergoes centrifugation at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the target receptors.

  • Washing & Storage: The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), and stored at -80°C until use.

b. Competition Binding Assay Procedure:

  • Incubation Setup: The assay is performed in 96-well plates. To each well, the following are added in sequence:

    • The prepared cell membrane suspension.

    • The unlabeled competitor drug (e.g., ziprasidone) at various concentrations.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D₂ receptors).

  • Incubation: The plate is incubated (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.

  • Termination & Filtration: The incubation is stopped by rapid vacuum filtration through a glass fiber filter (e.g., GF/C). This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The radioactivity retained on each filter is measured using a scintillation counter.

c. Data Analysis:

  • IC₅₀ Determination: The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. Non-linear regression analysis is used to determine the IC₅₀ value—the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[3]

  • Kᵢ Calculation: The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[3][4]

    • Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

    • Where:

      • [L] is the concentration of the radioligand.

      • Kₐ is the dissociation constant of the radioligand for the receptor.

The following diagram outlines the workflow for this assay.

Binding_Assay_Workflow start Start: Receptor Source (e.g., Cell Culture) prep Membrane Preparation (Homogenization & Centrifugation) start->prep assay Competition Assay Setup (Membranes + Radioligand + Unlabeled Drug) prep->assay incubate Incubation (Reach Equilibrium) assay->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis: Calculate IC₅₀ count->analyze calculate Calculate Kᵢ using Cheng-Prusoff Equation analyze->calculate end End: Determine Binding Affinity (Kᵢ) calculate->end

Workflow of a Competition Radioligand Binding Assay.
In Vivo Receptor Occupancy via Positron Emission Tomography (PET)

PET imaging allows for the non-invasive quantification of receptor occupancy in the living human brain, providing a crucial link between drug dosage, plasma concentration, and target engagement.

a. Subject and Radioligand Selection:

  • Subjects: Studies are conducted in healthy volunteers or patients.

  • Radioligand: A specific PET radioligand for the target receptor is chosen (e.g., [¹¹C]raclopride for D₂ receptors). The radioligand must have high specificity and suitable kinetic properties.[5]

b. PET Scanning Protocol:

  • Baseline Scan: A PET scan is performed after injecting the radioligand to measure the baseline receptor availability in the brain before the administration of the antipsychotic drug.[6]

  • Drug Administration: The subject is administered a single dose of the antipsychotic (e.g., ziprasidone).

  • Post-Drug Scan: After allowing time for the drug to reach the brain and bind to its target, a second PET scan is conducted with another injection of the same radioligand.[6]

c. Image Acquisition and Analysis:

  • Dynamic Scanning: The PET scanner acquires data over time (e.g., 60-90 minutes) following radioligand injection.

  • Image Co-registration: The PET images are co-registered with the subject's MRI scan to accurately delineate brain regions of interest (ROIs), such as the striatum (high in D₂ receptors) and the cerebellum (a reference region with negligible D₂ receptors).

  • Quantification: The binding potential (BPₙₐ), an index of the density of available receptors, is calculated for the target region in both the baseline and post-drug scans.

d. Occupancy Calculation:

  • Receptor occupancy (O) is calculated as the percentage reduction in the binding potential after drug administration:

    • O (%) = 100 * (BPₙₐ_baseline - BPₙₐ_postdrug) / BPₙₐ_baseline

  • By testing different drug doses in different subjects, a dose-occupancy curve can be generated to determine the dose required to achieve a therapeutic level of receptor blockade (typically 60-80% for D₂ receptors).[6]

References

Performance Verification of Analytical Methods for Ziprasidone Hydrochloride Monohydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Ziprasidone hydrochloride monohydrate, an atypical antipsychotic drug. The performance characteristics of various High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry methods are presented, supported by experimental data from published studies. This document aims to assist researchers and analytical scientists in selecting the most suitable method for their specific requirements, whether for routine quality control, stability studies, or pharmacokinetic analysis.

Comparative Analysis of Analytical Method Performance

The performance of an analytical method is evaluated based on several key parameters as defined by the International Council for Harmonisation (ICH) guidelines. Below is a summary of reported performance data for different analytical methods used for this compound.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of Ziprasidone. The following table summarizes the performance characteristics of several validated RP-HPLC methods.

Parameter Method 1 Method 2 Method 3 Method 4
Mobile Phase Phosphate (B84403) Buffer (pH 3.0) : Methanol (60:40 v/v)[1]Water (pH 3.0 with Glacial Acetic Acid) : Methanol (45:55 v/v)[2][3]Potassium Dihydrogen Orthophosphate : Acetonitrile : Methanol (30:70 v/v)[4]20mM Ammonium Acetate (B1210297) (pH 3.0) : Methanol (30:70 v/v)[5]
Column YMC C18 (150x4.6mm, 3µm)[1]Hemochrom-Intertsil C18-5U (250x4.6mm)[2][3]Not SpecifiedLichrospher RP-18 (250x4.0mm, 5µm)[5]
Flow Rate 1.0 mL/min[1]Not Specified1.0 mL/min[4]1.0 mL/min[5]
Detection (UV) 219 nm[1]317 nm[2][3]Not Specified225 nm[5]
Retention Time 2.750 min[1]4.8 min[2][3]Not SpecifiedNot Specified
Linearity Range 10-50 µg/mL[1]2-12 µg/mL[2][3]1-10 µg/mL[4]1-500 µg/mL[5]
Correlation Coeff. (r²) 0.9999[1]0.998[2][3]>0.9990.9998[5]
Accuracy (% Recovery) 100.08%[1]100.46%[2][3]>98%[4]99.10-99.98%[5]
Precision (%RSD) < 1.0% (Intra-day & Inter-day)[1]< 1.0% (Intra-day & Inter-day)[2][3]< 2.0% (Intra-day & Inter-day)[4]< 0.22%
LOD 0.002 µg/mL[1]Not Specified0.1 µg/mL[4]Not Specified
LOQ 0.007 µg/mL[1]Not Specified0.5 µg/mL[4]Not Specified
Ultraviolet (UV) Spectrophotometry Methods

UV-Visible spectrophotometry offers a simpler and more cost-effective alternative for the quantification of Ziprasidone. The performance of two different spectrophotometric methods is detailed below.

Parameter Method A Method B
Solvent/Buffer Acetate Buffer (pH 4.0)[6]Phosphate Buffer (pH 5.0)[6]
λmax 315.00 nm[6]315.40 nm[6]
Linearity Range 0.5-30 µg/mL[6]1-120 µg/mL[6]
Molar Absorptivity Not SpecifiedNot Specified
Sandell's Sensitivity Not SpecifiedNot Specified
Accuracy (% Purity) 99.45%[6]99.39%[6]
Precision (%RSD) 1.0072 (Intraday), 1.9226 (Interday)[6]1.3036 (Intraday), 1.3937 (Interday)[6]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

RP-HPLC Method Validation Protocol

A generalized protocol for the validation of an RP-HPLC method for this compound, based on common practices, is outlined below.

cluster_chrom Chromatographic Conditions cluster_val Validation Parameters prep_standard Prepare Standard Stock Solution (e.g., 1000 µg/mL in mobile phase) prep_working Prepare Working Standard Solutions (e.g., 10-50 µg/mL) prep_standard->prep_working val_lin Linearity (Calibration Curve) prep_working->val_lin prep_sample Prepare Sample Solution (from capsules) val_acc Accuracy (% Recovery) prep_sample->val_acc val_prec Precision (Repeatability & Intermediate Precision, %RSD) prep_sample->val_prec chrom_col Column: C18 chrom_mp Mobile Phase: Buffer/Organic Solvent Mixture chrom_flow Flow Rate: e.g., 1.0 mL/min chrom_det Detection: UV at specific λmax val_spec Specificity/Selectivity (Forced Degradation Studies) val_spec->val_lin val_lin->val_acc val_acc->val_prec val_lod Limit of Detection (LOD) val_prec->val_lod val_loq Limit of Quantitation (LOQ) val_lod->val_loq val_rob Robustness (Varying Conditions) val_loq->val_rob

Caption: Workflow for RP-HPLC method development and validation.

1. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 1000 µg/mL.[1][7]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 10-50 µg/mL) using the mobile phase.[1]

  • Sample Solution: For capsule dosage forms, the contents of a specified number of capsules are weighed, and a quantity of powder equivalent to a target amount of Ziprasidone is dissolved in the mobile phase. The solution is typically sonicated and filtered before injection.

2. Chromatographic Conditions:

  • The specific column, mobile phase composition, flow rate, and UV detection wavelength are set as detailed in the comparative table.

3. Validation Procedures:

  • Specificity: Forced degradation studies are performed by exposing the drug substance to acid, base, oxidative, thermal, and photolytic stress conditions to demonstrate that the method can resolve the active pharmaceutical ingredient (API) from any degradation products.[8][9]

  • Linearity: Inject a series of at least five concentrations of the working standard solutions. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.[1][8]

  • Accuracy: The accuracy is determined by the standard addition method, where known amounts of the reference standard are added to a sample solution. The percentage recovery is then calculated.[5]

  • Precision:

    • Repeatability (Intra-day precision): The analysis of replicate injections of the same sample solution is performed on the same day.[6]

    • Intermediate Precision (Inter-day precision): The analysis is repeated on different days by different analysts or using different equipment to assess the method's reproducibility.[6] The results are expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[9]

  • Robustness: The reliability of the method is assessed by intentionally varying chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.

UV Spectrophotometry Method Validation Protocol

The validation of a UV spectrophotometric method follows a similar set of principles.

cluster_prep_uv Preparation cluster_spec Spectrophotometric Measurement cluster_val_uv Validation Parameters prep_stock_uv Prepare Stock Solution (e.g., 1000 µg/mL in methanol) prep_working_uv Prepare Working Solutions in Buffer prep_stock_uv->prep_working_uv spec_scan Scan for λmax in the chosen buffer prep_working_uv->spec_scan spec_measure Measure Absorbance at λmax spec_scan->spec_measure val_lin_uv Linearity (Beer-Lambert's Law) spec_measure->val_lin_uv val_acc_uv Accuracy (Standard Addition) val_lin_uv->val_acc_uv val_prec_uv Precision (%RSD) val_acc_uv->val_prec_uv

Caption: General workflow for UV spectrophotometric method validation.

1. Preparation of Solutions:

  • Stock Solution: A stock solution of this compound is prepared by dissolving the reference standard in a suitable solvent like methanol.[6][7]

  • Working Solutions: Aliquots of the stock solution are diluted with the specified buffer (e.g., acetate buffer pH 4.0 or phosphate buffer pH 5.0) to obtain a series of concentrations within the expected linear range.[6]

2. Spectrophotometric Analysis:

  • The absorption spectrum of a working solution is recorded over a suitable wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[7]

  • The absorbance of all working standard solutions and sample solutions is measured at the determined λmax.

3. Validation Procedures:

  • Linearity: A calibration curve is generated by plotting the absorbance versus the concentration of the working standard solutions. The adherence to Beer-Lambert's law is confirmed.[6]

  • Accuracy: The accuracy is evaluated using the standard addition method.

  • Precision: Intra-day and inter-day precision are assessed by analyzing replicate samples on the same day and on different days, respectively, and calculating the %RSD.[6]

Conclusion

Both RP-HPLC and UV spectrophotometry are suitable techniques for the quantitative analysis of this compound. RP-HPLC methods generally offer higher sensitivity, specificity, and the ability to perform stability-indicating assays by separating the drug from its impurities and degradation products.[8][9] UV spectrophotometric methods, while less specific, are simpler, faster, and more economical, making them suitable for routine quality control of the pure drug or in simple formulations where interference from excipients is minimal.[6][7] The choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity. The data presented in this guide provides a solid foundation for making an informed decision.

References

Bridging the Gap: A Comparative Guide to Ziprasidone Salt Forms in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

A Theoretical Framework for Comparing Ziprasidone (B1663615) Hydrochloride and Ziprasidone Mesylate

This guide offers a comprehensive comparison between the two primary salt forms of the atypical antipsychotic agent, Ziprasidone: Ziprasidone Hydrochloride, used in oral formulations, and Ziprasidone Mesylate, utilized for intramuscular injections.[1][2] While direct, publicly available head-to-head bridging studies are limited due to their proprietary nature within regulatory submissions, this document constructs a comparative framework based on established principles of pharmaceutical science and available data for each salt form.[3] This guide is intended for researchers, scientists, and drug development professionals to illustrate the critical parameters and experimental designs required to establish bioequivalence between different salt forms of a drug.

Ziprasidone is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility.[4] This inherent low solubility makes the selection of an appropriate salt form a critical determinant of the drug's ultimate bioavailability and therapeutic application.[5][6]

Physicochemical and Pharmacokinetic Properties

The fundamental differences between the hydrochloride and mesylate salts of Ziprasidone lie in their physicochemical properties, which in turn dictate their pharmacokinetic behavior and clinical use. Ziprasidone Hydrochloride is formulated for oral administration, while the mesylate salt is used for intramuscular injections to manage acute agitation in schizophrenic patients.[1][7]

PropertyZiprasidone Hydrochloride (Oral)Ziprasidone Mesylate (Intramuscular)Rationale for Difference
Route of Administration Oral Capsules[1]Intramuscular Injection[1]The different salt forms are optimized for different delivery methods and desired onset of action.
Aqueous Solubility Low (Sparingly soluble in aqueous buffers)[4][8]Higher (Formulated with solubilizing agents like cyclodextrin (B1172386) for injection)[9][10]Mesylate salt, often in combination with solubilizers, is designed for rapid dissolution in a small volume for injection, whereas the hydrochloride salt is designed for GI tract absorption.
Bioavailability ~60% (when taken with food)[11][12]100%[7][9]Intramuscular administration bypasses first-pass metabolism, leading to complete bioavailability. Oral absorption is incomplete and food-dependent.[7][12]
Time to Peak Plasma Conc. (Tmax) 6 to 8 hours[7][12]≤ 60 minutes[7][9]Direct absorption from muscle tissue into the bloodstream is significantly faster than absorption through the gastrointestinal tract.
Terminal Half-life (t½) ~7 hours[12]2 to 5 hours[7][9]The route of administration can influence the apparent half-life; rapid absorption and distribution from IM injection contribute to a shorter observed half-life.
Experimental Protocols for a Bridging Study

A bridging study aims to demonstrate that a new formulation or salt form is equivalent to an existing one. Below are detailed methodologies for key experiments that would be essential in such a study for Ziprasidone.

1. Comparative Dissolution Profile Analysis

  • Objective: To compare the in vitro release rate of Ziprasidone from the hydrochloride and a hypothetical oral formulation of the mesylate salt under various pH conditions simulating the gastrointestinal tract.

  • Methodology:

    • Apparatus: USP Apparatus II (Paddle) at 75 rpm.[13]

    • Media: Multi-pH media approach as per regulatory guidelines (e.g., FDA, EMA).[14][15]

    • Procedure:

      • Place one capsule/tablet of each salt form in separate dissolution vessels.

      • Withdraw samples at predetermined time points (e.g., 10, 15, 30, 45, 60 minutes).

      • Analyze the concentration of dissolved Ziprasidone in each sample using a validated HPLC method.

    • Analysis: Plot the percentage of drug dissolved against time. Compare the profiles using a similarity factor (f2), where a value between 50 and 100 indicates similarity.[16]

2. In Vivo Bioavailability and Pharmacokinetic Study

  • Objective: To compare the rate and extent of absorption of Ziprasidone from the two salt forms in a living system.

  • Methodology:

    • Study Design: A randomized, single-dose, two-period, two-sequence crossover study in healthy adult volunteers. A washout period of at least 7-10 days should separate the two treatment periods.

    • Dosing:

      • Period 1: Subjects receive a single oral dose of Ziprasidone Hydrochloride or the test salt form.

      • Period 2: Subjects receive the alternate salt form.

      • Note: For ethical reasons, a direct comparison would likely involve two different oral formulations. A comparison of oral HCl vs. intramuscular mesylate is for pharmacokinetic characterization rather than bridging for equivalence.

    • Blood Sampling: Collect venous blood samples at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).

    • Bioanalysis: Analyze plasma samples for Ziprasidone concentration using a validated LC-MS/MS method.

    • Pharmacokinetic Parameters: Calculate Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve) for each subject for each formulation.

    • Statistical Analysis: Perform statistical analysis (ANOVA) on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means (test vs. reference) should fall within the range of 80-125% to establish bioequivalence.

Visualizing the Process

To better understand the relationships and workflows, the following diagrams have been generated using Graphviz.

G cluster_0 In-Vitro Analysis cluster_1 In-Vivo Analysis cluster_2 Regulatory Outcome HCl Ziprasidone HCl Dissolution Comparative Dissolution (USP Apparatus II, Multi-pH) HCl->Dissolution Mesylate Ziprasidone Mesylate Mesylate->Dissolution f2 Similarity Factor (f2) Analysis Dissolution->f2 BE Bioequivalence Assessment f2->BE Bridging Data Study Crossover Bioavailability Study PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Study->PK PK->BE Equivalence Therapeutic Equivalence BE->Equivalence

Caption: Workflow for a bridging study comparing two salt forms.

Ziprasidone exerts its therapeutic effects primarily through antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[17][18] This dual action is characteristic of atypical antipsychotics and is believed to address both the positive and negative symptoms of schizophrenia.[1][19]

G cluster_D2 Dopaminergic Pathway cluster_5HT2A Serotonergic Pathway Ziprasidone Ziprasidone D2 D2 Receptor Ziprasidone->D2 S_5HT2A 5-HT2A Receptor Ziprasidone->S_5HT2A D2_effect ↓ Dopamine Activity (Mesolimbic) D2->D2_effect Antagonism Therapeutic_Effects Alleviation of Psychotic Symptoms (Positive & Negative) D2_effect->Therapeutic_Effects S_5HT2A_effect Modulates Dopamine Release (Mesocortical) S_5HT2A->S_5HT2A_effect Antagonism S_5HT2A_effect->Therapeutic_Effects

Caption: Simplified signaling pathway for Ziprasidone's mechanism of action.

References

Safety Operating Guide

Proper Disposal of Ziprasidone Hydrochloride Monohydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of Ziprasidone hydrochloride monohydrate.

This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined are based on regulatory guidelines and safety data for the compound.

Regulatory Classification

This compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA). This means it is not found on the P or U lists of hazardous chemicals. However, it is crucial to recognize that "non-hazardous" does not equate to "harmless."[1] Proper disposal is still necessary to prevent environmental contamination and potential harm to aquatic life. Some states may have more stringent regulations for the disposal of non-hazardous pharmaceutical waste, often requiring incineration.[2]

Environmental Fate and Ecotoxicity

Environmental Fate ParameterValue/DescriptionCitation
Bioconcentration Factor (BCF) Estimated at 110[1]
Soil Adsorption Coefficient (Koc) Estimated at 1.3 x 10^5 (immobile)[1]
Aquatic Toxicity Not acutely toxic to aquatic organisms at its maximum solubility[3]
Persistence Hydrolysis is not expected to be a significant degradation process[1]

Step-by-Step Disposal Procedure for Laboratories

This procedure is designed for research quantities of this compound.

1. Personal Protective Equipment (PPE):

  • Before handling the compound for disposal, ensure you are wearing appropriate PPE, including:

    • Safety goggles

    • Lab coat

    • Nitrile gloves

2. Waste Segregation:

  • Do not mix this compound waste with RCRA hazardous waste.[4]

  • Use a designated, clearly labeled waste container for non-hazardous pharmaceutical waste. These are often white with blue lids.[1] The container should be labeled "For Incineration."[1]

3. Preparing for Disposal:

  • Solid Waste: For pure compound or residues, carefully place it into the designated non-hazardous pharmaceutical waste container. Avoid creating dust.

  • Solutions:

    • Do not dispose of solutions containing this compound down the drain.[5]

    • Absorb liquid waste with a non-reactive absorbent material (e.g., vermiculite, dry sand).

    • Place the absorbed material into the designated non-hazardous pharmaceutical waste container.

  • Contaminated Labware:

    • Disposable items (e.g., weigh boats, contaminated gloves) should be placed in the non-hazardous pharmaceutical waste container.

    • Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or methanol) and then washed thoroughly. The solvent rinsate should be collected and disposed of as chemical waste, following your institution's guidelines.

4. Final Disposal Method:

  • The recommended and most environmentally sound method for disposing of non-hazardous pharmaceutical waste is incineration .[1][6]

  • Arrange for the collection of your non-hazardous pharmaceutical waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.

  • The incineration should be carried out in a permitted facility. Medical waste incinerators typically operate at high temperatures (850-1200°C) to ensure complete destruction of the compounds.[7][8]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the disposal of this compound in a laboratory setting.

G start Start: Have Ziprasidone hydrochloride monohydrate waste is_rcra Is it a RCRA hazardous waste? start->is_rcra non_hazardous No (Non-RCRA) Follow non-hazardous pharmaceutical waste stream is_rcra->non_hazardous No hazardous Yes Follow hazardous waste (RCRA) procedures is_rcra->hazardous Yes drain_disposal Can it be disposed down the drain? non_hazardous->drain_disposal segregate Segregate in a designated 'For Incineration' container (e.g., white with blue lid) prepare Prepare for disposal: - Solids: Place in container - Liquids: Absorb and place in container segregate->prepare no_drain No Prevent environmental release drain_disposal->no_drain No no_drain->segregate contact_ehs Contact institutional EHS or licensed waste contractor for pickup prepare->contact_ehs incinerate Final Disposal: High-Temperature Incineration contact_ehs->incinerate end End of Disposal Process incinerate->end

Disposal Decision Workflow for this compound

Experimental Protocols

References

Personal protective equipment for handling Ziprasidone hydrochloride monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ziprasidone hydrochloride monohydrate. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure.[1] While some safety data sheets (SDS) indicate that the substance is not considered hazardous under normal handling conditions with good housekeeping, others highlight risks such as skin sensitization, potential for causing genetic defects, and organ damage through prolonged or repeated exposure.[2][3][4][5] Therefore, a cautious approach is warranted.

Engineering controls, such as general room ventilation or more stringent measures like dust collectors and HEPA filtration systems, should be the primary method for controlling exposure.[1][6]

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale and Sources
Respiratory Protection An approved air-purifying respirator with appropriate cartridges is necessary when dusts are generated.[3][5] Under normal conditions where dust is not produced, it may not be required.[5]To prevent inhalation of the compound, which could be harmful.[3] Recommended especially if the physical state is altered (e.g., crushing, grinding).[5]
Eye Protection Safety glasses or chemical safety goggles are required.[3][4][7]To protect eyes from contact with the powder.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required.[3][5]To prevent skin contact, as the compound may cause an allergic skin reaction.[1][4]
Body Protection A lab coat or impervious protective clothing is recommended, especially for bulk processing.[1][4]To prevent skin contact with the drug product.[1]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is critical for safety and to prevent environmental contamination.

Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area.[4][7] An accessible safety shower and eye wash station should be available.[4]

    • Read the Safety Data Sheet (SDS) before starting work.

    • Put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer:

    • Handle the solid material in a manner that minimizes dust generation.[1][6]

    • Use a chemical fume hood or a ventilated balance enclosure for weighing and transferring the powder.

    • Avoid direct contact with the substance.

  • In Case of a Spill:

    • Evacuate non-essential personnel from the area.[6]

    • Wear appropriate PPE, including respiratory protection, rubber boots, and heavy rubber gloves.[3]

    • For dry spills, carefully sweep or scoop up the material, avoiding dust creation, and place it into a suitable, labeled container for disposal.[3][7] A damp cloth or a filtered vacuum can also be used.[6]

    • Ventilate the area and wash the spill site after the material has been collected.[3]

Disposal Plan:

  • Waste Characterization: Any discarded this compound is considered chemical waste.

  • Containerization: Place all waste material, including contaminated PPE and cleaning materials, into a clearly labeled, sealed container for hazardous waste.[1][3]

  • Disposal Method: Dispose of the chemical waste according to local, regional, and national hazardous waste regulations.[7] One recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of it with household garbage or allow it to enter the sewage system.[2]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

A Preparation - Review SDS - Don PPE - Ensure Ventilation B Handling - Weighing in Hood - Minimize Dust A->B Proceed C Spill Response - Evacuate - Wear PPE - Clean Up B->C If Spill Occurs D Waste Collection - Contaminated Materials - Labeled Container B->D Generate Waste F End of Process - Decontaminate Area - Doff PPE - Wash Hands B->F Complete Task C->D Collect Spill Waste E Disposal - Follow Regulations - Incineration D->E Dispose E->F Post-Disposal

Caption: Workflow for this compound Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ziprasidone hydrochloride monohydrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ziprasidone hydrochloride monohydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.